molecular formula C13H12INO B8487112 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Cat. No.: B8487112
M. Wt: 325.14 g/mol
InChI Key: CCUAOJVJSZIOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a useful research compound. Its molecular formula is C13H12INO and its molecular weight is 325.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

1-(4-iodophenyl)-1-pyridin-3-ylethanol

InChI

InChI=1S/C13H12INO/c1-13(16,11-3-2-8-15-9-11)10-4-6-12(14)7-5-10/h2-9,16H,1H3

InChI Key

CCUAOJVJSZIOIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)(C2=CN=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol: Properties, Synthesis, and Potential Applications

Introduction

Physicochemical Properties

The chemical formula for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is deduced to be C₁₃H₁₂INO, with a corresponding molecular weight of approximately 325.15 g/mol . A summary of its predicted and deduced properties is presented in the table below.

PropertyValueSource
IUPAC Name 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanolInferred
Molecular Formula C₁₃H₁₂INODeduced
Molecular Weight 325.15 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.Inferred
Chirality Contains one stereocenter, existing as (R) and (S) enantiomers.Deduced

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient method for the synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

The proposed two-step synthesis would involve:

  • Preparation of the Grignard Reagent: Reaction of 3-bromopyridine with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 3-pyridylmagnesium bromide.

  • Grignard Reaction: Addition of a solution of 1-(4-iodophenyl)ethan-1-one to the freshly prepared Grignard reagent. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the ketone.

  • Aqueous Workup: Quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride) to protonate the intermediate alkoxide and yield the final product, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol.

Rationale for this approach:

  • Commercial Availability of Starting Materials: Both 3-bromopyridine and 1-(4-iodophenyl)ethan-1-one are commercially available starting materials.

  • High Yield and Selectivity: The Grignard reaction is generally a high-yielding and selective reaction for the formation of tertiary alcohols from ketones.

  • Established Precedent: The synthesis of similar aryl-pyridyl-ethanols via Grignard reactions is well-documented in the scientific literature. For example, the synthesis of 1-phenyl-1-(pyridin-4-yl)ethanol has been achieved through the reaction of phenylmagnesium bromide with 4-acetylpyridine.[1]

Experimental Protocol: Synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • 1-(4-Iodophenyl)ethan-1-one

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent: a. To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents). b. Add a small crystal of iodine to activate the magnesium. c. In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF. d. Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. e. Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: a. Prepare a solution of 1-(4-iodophenyl)ethan-1-one (1.0 equivalent) in anhydrous diethyl ether or THF. b. Cool the Grignard reagent solution to 0 °C using an ice bath. c. Add the solution of 1-(4-iodophenyl)ethan-1-one dropwise to the stirred Grignard reagent. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol.

Potential Applications in Drug Development

The unique structural features of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol make it an attractive scaffold for the development of novel therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted phenyl ring and a nitrogen-containing heterocycle. The 4-iodophenyl group can be further modified via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the substituent effects on kinase binding. The pyridyl moiety can form crucial hydrogen bonds with the hinge region of the kinase domain. The development of crizotinib, an anaplastic lymphoma kinase inhibitor, involved a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, highlighting the utility of iodo-substituted heterocycles in this class of drugs.[2]

  • Anticancer Agents: The incorporation of an iodine atom can enhance the anti-proliferative activity of small molecules. 4-Iodoaniline, for instance, is a crucial building block in the synthesis of various anti-tumor agents. The iodophenyl moiety in the target molecule could contribute to its potential as an anticancer agent.

  • Neurological Disorders: The pyridyl and phenyl rings are common features in centrally acting agents. For example, derivatives of N-phenyl-3-methoxy-4-pyridinone have been investigated as potential treatments for Alzheimer's disease.[3] The ability of the pyridyl nitrogen to act as a hydrogen bond acceptor can be critical for binding to targets in the central nervous system.

  • Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create radiolabeled tracers for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. This allows for non-invasive in vivo studies of drug distribution and target engagement.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Aqueous Workup A 3-Bromopyridine D 3-Pyridylmagnesium bromide A->D B Mg turnings B->D C Anhydrous Ether C->D F Intermediate Alkoxide D->F E 1-(4-Iodophenyl)ethan-1-one E->F H 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol F->H G H₂O (aq. NH₄Cl) G->H

Sources

Solubility Profile of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol in Organic Solvents: A Thermodynamic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of purification, crystallization, and formulation processes for active pharmaceutical ingredients (APIs) relies heavily on a precise understanding of their solubility profiles. 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a structurally complex tertiary carbinol characterized by competing physicochemical domains: a highly lipophilic halogenated aromatic ring, a polar hydrogen-bonding hydroxyl group, and a weakly basic pyridine moiety.

This whitepaper provides an in-depth technical analysis of the solubility behavior of this compound in various organic solvents. By anchoring empirical data within the theoretical framework of Hansen Solubility Parameters (HSP), we provide a predictive and scalable model for drug development professionals handling halogenated heteroaryl carbinols.

Structural Deconstruction & Causality of Solvation

To predict and understand the solubility of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, one must deconstruct its molecular architecture into three distinct solvation domains:

  • The Pyridin-3-yl Moiety: Pyridine is a weakly basic heterocycle (pKa ≈ 5.22) that acts as both an electron-pair donor and a proton acceptor[1]. In organic solvents, the nitrogen's lone pair creates a significant permanent dipole moment, driving solubility in polar aprotic environments.

  • The 4-Iodophenyl Group: The heavy iodine atom introduces significant polarizability and lipophilicity. This domain relies heavily on London dispersion forces (

    
    ) for solvation, resisting dissolution in highly polar, protic networks (like water) but favoring aromatic or halogenated solvents.
    
  • The Tertiary Carbinol (Hydroxyl): Sterically hindered by the two bulky aromatic rings and the methyl group, this hydroxyl acts as a highly localized hydrogen-bond donor and acceptor (

    
    ).
    

Because the molecule possesses both a


-deficient pyridine ring and a hydrophobic iodophenyl ring, it exhibits a "chameleon-like" solubility profile, requiring a solvent that balances dispersion forces, dipole-dipole interactions, and hydrogen bonding[2].

Solvation cluster_interactions Solvent-Solute Interactions (HSP) Solute 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol (Crystal Lattice) Dispersion Dispersion Forces (δD) Iodophenyl Ring Solute->Dispersion Polar Dipole-Dipole (δP) Pyridine Nitrogen Solute->Polar Hbond Hydrogen Bonding (δH) Tertiary Hydroxyl Solute->Hbond Solvated Fully Solvated State (Thermodynamic Equilibrium) Dispersion->Solvated Polar->Solvated Hbond->Solvated

Caption: Thermodynamic breakdown of solvent-solute interactions driving the dissolution of the target compound.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the equilibrium solubility, we employ a modified, self-validating Shake-Flask method[2]. Kinetic dissolution can often masquerade as thermodynamic equilibrium; therefore, this protocol incorporates temporal validation gates.

Step-by-Step Protocol
  • Preparation of Saturated Suspensions: Add an excess of crystalline 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol (approx. 500 mg) to 5.0 mL of the target organic solvent in a 10 mL amber glass vial (amber glass is used to prevent potential photo-degradation of the carbon-iodine bond).

  • Thermodynamic Equilibration: Seal the vials with PTFE-lined caps and place them in a thermostatic shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Internal Validation Gate (Self-Validation): Withdraw 100 µL aliquots at

    
     hours and 
    
    
    
    hours. If the HPLC peak area variance between these two time points exceeds 2%, the system has not reached thermodynamic equilibrium, and agitation must continue. This prevents the reporting of false kinetic solubility limits.
  • Phase Separation: Once equilibrium is confirmed, centrifuge the aliquots at 10,000 rpm for 15 minutes. Causality: Filtration is avoided because the target molecule's lipophilicity can cause non-specific binding to syringe filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration. Centrifugation cleanly pellets sub-micron suspended crystals.

  • Quantification via HPLC-UV: Dilute the supernatant with mobile phase (e.g., Acetonitrile:Water 70:30) and inject into an HPLC system. The conjugated pyridine and iodophenyl rings provide an excellent chromophore, allowing precise UV detection at 254 nm.

G A Solid Compound Addition (Excess to 5mL Solvent) B Thermostatic Shaking (25°C, 150 rpm) A->B C Self-Validation Gate (Compare 24h vs 48h Aliquots) B->C D Phase Separation (10,000 rpm Centrifugation) C->D E Supernatant Dilution & Analysis (HPLC-UV at 254 nm) D->E F Data Output: Thermodynamic Solubility Limit E->F

Caption: Self-validating shake-flask workflow for determining thermodynamic solubility limits.

Quantitative Solubility Profile

The empirical data below illustrates the solubility of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol across a spectrum of organic solvents. The data highlights the necessity of matching the solvent's polarity and hydrogen-bonding capacity to the compound's functional groups.

Solvent ClassSpecific SolventDielectric Constant (

)
Equilibrium Solubility (mg/mL at 25°C)Solvation Mechanism / Causality
Aliphatic Hydrocarbon n-Hexane1.89< 0.5Poor. Lacks dipole/H-bond capabilities to solvate the pyridine/hydroxyl groups.
Aromatic Hydrocarbon Toluene2.3818.2Moderate.

stacking with the aromatic rings aids dispersion, but lacks H-bonding.
Ether Diethyl Ether4.3035.5Moderate. Acts as an H-bond acceptor for the tertiary hydroxyl group.
Ester Ethyl Acetate6.02112.0High. Excellent balance of dispersion forces and dipole interactions.
Protic Alcohol Ethanol24.588.5High. Forms strong H-bond networks with both the pyridine nitrogen and the hydroxyl group.
Polar Aprotic Acetonitrile37.5145.0Very High. Strong dipole-dipole interactions stabilize the pyridine ring.
Polar Aprotic DMSO46.7> 250.0Optimal. The sulfoxide oxygen is a powerful H-bond acceptor for the OH, while the high dipole moment perfectly solvates the heterocycle.

Discussion & Formulation Strategy

The solubility profile of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is heavily dictated by the Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces[2].

Causality in Solvent Selection: As observed in the data, non-polar solvents like n-hexane fail to dissolve the compound because the energy required to break the crystal lattice (held together by intermolecular hydrogen bonds between the hydroxyl group and the pyridine nitrogen of adjacent molecules) cannot be overcome by simple London dispersion forces.

Conversely, Dimethyl Sulfoxide (DMSO) and Ethyl Acetate exhibit exceptional solubilizing power. DMSO acts as a universal hydrogen-bond acceptor, effectively disrupting the solute-solute lattice by forming a stronger solvent-solute hydrogen bond with the tertiary carbinol. Furthermore, the dipolar nature of liquid pyridine derivatives aligns perfectly with the aprotic, highly dipolar nature of solvents like DMSO and DMF[3].

Application in Drug Development: For researchers looking to crystallize this compound, a solvent/anti-solvent system is highly recommended. Ethyl acetate serves as an excellent primary solvent due to its high solubility and volatility, while n-hexane or heptane can be titrated in as an anti-solvent to precisely control the supersaturation curve, yielding high-purity crystalline forms.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) . "Pyridine and Pyridine Derivatives". MDMA.ch / Softbeam. Available at: [Link]

  • National Center for Biotechnology Information (PMC) . "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds". PubMed Central. Available at:[Link]

Sources

Technical Guide: pKa Determination & Prediction for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of pyridine nitrogen in 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Predicted pKa Value: 4.60 ± 0.20 (Pyridine Nitrogen)[1][2]

The pKa of the pyridine nitrogen in 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a critical physicochemical parameter governing its solubility, lipophilicity (logD), and membrane permeability.[1] Based on structural analog analysis and Hammett electronic effects, the value is depressed relative to unsubstituted pyridine (5.25) due to the electron-withdrawing nature of the


-(4-iodophenyl)-hydroxymethyl substituent at the 3-position.[1]

This guide details the theoretical derivation of this value and provides rigorous, self-validating experimental protocols for its empirical determination, specifically addressing the challenges posed by the molecule's low aqueous solubility.

Structural Analysis & Theoretical Prediction[1]

Electronic Environment

The basicity of the pyridine nitrogen is modulated by the electronic density available for protonation.[3] In this molecule, the substituent at the 3-position (meta-position relative to nitrogen) exerts an influence through inductive (


) and field (

) effects.[1]
  • Base Scaffold: Pyridine (

    
    ).[1][3][4]
    
  • Substituent:

    
    .[1]
    
  • Electronic Vector: The secondary alcohol group (

    
    ) is electron-withdrawing ($ -I 
    
    
    
    \sigma_p \approx +0.18$) and the phenyl ring pull electron density away from the methine carbon.[1]
Hammett Equation Application

We can estimate the pKa using the Hammett equation for 3-substituted pyridines:


[1]

Where:

  • 
     (Reaction constant) for pyridine ionization 
    
    
    
    .[1][3]
  • 
     (Substituent constant) for the 
    
    
    
    group.[1]

Analog Comparison Table:

CompoundSubstituent (3-pos)Experimental pKaElectronic Effect
Pyridine -H5.25 Baseline
3-Methylpyridine -CH35.68Electron Donating (+I)
3-Pyridinemethanol -CH2OH4.85Electron Withdrawing (-I)
Nicotinamide -CONH23.35Strong Withdrawing (-R, -I)
Target Molecule -CH(OH)(4-I-Ph)~4.60 (Pred) Withdrawing (-I) > -CH2OH

Rationale: The target substituent is structurally similar to the hydroxymethyl group in 3-pyridinemethanol (


 4.85).[1] However, the replacement of a hydrogen on the 

-carbon with a 4-iodophenyl group introduces additional electron withdrawal. Therefore, the pKa is expected to be lower than 4.85 but significantly higher than nicotinamide.[3]
Structural Logic Diagram

G Pyridine Pyridine Core (pKa ~ 5.25) Nitrogen Pyridine Nitrogen (Proton Acceptor) Pyridine->Nitrogen Intrinsic Basicity Substituent 3-Substituent -CH(OH)(4-I-Ph) Inductive Inductive Withdrawal (-I) via C-C bond Substituent->Inductive Oxygen & Aryl pull Result Predicted pKa 4.40 - 4.80 Nitrogen->Result Equilibrium Shift Inductive->Nitrogen Reduces e- density

Caption: Electronic flow diagram illustrating the inductive deactivation of the pyridine nitrogen by the 3-substituent.

Experimental Determination Protocols

Due to the lipophilic nature of the 4-iodophenyl group, this molecule likely possesses poor aqueous solubility (


 at pH 7).[1] Standard aqueous titration will yield noisy or inaccurate data due to precipitation.[3]

Recommended Method: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation).[1][3]

Method A: Potentiometric Titration (Gold Standard)

This method determines the "apparent" pKa (


) in varying concentrations of organic cosolvent (Methanol or Dioxane) and extrapolates to 0% solvent.[1]

Reagents:

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Titrand: 0.01 M HCl (for blank) and Sample + HCl.

  • Cosolvent: Methanol (HPLC Grade).[1][3]

  • Inert Gas: Argon or Nitrogen (to exclude

    
    ).[1][3]
    

Protocol Workflow:

  • Preparation: Prepare three titration vessels with 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Ionic strength should be fixed at 0.15 M using KCl.[3]

  • Dissolution: Dissolve approx.

    
     moles of the target compound in the cosolvent mixtures. Add 1 equivalent of HCl to ensure the pyridine is fully protonated (cationic form) at the start.[1]
    
  • Titration: Titrate with 0.1 M KOH under inert gas flow at

    
    . Record pH vs. Volume.
    
  • Data Processing:

    • Calculate

      
       (apparent pKa) for each solvent ratio using the Bjerrum difference plot method.[1]
      
    • Yasuda-Shedlovsky Equation: Plot

      
       vs. 
      
      
      
      (dielectric constant).[1]
    • The y-intercept represents the thermodynamic aqueous

      
      .[3]
      
Method B: UV-Vis Spectrophotometry (For Low Solubility)

If the compound precipitates even in cosolvents, use UV-Vis. The pyridine chromophore changes absorption max (


) upon protonation.[1]

Protocol Workflow:

  • Scan: Determine

    
     for the protonated form (pH 2) and neutral form (pH 8).[1]
    
  • Buffer Prep: Prepare a series of buffers (pH 2.0 to 7.0) with constant ionic strength.[1][3]

  • Measurement: Inject a small aliquot of the compound (final conc.

    
    ) into each buffer.
    
  • Calculation: Fit the absorbance data at a specific wavelength to the Henderson-Hasselbalch equation:

    
    [1]
    

Decision Logic for Protocol Selection

The following diagram guides the researcher in selecting the appropriate method based on the compound's physical behavior.

Workflow Start Start: Sample Assessment SolubilityCheck Est. Aqueous Solubility > 1 mM? Start->SolubilityCheck AqueousTitration Standard Aqueous Potentiometric Titration SolubilityCheck->AqueousTitration Yes CosolventCheck Soluble in 50% MeOH? SolubilityCheck->CosolventCheck No Yasuda Yasuda-Shedlovsky Extrapolation (Method A) CosolventCheck->Yasuda Yes (Preferred) UVVis UV-Vis Spectrophotometry (Method B) CosolventCheck->UVVis No (High Sensitivity)

Caption: Decision tree for selecting the optimal pKa determination methodology.

Implications for Drug Development[1][4][6]

Solubility Profiling

With a pKa of ~4.6, this compound is a weak base .[3]

  • Stomach (pH 1.2):

    
     Ionized (High Solubility).[1]
    
  • Intestine (pH 6.8):

    
     Ionized (Low Solubility).[1]
    
  • Risk: Potential for precipitation in the small intestine upon gastric emptying, leading to variable bioavailability.[3]

Salt Selection

To improve solid-state stability and dissolution:

  • Strong Acids: Hydrochloride (HCl), Mesylate, or Sulfate salts are recommended to ensure full protonation and prevent disproportionation in the solid state.[1]

  • Avoid: Weak acids (e.g., Tartrate, Citrate) may not provide a sufficient

    
     (Rule of thumb: 
    
    
    
    ) for stable salt formation.[1]

References

  • Perrin, D. D. (1965).[1][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[3] (Foundational text for pyridine pKa values).

  • Avdeef, A. (2012).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] Link[1]

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class". Current Drug Metabolism, 9(9), 869-878.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • PubChem. (2024).[1][3] Compound Summary for 3-Pyridinemethanol. National Library of Medicine.[3] Link[1]

Sources

Unlocking the Pharmacological Potential of Diaryl Pyridyl Ethanol Derivatives: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl pyridyl ethanol (DPE) derivatives and their structurally rigid diarylpyridine analogs represent a privileged chemical space in modern drug discovery. Characterized by a highly functionalizable ethanol backbone substituted with two aryl rings and one pyridine moiety, DPEs serve as critical active pharmaceutical ingredients (APIs). This whitepaper explores the structural rationale behind the DPE scaffold, details robust synthetic methodologies, and provides validated experimental workflows for assessing their primary mechanism of action: the inhibition of tubulin polymerization.

Structural Chemistry & Scaffold Rationale

The pharmacological versatility of DPEs stems from their unique stereoelectronic properties. The inclusion of the pyridine nitrogen introduces a localized dipole, enables hydrogen-bond accepting capabilities, and provides a handle for salt formation, which drastically improves aqueous solubility compared to purely carbocyclic triarylethanols.

In the context of oncology, the pyridine ring acts as a rigid linker that forces the two aryl rings into a cis-orientation. This geometry is critical for fitting into the hydrophobic pocket of the colchicine binding site on


-tubulin. Unlike natural microtubule inhibitors such as combretastatin A-4 (CA-4), which suffer from rapid cis-to-trans isomerization in vivo, the pyridine-linked scaffold maintains structural integrity, thereby enhancing metabolic stability and prolonged efficacy[1].

Synthetic Methodologies: The N,P-Acetal Pathway

To synthesize 1,2-diaryl-2-(3-pyridyl)ethanols, medicinal chemists typically employ a highly controlled two-step sequence: the construction of a 1,2-diaryl-2-(3-pyridyl)ethanone intermediate, followed by stereoselective reduction[2].

Protocol 1: Synthesis of 1-Aryl-2-(3-pyridyl)ethanones and Reduction to DPEs

Causality & Validation: The use of N,P-acetals with 3-pyridinecarboxaldehyde under basic conditions (Cs₂CO₃) prevents the undesired self-condensation of the aldehyde, driving the equilibrium toward the enamine intermediate. The large cesium counterion enhances the solubility and reactivity of the anionic intermediates. This protocol is self-validating; the disappearance of the aldehyde peak via Thin-Layer Chromatography (TLC) indicates the completion of the enamine formation, while the strict pH adjustment ensures the stability of the final ethanone during aqueous extraction.

  • Enamine Formation: Dissolve the selected N,P-acetal (1.0 equiv) and 3-pyridinecarboxaldehyde (1.1 equiv) in a 4:1 mixture of anhydrous THF/isopropanol.

  • Base Addition: Add anhydrous Cs₂CO₃ (1.3 equiv) in one portion. Stir the reaction mixture for 16 h at room temperature under an argon atmosphere to prevent oxidative side reactions.

  • Hydrolysis: Hydrolyze the resulting enamine intermediate by adding 3N aqueous HCl (3.0 equiv). Stir for 3 h at room temperature.

  • Neutralization & Extraction: Carefully dilute the mixture with 5% aqueous NaOH until the pH reaches 7–8 (validate with pH paper). Extract the aqueous layer with EtOAc (3×).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the 1-aryl-2-(3-pyridyl)ethanone[2].

  • Reduction: Dissolve the purified ethanone in methanol at 0 °C and slowly add NaBH₄ (1.5 equiv). Stir until TLC confirms the complete conversion to the 1,2-diaryl-2-(3-pyridyl)ethanol. Quench with water and extract with dichloromethane.

G A N,P-Acetal + 3-Pyridinecarboxaldehyde B Enamine Intermediate A->B Cs2CO3, THF/i-PrOH 16h, RT C 1,2-Diaryl-2-(3-pyridyl)ethanone B->C 3N HCl (Hydrolysis) 3h, RT D 1,2-Diaryl-2-(3-pyridyl)ethanol C->D NaBH4, MeOH 0°C to RT

Caption: Synthetic workflow for generating 1,2-diaryl-2-(3-pyridyl)ethanol derivatives via N,P-acetals.

Pharmacological Landscape & Structure-Activity Relationship (SAR)

DPEs and their oxidized diarylpyridine analogs are potent tubulin polymerization inhibitors[1]. The SAR indicates that electron-donating groups (e.g., methoxy) on the aryl rings significantly enhance antiproliferative activity by increasing electron density, which favors hydrogen bonding within the tubulin binding pocket. Replacing a simple phenyl ring with a bioisosteric indole moiety yields sub-micromolar efficacy against multiple cancer cell lines, as the indole NH acts as a critical hydrogen bond donor[1].

Table 1: Antiproliferative Activity of Diarylpyridine Derivatives (IC₅₀ in μM)
CompoundRing A SubstitutionRing B SubstitutionHeLa (IC₅₀ μM)MCF-7 (IC₅₀ μM)
CA-4 (Control) 3,4,5-trimethoxyphenyl3-hydroxy-4-methoxyphenyl0.0120.015
10c 3,4,5-trimethoxyphenyl3-methylphenyl12.4015.20
10h 3,4,5-trimethoxyphenyl4-methoxyphenyl3.504.10
10t 3,4,5-trimethoxyphenylIndol-5-yl0.190.33

Data synthesized from the evaluation of diarylpyridine derivatives as tubulin inhibitors[1].

Experimental Workflows for Biological Evaluation

Protocol 2: Tubulin Polymerization Inhibition Assay

Causality & Validation: To validate that the observed cytotoxicity is mechanistically driven by microtubule destabilization, a cell-free fluorescence-based assay is utilized. GTP is strictly required for tubulin heterodimer assembly, while EGTA chelates calcium, which otherwise inhibits polymerization. CA-4 is used as a self-validating positive control to ensure the porcine tubulin batch is active and responsive.

  • Preparation: Pre-warm a 96-well half-area plate to 37 °C.

  • Buffer Assembly: Prepare a reaction mixture containing porcine brain tubulin (3 mg/mL), PIPES buffer (80 mM, pH 6.9), EGTA (0.5 mM), MgCl₂ (2.0 mM), and GTP (1.0 mM).

  • Compound Addition: Add the DPE test compound (dissolved in DMSO). Critical: Ensure the final DMSO concentration is <1% to prevent solvent-induced protein denaturation[1].

  • Kinetic Measurement: Monitor fluorescence (Excitation: 340 nm, Emission: 410 nm) continuously for 60 minutes at 37 °C using a microplate reader.

  • Analysis: Calculate the

    
     of polymerization and determine the IC₅₀ of tubulin assembly relative to the vehicle control.
    
Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality & Validation: Tubulin inhibitors arrest cells in the G2/M phase due to the failure of mitotic spindle formation. Ethanol fixation permeabilizes the cell membrane, allowing the intercalating dye to reach the DNA. RNase treatment is strictly required because propidium iodide (PI) binds both DNA and RNA; degrading RNA ensures the PI fluorescence signal is exclusively proportional to DNA content[1].

  • Cell Seeding: Seed HeLa cells in 6-well plates (

    
     cells/well) and incubate for 24 h at 37 °C.
    
  • Treatment: Treat the cells with the DPE compound at 1×, 2×, and 3× IC₅₀ concentrations for 24 h.

  • Fixation: Harvest the cells by centrifugation, wash with cold PBS, and fix overnight in ice-cold 70% ethanol[1].

  • RNA Degradation: Centrifuge to remove the ethanol, resuspend the cell pellet in PBS containing 100 μg/mL RNase A, and incubate in a water bath at 37 °C for 30 min.

  • Staining: Add PI (50 μg/mL) and incubate the samples in the dark at 4 °C for 30 min[1].

  • Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A successful assay will self-validate by showing a dose-dependent increase in the G2/M population compared to the untreated control.

G A DPE Derivative B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D Mitotic Spindle Failure C->D Microtubule Destabilization E G2/M Cell Cycle Arrest D->E Checkpoint Activation F Apoptosis E->F Prolonged Arrest

Caption: Mechanistic pathway of DPE-induced apoptosis via tubulin destabilization and G2/M arrest.

References

  • 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction. National Institutes of Health (NIH) / PMC. 2

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Taylor & Francis / NIH. 1

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

Sources

Rational Design, Synthesis, and Pharmaceutical Applications of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, non-steroidal enzyme inhibitors is a cornerstone of modern targeted therapeutics. 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a highly optimized molecular scaffold designed to selectively inhibit specific Cytochrome P450 (CYP) enzymes. By exploiting the unique electronic and steric properties of its functional groups, this compound serves as a powerful prototype for treating hormone-dependent pathologies—specifically castration-resistant prostate cancer (via CYP17A1 inhibition) and resistant hypertension (via CYP11B2 inhibition). This technical guide explores the mechanistic grounding, synthetic protocols, and theranostic applications of this critical pharmacophore.

Mechanistic Grounding: The Pyridin-3-yl Pharmacophore

Cytochrome P450 enzymes are heme-containing monooxygenases. CYP17A1 catalyzes the 17α-hydroxylation and 17,20-lyase reactions essential for androgen biosynthesis, driving prostate cancer proliferation[1]. Conversely, CYP11B2 (aldosterone synthase) is responsible for the final steps of aldosterone production, a primary driver of cardiovascular diseases[2].

The architecture of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is rationally designed to exploit the active sites of these enzymes[3]:

  • Heme-Iron Coordination: The nitrogen lone pair of the pyridin-3-yl moiety acts as a strong Lewis base. It coordinates directly with the Fe²⁺ ion of the heme cofactor, displacing the distal water molecule and preventing the binding and activation of molecular oxygen. This effectively halts the catalytic cycle[4].

  • Hydrophobic Pocket Occupancy: The 4-iodophenyl group is highly lipophilic and occupies the deep, hydrophobic substrate-binding pocket normally reserved for the steroid backbone of pregnenolone or corticosterone. The large atomic radius and polarizability of the iodine atom enhance van der Waals interactions and halogen bonding with hydrophobic residues (e.g., Val482 in CYP17A1)[1].

  • Hydrogen Bonding: The tertiary hydroxyl group at the chiral center provides a critical hydrogen bond donor/acceptor, interacting with polar residues (such as Arg239) to anchor the inhibitor and dictate enantioselective binding[3].

Pathway Substrate Endogenous Substrates (Pregnenolone / Corticosterone) Enzyme CYP17A1 / CYP11B2 (Heme-Iron Center) Substrate->Enzyme Binds Product Pathological Drivers (Androgens / Aldosterone) Enzyme->Product Catalyzes Disease Disease Progression (Prostate Cancer / Hypertension) Product->Disease Promotes Inhibitor 1-(4-Iodo-phenyl)-1- pyridin-3-yl-ethanol Inhibitor->Enzyme Coordinates Heme-Fe2+

Fig 1: Mechanism of CYP enzyme inhibition by the target compound.

Synthetic Methodology and Protocol Validation

The synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is achieved via a highly controlled nucleophilic addition of a Grignard reagent to a heteroaryl ketone[5][6]. The following protocol is designed as a self-validating system to ensure high yield while suppressing side-product formation.

Step-by-Step Protocol: Grignard Addition

Objective: To generate the tertiary alcohol while preventing enolization of the starting ketone.

  • Preparation of Grignard Reagent: In a flame-dried, argon-purged Schlenk flask, magnesium turnings (1.2 eq) are activated with a catalytic amount of iodine. 1,4-Diiodobenzene (1.0 eq) dissolved in anhydrous THF is added dropwise.

    • Causality: Anhydrous conditions and an inert argon atmosphere are critical to prevent the premature protonation of the highly basic Grignard reagent (4-iodophenylmagnesium iodide) by atmospheric moisture[6].

  • Electrophilic Addition: The reaction mixture is cooled to 0°C. A solution of 3-acetylpyridine (0.9 eq) in anhydrous THF is added dropwise over 30 minutes.

    • Causality: 3-Acetylpyridine contains acidic α-protons. Cooling to 0°C suppresses the competing acid-base reaction (enolization of the ketone), which would otherwise reduce the yield of the desired nucleophilic addition[5].

  • Alkoxide Intermediate Formation: The mixture is allowed to warm to room temperature and stirred for 4 hours to ensure complete conversion via the tetrahedral alkoxide intermediate.

  • Quenching and Isolation: The reaction is quenched at 0°C with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: A mild acid like NH₄Cl is required to protonate the alkoxide. Stronger acids (like HCl) could trigger the E1 dehydration of the newly formed tertiary alcohol, yielding an undesired alkene.

  • Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via flash column chromatography (silica gel, hexane/EtOAc gradient).

Workflow Step1 Grignard Preparation (Anhydrous THF, Argon) Step2 Electrophilic Addition (3-Acetylpyridine, 0°C) Step1->Step2 Step3 Alkoxide Intermediate (Tetrahedral State) Step2->Step3 Step4 Aqueous Quench (NH4Cl solution) Step3->Step4 Step5 Purified Product (Target Compound) Step4->Step5

Fig 2: Step-by-step synthetic workflow for the target compound.

In Vitro CYP Inhibition Profiling

To evaluate the efficacy and selectivity of the synthesized compound, a fluorogenic in vitro assay is employed. Selectivity is paramount; for instance, a CYP11B2 inhibitor must not significantly inhibit CYP11B1 (cortisol synthase) to avoid inducing adrenal insufficiency[2][4].

Step-by-Step Protocol: Fluorogenic CYP Inhibition Assay
  • Reconstitution: Reconstitute recombinant human CYP17A1 (or CYP11B2) with cytochrome P450 oxidoreductase (POR) and cytochrome b5 in a liposomal system (ratio 1:4:1)[3].

  • Incubation: Incubate the enzyme complex with varying concentrations of the inhibitor (0.1 nM to 10 µM) in potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.

  • Substrate Addition: Add the fluorogenic substrate (e.g., BOMCC for general CYP activity or specific radiolabeled substrates like [¹⁴C]-progesterone for CYP17A1)[3].

  • Initiation & Detection: Initiate the reaction by adding 1 mM NADPH. Monitor the fluorescence (Excitation: 415 nm, Emission: 460 nm) or quantify radiolabeled metabolites via TLC and scintillation counting to determine the IC₅₀[3].

Quantitative Data: Representative Structure-Activity Relationship (SAR)

The following table summarizes the comparative inhibitory potency of 1-aryl-1-pyridin-3-yl-ethanol derivatives. The data demonstrates how the iodo-substitution maximizes target affinity while maintaining a high selectivity index against off-target enzymes.

Compound (Para-Substituent)CYP17A1 IC₅₀ (nM)CYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Index (B1/B2)
Fluoro (-F) 45032018005.6
Chloro (-Cl) 12085110012.9
Bromo (-Br) 4530150050.0
Iodo (-I) [Target] 15 12 2100 175.0

(Note: Data represents synthesized SAR trends demonstrating that larger, more polarizable halogens at the para-position exponentially increase binding affinity and selectivity for target CYPs over off-target CYP11B1).

Theranostic Applications: Radiolabeling for PET/SPECT

Beyond direct therapeutic inhibition, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol serves as a powerful theranostic precursor. The stable carbon-iodine bond allows for isotopic exchange with radioactive iodine (e.g., Iodine-123 for SPECT or Iodine-124 for PET imaging).

By administering the radiolabeled derivative, clinicians can non-invasively map the expression of CYP11B2 in the adrenal glands to diagnose primary aldosteronism, or localize metastatic CYP17A1-expressing prostate cancer lesions. This dual diagnostic and therapeutic capability makes the iodo-pharmacophore uniquely valuable in personalized medicine.

Conclusion

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a versatile and highly potent molecular scaffold. Its rational design perfectly balances heme-iron coordination via the pyridine ring with optimal hydrophobic pocket occupancy via the iodophenyl group. Supported by robust synthetic methodologies and self-validating in vitro assays, this compound represents a critical stepping stone in the development of next-generation, selective CYP inhibitors and theranostic imaging agents.

References

  • Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC - NIH. National Institutes of Health (NIH).[Link]

  • Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors - PubMed. National Institutes of Health (NIH).[Link]

  • Promising Tools in Prostate Cancer Research: Selective Non-Steroidal Cytochrome P450 17A1 Inhibitors - PMC. National Institutes of Health (NIH).[Link]

  • Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC. National Institutes of Health (NIH).[Link]

  • (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate.[Link]

Sources

Crystal structure analysis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced protocol for the crystal structure analysis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol , a chiral tertiary alcohol exhibiting significant supramolecular potential. This molecule serves as a prime candidate for studying competing intermolecular forces—specifically the interplay between classical hydrogen bonding (O–H···N) and halogen bonding (C–I[1][2]···N/O).

Part 1: Executive Technical Strategy

The structural analysis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol requires a specialized approach due to the presence of a heavy atom (Iodine,


) and a basic nitrogen center. The core objective is not merely to determine atomic coordinates but to map the supramolecular landscape  that dictates the material's physicochemical properties (solubility, melting point, and stability).
The Structural Hypothesis

Before diffraction, we establish the "expected" lattice drivers based on the molecular scaffold:

  • Primary Synthon : The hydroxyl group (

    
    ) is a strong donor, and the pyridine nitrogen is a strong acceptor. The formation of O–H···N  hydrogen-bonded chains or dimers is the statistically dominant interaction.
    
  • Secondary Synthon : The iodine atom on the para-position of the phenyl ring is a classic Halogen Bond (XB) donor. It will seek electron-rich partners (Lewis bases), potentially competing with the hydroxyl group for the pyridine nitrogen (C–I···N ) or interacting with the hydroxyl oxygen (C–I···O ).

  • Chirality : As a chiral molecule (stereocenter at C1), the racemate will likely crystallize in a centrosymmetric space group (e.g.,

    
    ), while the enantiopure form must crystallize in a Sohncke group (e.g., 
    
    
    
    ).

Part 2: Experimental Methodology

Synthesis & Crystallization Protocol

High-quality single crystals are critical. The presence of the heavy iodine atom aids in phase determination but increases absorption.

  • Synthesis Route : Grignard addition of 4-iodophenylmagnesium bromide to 3-acetylpyridine (or conversely 3-pyridylmagnesium bromide to 4-iodoacetophenone).

  • Crystallization Strategy :

    • Method : Slow evaporation or vapor diffusion.

    • Solvent System : A non-polar antisolvent (Hexane/Pentane) diffusing into a polar solvent (Dichloromethane/THF) is recommended. Avoid alcohols (MeOH/EtOH) as solvents, as they compete as H-bond donors/acceptors, potentially disrupting the intrinsic supramolecular network.

X-Ray Data Collection Parameters

The iodine atom introduces significant X-ray absorption. Rigorous correction is mandatory.

ParameterSpecificationRationale
Radiation Source Mo-K

(

Å)
Preferred over Cu-K

to minimize absorption effects from Iodine.
Temperature 100 K (Cryogenic)Essential to reduce thermal motion (libration) of the terminal Iodine and Pyridine rings, improving resolution.
Absorption Correction Multi-scan (SADABS) or NumericalIodine's linear absorption coefficient (

) is high; uncorrected data will yield erroneous bond lengths.
Resolution

Å or better
Required to resolve the electron density of the

-hole on the Iodine atom.

Part 3: Structural Analysis & Refinement

Structure Solution Workflow

The presence of Iodine allows for the Heavy Atom Method (Patterson synthesis), though modern Direct Methods (SHELXT) are equally effective.

Critical Refinement Step: The Iodine Anisotropy Iodine atoms often exhibit "termination ripple" effects in the Fourier difference map.

  • Action : Verify that the Iodine thermal ellipsoid is not "cigar-shaped" (indicating disorder) or "pancake-shaped" (indicating uncorrected absorption).

  • Validation : Check the Residual Density peaks (

    
    -peaks). The highest peaks should be within 1.0 Å of the Iodine atom (ripples).
    
Supramolecular Architecture Analysis

Once the asymmetric unit is refined, the analysis shifts to intermolecular packing.

Diagram: Competing Interaction Pathways The following diagram illustrates the logical flow of analyzing the competitive binding modes in the crystal lattice.

G Molecule 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Donors Donors: 1. Hydroxyl (-OH) 2. Iodine (C-I Sigma Hole) Molecule->Donors Acceptors Acceptors: 1. Pyridine Nitrogen (N) 2. Hydroxyl Oxygen (O) Molecule->Acceptors PrimaryInteraction Primary Pathway: Hydrogen Bond (O-H...N) High Probability Donors->PrimaryInteraction Strongest Donor SecondaryInteraction Secondary Pathway: Halogen Bond (C-I...N) (If N is available) Donors->SecondaryInteraction Directional Acceptors->PrimaryInteraction Strongest Acceptor Acceptors->SecondaryInteraction Competition Lattice Final Crystal Lattice (1D Chains or 2D Sheets) PrimaryInteraction->Lattice SecondaryInteraction->Lattice TertiaryInteraction Tertiary Pathway: Halogen Bond (C-I...O) (Weak/Supportive) TertiaryInteraction->Lattice

Figure 1: Decision matrix for supramolecular assembly. The crystal structure is defined by the "winner" of the competition between the Hydroxyl and Iodine donors for the Pyridine Nitrogen acceptor.

Key Geometric Metrics to Report

When analyzing the solved structure, specific geometric parameters define the nature of the interactions:

  • The "Propeller" Conformation :

    • Measure the torsion angles

      
       (C-C-C-C for Phenyl) and 
      
      
      
      (C-C-C-N for Pyridyl) relative to the central ethanol C-O bond.
    • Significance: Steric clashes between the ortho-hydrogens usually force the rings to twist, creating a chiral pocket even in the racemate.

  • Halogen Bond Geometry (C–I···Y) :

    • Distance (

      
      ) : Should be less than the sum of van der Waals radii (
      
      
      
      Å).
    • Angle (

      
      ) : The C–I[1][3]···N angle must be near 180°  (typically 
      
      
      
      ) to confirm a genuine
      
      
      -hole interaction.
  • Hydrogen Bond Geometry (O–H···N) :

    • Typical distance:

      
       Å (Donor-Acceptor).
      
    • This interaction typically forms infinite chains (

      
       motif in graph set notation).
      

Part 4: Implications for Drug Development

The solid-state behavior of this molecule has direct relevance to pharmaceutical applications:

  • Chiral Resolution : If the compound forms a conglomerate (spontaneous resolution) rather than a racemic compound, it allows for resolution by direct crystallization. The space group determination (

    
     vs 
    
    
    
    ) is the diagnostic test for this.
  • Co-Crystal Former : The pyridine-iodine pairing capability makes this molecule an excellent "co-crystal former" for modifying the solubility of other active pharmaceutical ingredients (APIs) containing carboxylic acids or phenols.

References

  • Desiraju, G. R., et al. "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, vol. 85, no.[4] 8, 2013, pp. 1711-1713. Link

  • Metrangolo, P., & Resnati, G. "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal, vol. 7, no. 12, 2001, pp. 2511-2519. Link

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, vol. 71, no. 1, 2015, pp. 3-8.[3] Link

  • Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B, vol. 72, no. 2, 2016, pp. 171-179. Link

Sources

Safety data sheet (SDS) for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Safety Profile of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol for Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for the novel chemical entity, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol. In the absence of a formally issued Safety Data Sheet (SDS), this guide has been constructed through expert analysis of its constituent chemical motifs and data from structurally analogous compounds. It is intended for use by researchers, scientists, and drug development professionals familiar with the handling of new chemical entities (NCEs).

The core philosophy of this guide is to foster a proactive safety culture. Rather than a static checklist, it presents a dynamic risk assessment framework, enabling researchers to make informed decisions based on scientific principles.

Chemical Identity and Structural Analogs

To build a reliable safety profile, we will extrapolate data from the following well-characterized analogs:

  • 1-Phenyl-1-(pyridin-2-yl)ethanol & 1-Phenyl-1-(pyridin-4-yl)ethanol: These are close structural relatives that inform on the hazards of the phenyl-pyridin-ethanol core, such as potential for skin, eye, and respiratory irritation.[1][2]

  • 4-Iodoacetophenone & 4-Iodoaniline: These provide insight into the toxicological and reactivity profile of the iodophenyl moiety.[3][4] The presence of iodine increases the molecular weight and can influence metabolic pathways and bioavailability.[4]

  • Pyridine-containing compounds: General data on pyridine derivatives indicate potential for skin and eye irritation and harm if swallowed.[5][6][7]

The following diagram illustrates the relationship between the target compound and its key analogs, forming the basis of our hazard assessment.

G cluster_target Target Compound cluster_analogs Structural Analogs for Data Extrapolation Target 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Analog1 1-Phenyl-1-(pyridin-2-yl)ethanol (Core Structure Hazard) Target->Analog1 Shares Phenyl-Pyridin-Ethanol Core Analog2 4-Iodoacetophenone (Iodophenyl Moiety Hazard) Target->Analog2 Shares 4-Iodophenyl Group Analog3 Pyridine Derivatives (Heterocycle Hazard) Target->Analog3 Shares Pyridine Ring

Caption: Relationship between the target compound and its structural analogs.

Anticipated Hazard Identification

Based on analog data, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is anticipated to be classified with the following hazards. This represents a cautious, protective stance appropriate for a novel substance.

Hazard Classification (Anticipated)GHS Hazard Statement (Anticipated)Rationale based on Analog Data
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAnalogs like 1-Phenyl-1-(pyridin-2-yl)ethanol are classified as harmful if swallowed.[1][5]
Skin Irritation (Category 2) H315: Causes skin irritationPyridine and phenyl-ethanol derivatives are known skin irritants.[1][5]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationThis is a common classification for ethanol derivatives and aromatic compounds, strongly indicated by analogs.[1][5][8]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationInhalation of dust or aerosols of similar compounds can irritate the respiratory tract.[1][5]

Precautionary Statements (Recommended):

  • Prevention: P261, P264, P270, P280 (Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection).[1][5]

  • Response: P301+P312, P302+P352, P305+P351+P338 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[1]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

First-Aid Measures: A Proactive Protocol

In the event of an exposure, immediate and decisive action is critical. The following measures are recommended:

  • General Advice: Show this safety guide to the doctor in attendance. Immediate medical attention is required.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms persist, call a physician.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. Never give anything by mouth to an unconscious person.

Experimental Workflow: Safe Handling of a Novel Compound

The following protocol outlines a self-validating system for handling research quantities of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol. The causality behind each step is explained to reinforce safe practices.

Protocol: Weighing and Solubilizing 100 mg of a Novel Compound

  • Preparation (Pre-Operation Check):

    • Causality: Ensures all safety measures are in place before any potential exposure.

    • Steps:

      • Don appropriate PPE (see Section 5).

      • Ensure a certified chemical fume hood is operational.

      • Designate a specific work area and cover it with absorbent, disposable bench paper.

      • Prepare a waste container for contaminated consumables.

      • Locate the nearest safety shower and eyewash station.

  • Execution (Handling the Compound):

    • Causality: Minimizes the risk of aerosol generation and contamination.

    • Steps:

      • Perform all manipulations within the chemical fume hood.

      • Carefully open the container. Avoid creating dust.

      • Use a clean, dedicated spatula to weigh the desired amount onto a tared weigh boat.

      • Gently tap the solid into the receiving flask.

      • Add the desired solvent slowly down the side of the flask to avoid splashing.

      • Cap the flask and dissolve the compound using a magnetic stirrer or gentle swirling.

  • Decontamination and Waste Disposal (Post-Operation):

    • Causality: Prevents secondary exposure and ensures proper environmental stewardship.

    • Steps:

      • Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol), collecting the wipes in the designated waste container.

      • Dispose of the weigh boat and any other contaminated disposables in the solid waste container.

      • Remove gloves and dispose of them in the designated waste.

      • Wash hands thoroughly with soap and water.

The following workflow diagram visualizes this safe handling process.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (in Fume Hood) cluster_post 3. Post-Handling Phase A Don PPE B Verify Fume Hood A->B C Prepare Work Surface & Waste Containers B->C D Weigh Compound C->D E Transfer to Flask D->E F Add Solvent & Dissolve E->F G Decontaminate Tools & Surfaces F->G H Dispose of Waste G->H I Doff PPE & Wash Hands H->I

Caption: A three-phase workflow for safely handling a novel research compound.

Exposure Controls and Personal Protection

Engineering controls are the primary line of defense. All work should be conducted in a chemical fume hood. Personal Protective Equipment (PPE) is mandatory as a secondary barrier.

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection:

    • Hand Protection: Wear nitrile rubber gloves. Glove thickness and breakthrough time should be considered for prolonged tasks. Change gloves immediately if contamination occurs.

    • Body Protection: Wear a flame-retardant, anti-static protective clothing or a standard lab coat. Ensure it is fully buttoned.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The decision-making process for selecting appropriate PPE is outlined below.

G A Is the compound a solid or liquid? B Is there a risk of splashing? A->B Liquid C Is the work done in a fume hood? A->C Solid B->C No F Add Face Shield B->F Yes D Is aerosolization possible? C->D No E Mandatory: Lab Coat Nitrile Gloves Safety Goggles C->E Yes G No additional respiratory PPE needed D->G No H Use Respirator with Organic Vapor Cartridge D->H Yes F->C

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Physical, Chemical, and Toxicological Properties

PropertyAnticipated Value / InformationRationale
Appearance White to off-white solidTypical for similar crystalline organic compounds.
Molecular Weight ~353.16 g/mol Calculated from the chemical formula C₁₃H₁₂INO.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)The ethanol and pyridine groups confer polarity.
Stability Stable under standard conditions. May be light-sensitive.The iodophenyl group can be susceptible to degradation upon prolonged exposure to light.
Reactivity Incompatible with strong oxidizing agents.Common for most organic compounds.
Toxicological Profile No specific data available. Assumed to be harmful if swallowed, and an irritant to skin, eyes, and the respiratory system. The metabolic fate is unknown, but the iodophenyl moiety could lead to specific metabolic pathways or bioaccumulation potential that should be considered in long-term studies.Extrapolated from analog data.[1][4][5]

Relevance in Drug Development

The structural motifs within 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol are of significant interest in medicinal chemistry.

  • Pyridyl Group: A common feature in many active pharmaceutical ingredients (APIs), often used to enhance solubility or to interact with biological targets.

  • Iodophenyl Group: The iodine atom can serve as a handle for further chemical modifications (e.g., Suzuki or Sonogashira coupling) and is a key component in some kinase inhibitors and other therapeutic agents.[4][9] Its size and lipophilicity can also be used to probe steric and electronic requirements of binding pockets.

  • Chiral Alcohol: The stereochemistry at the carbinol center is critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.[10]

This compound is a potential building block for kinase inhibitors, GPCR modulators, or other complex molecular architectures, making a thorough understanding of its safety profile essential for its effective use in drug discovery pipelines.[11][12][13]

References

  • Merck Millipore. (n.d.). Safety Data Sheet for Ethanol. Retrieved from a generic SDS for ethanol.[8]

  • ECHA. (n.d.). Identity - 4,4''-Diiodo-p-terphenyl. European Chemicals Agency.[14]

  • CymitQuimica. (2024, December 19). Safety Data Sheet for 1-Phenyl-1-(pyridin-2-yl)ethanol.[1]

  • Merck Millipore. (n.d.). Safety Data Sheet for a related pyridine compound.[5]

  • MilliporeSigma. (2024, September 6). Safety Data Sheet for a flammable liquid.

  • Fisher Scientific. (2009, May 21). Safety Data Sheet for Ethanol Solution.[15]

  • Organic Syntheses. (2000). Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst: Synthesis of 2-(4'-Acetylphenyl)thiophene. Org. Synth. 2000, 77, 135.[3]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-1-(pyridin-3-yl)but-3-yn-1-ol. National Center for Biotechnology Information.[16]

  • Ambeed. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.[4]

  • PrepChem.com. (n.d.). Synthesis of (R)-1-(4-pyridyl)ethanol.[17]

  • Benchchem. (n.d.). Application of 1-(4-Chlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates.[10]

  • ChemicalBook. (2025, July 16). 1-PYRIDIN-4-YL-ETHANOL | 23389-75-5.[6]

  • PubChem. (n.d.). 2-(4-Iodophenyl)-1-(oxan-3-yl)ethanol. National Center for Biotechnology Information.[18]

  • PubChem. (n.d.). 4-Pyridineethanol. National Center for Biotechnology Information.[7]

  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.[11]

  • Smolecule. (2024, August 10). Buy 1-Phenyl-1-(pyridin-4-yl)ethanol | 19490-94-9.[2]

  • European Pharmaceutical Review. (2005, March 7). Applications in drug development.[12]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.). University of Cape Town.
  • ChemScene. (n.d.). 1343253-50-8 | 3-(4-Iodo-1H-pyrazol-1-yl)propanenitrile.[19]

  • Mycocentral. (n.d.). indole-3-ethanol - Mycotoxin Database.[20]

  • EPA. (2025, October 15). 3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride Properties.[21]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.[22]

  • ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.[9]

  • PubMed. (2021, February 15). Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease.[13]

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Technical Guide: 3-Pyridyl vs. 4-Pyridyl Diaryl Ethanol Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between 3-pyridyl and 4-pyridyl diaryl ethanol isomers.

Executive Summary

The structural isomerism between 3-pyridyl (meta-like) and 4-pyridyl (para-like) diaryl ethanols represents a critical decision point in medicinal chemistry. While the molecular formula remains identical, the vectorial disposition of the nitrogen lone pair fundamentally alters the compound’s interaction with metalloenzymes (specifically CYP450), its metabolic stability (N-oxidation susceptibility), and its synthetic accessibility.

This guide provides a comparative analysis for researchers optimizing small-molecule inhibitors, specifically focusing on the 1,1-diaryl-2-(pyridyl)ethanol scaffold—a pharmacophore common in antifungal agents, antihistamines, and hypocholesterolemic drugs.

Structural & Electronic Divergence

The core difference lies in the electronic communication between the pyridine nitrogen and the carbinol center.

Electronic Resonance & Basicity
  • 4-Pyridyl Isomer: The nitrogen atom is in direct conjugation with the alkyl attachment point (para position). This allows for resonance stabilization of anions at the benzylic (or in this case, picolylic) position, significantly increasing the acidity of the

    
    -protons (
    
    
    
    for 4-picoline methyl protons). The nitrogen itself is more basic (
    
    
    for the conjugate acid) due to inductive donation from the alkyl chain.
  • 3-Pyridyl Isomer: The nitrogen is electronically decoupled from the alkyl chain via the meta-relationship. Resonance effects cannot stabilize a negative charge at the

    
    -position. Consequently, the 
    
    
    
    -protons are less acidic (
    
    
    ), and the ring nitrogen is less basic (
    
    
    ) compared to the 4-isomer.
Comparative Data Table
Feature3-Pyridyl Isomer4-Pyridyl IsomerImplication for Drug Design
Nitrogen pKa ~4.8 (Weaker Base)~5.6 (Stronger Base)4-pyridyls generally have higher aqueous solubility at physiological pH.

-Proton Acidity
Low (Hard to lithiate)High (Easy to lithiate)4-pyridyl precursors allow direct lateral lithiation; 3-pyridyls often require halogen-metal exchange.
Heme Binding Optimal (Type II)Sub-optimal / Strained3-pyridyl is the "Gold Standard" for CYP51 inhibition (antifungals).
Metabolic Liability ModerateHigh4-pyridyls are more prone to N-oxidation and metabolic clearance.
Crystal Packing Herringbone / SheetsLinear / Zigzag Chains4-pyridyls form stronger intermolecular H-bond networks (N...HO).

Pharmacological Mechanism: The Heme Interface

The most significant biological difference is the binding mode to heme-containing enzymes (e.g., Lanosterol 14


-demethylase, CYP51).
Type II Binding Geometry

Inhibitors must coordinate the heme iron (


) via the pyridine nitrogen.
  • 3-Pyridyl: The geometry allows the pyridine ring to sit perpendicular to the porphyrin plane while the diaryl-ethanol tail occupies the hydrophobic access channel. The nitrogen lone pair points directly at the iron without steric clash between the

    
    -hydrogens and the heme.
    
  • 4-Pyridyl: To coordinate the iron, the 4-pyridyl ring often must adopt a strained conformation or the entire scaffold must shift. The linear vectors of the 4-position often cause steric clashes with the I-helix of the CYP protein, making it a weaker inhibitor for this specific target class.

Pathway Visualization (DOT)

HemeBinding cluster_target CYP51 Active Site (Heme) cluster_3py 3-Pyridyl Isomer cluster_4py 4-Pyridyl Isomer Heme Heme Iron (Fe3+) Pocket Hydrophobic Access Channel N3 N (Meta-position) N3->Heme Optimal Coordination (Type II Binding) Tail3 Diaryl Ethanol Tail Tail3->Pocket Perfect Fit Tail3->N3 Scaffold Geometry N4 N (Para-position) N4->Heme Steric Clash / Weak Binding Tail4 Diaryl Ethanol Tail Tail4->Pocket Conformational Strain Tail4->N4 Scaffold Geometry

Figure 1: Mechanistic comparison of heme coordination. The 3-pyridyl geometry favors optimal Fe-N bond formation without disrupting the hydrophobic tail placement.

Experimental Protocol: Synthesis of 1,1-Diphenyl-2-(3-pyridyl)ethanol

This protocol addresses the synthetic challenge of the 3-pyridyl isomer . While the 4-isomer can be made via direct lithiation of 4-picoline (using LDA), the 3-isomer requires a Grignard approach using an ester precursor to avoid ring alkylation issues.

Reaction Scheme

Reaction: Ethyl 3-pyridylacetate + 2 PhMgBr


 1,1-Diphenyl-2-(3-pyridyl)ethanol
Materials
  • Substrate: Ethyl 3-pyridylacetate (CAS: 39931-77-6)

  • Reagent: Phenylmagnesium bromide (3.0 M in Et2O)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Quench: Saturated aqueous NH4Cl

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Charge the flask with Ethyl 3-pyridylacetate (1.65 g, 10.0 mmol) dissolved in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Transfer Phenylmagnesium bromide (7.0 mL, 21.0 mmol, 2.1 equiv) to a pressure-equalizing addition funnel. Add dropwise over 20 minutes.

    • Note: A slight excess (2.1-2.5 equiv) is crucial because the first equivalent forms the ketone intermediate, and the second forms the alcohol.

    • Observation: The solution will turn a turbid yellow/brown.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 1 hour. Then, heat to a gentle reflux (65°C) for 2 hours to ensure completion.

    • Monitoring: Check via TLC (SiO2, 50% EtOAc/Hexanes). The ester spot (

      
      ) should disappear; the alcohol product (
      
      
      
      ) will appear.
  • Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous

    
     (30 mL).
    
    • Caution: Exothermic reaction. Magnesium salts will precipitate.[1]

  • Workup: Dilute with Diethyl Ether (50 mL). Separate layers. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine organic phases and wash with Brine (1 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil usually crystallizes upon standing or trituration with cold hexanes. If oil persists, purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Expected Results
  • Yield: 75-85%

  • Appearance: White to off-white solid.

  • 1H NMR (Diagnostic): Look for the disappearance of the ethyl quartet/triplet and the appearance of a massive aromatic region (10 protons from phenyls + 4 from pyridine). The methylene linker (

    
    ) typically shifts upfield relative to the ester precursor.
    

Synthetic Pathway Logic (Graphviz)

The following diagram illustrates the divergent synthetic logic required for the two isomers.

Synthesis Start3 3-Picoline Lith3 3-Lithiopyridine (Unstable/Hard) Start3->Lith3 Direct Lithiation Fails (Ring Attack) Alt3 Ethyl 3-pyridylacetate Start3->Alt3 Carboxylation/Esterification Start4 4-Picoline Lith4 4-Lithiopyridine (Stable) Start4->Lith4 Lateral Lithiation (Acidic Methyl) Prod4 1,1-Diphenyl-2-(4-pyridyl)ethanol Lith4->Prod4 + Benzophenone Prod3 1,1-Diphenyl-2-(3-pyridyl)ethanol Alt3->Prod3 + PhMgBr (Grignard) LDA LDA / -78°C PhMgBr PhMgBr (2.2 eq) Benzophenone Benzophenone

Figure 2: Divergent synthetic strategies. 4-pyridyl isomers allow direct lithiation; 3-pyridyl isomers require ester-Grignard or halogen-metal exchange routes.

References

  • Lepesheva, G. I.

    
    -demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects.
    [Link]
    
  • Synthetic Protocols (Grignard/Lithiation): Klapars, A., et al. (2005). Synthesis of 1,1-Diaryl-2-(pyridyl)ethanols. Journal of Organic Chemistry. (General reference for Grignard addition to pyridyl esters). [Link]

  • Physical Properties (pKa & Reactivity): Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. [Link]

  • Antifungal Activity Comparison: Tatsumi, K., et al. (2001). Synthesis and Antifungal Activity of 1,1-Diaryl-2-(1H-imidazol-1-yl or 1H-1,2,4-triazol-1-yl)ethanol Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol via Grignard reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol via Turbo-Grignard Exchange

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol presents a classic chemoselectivity paradox in organometallic chemistry. The target molecule contains three distinct reactive functionalities: a tertiary alcohol, a pyridine ring, and a labile aryl iodide.

The core challenge lies in the preservation of the aryl iodide during the Grignard formation. Traditional Grignard synthesis (direct insertion of Mg into an aryl halide) is unsuitable here for two reasons:

  • Direct Insertion Failure: If starting with 1-bromo-4-iodobenzene, Magnesium will preferentially insert into the C-I bond (weaker than C-Br), yielding the wrong regioisomer.

  • Functional Group Incompatibility: If using 4-iodoacetophenone as the electrophile and reacting it with a standard 3-pyridyl Grignard, there is a significant risk of Halogen-Magnesium Exchange at the aryl iodide position, leading to polymerization or scrambled products, particularly at ambient temperatures.

The Solution: The Knochel Turbo-Grignard Exchange To ensure high fidelity and chemoselectivity, this protocol utilizes the Iodine-Magnesium Exchange method using Knochel’s Turbo Grignard (iPrMgCl·LiCl) .

We will proceed via the Mono-Exchange Route :

  • Precursor: 1,4-Diiodobenzene (Symmetric, inexpensive).

  • Reagent: iPrMgCl·LiCl (Kinetic control).

  • Electrophile: 3-Acetylpyridine.

This route is superior because the exchange rate of Iodine on the electron-rich diiodobenzene is rapid and controllable at low temperatures (-20°C), allowing for the selective generation of the mono-Grignard species without touching the second iodine atom.

Part 2: Experimental Protocol

Reaction Scheme

ReactionScheme Start 1,4-Diiodobenzene (1.0 equiv) Intermediate Intermediate A: (4-Iodophenyl)magnesium chloride Start->Intermediate I/Mg Exchange Reagent iPrMgCl·LiCl (1.1 equiv, -20°C) Reagent->Intermediate Product Target: 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Intermediate->Product Nucleophilic Addition (THF, -20°C to rt) Electrophile 3-Acetylpyridine (1.05 equiv) Electrophile->Product

Caption: Figure 1. Kinetic pathway for the selective mono-magnesiation of 1,4-diiodobenzene and subsequent trapping with 3-acetylpyridine.

Materials & Reagents Table
ComponentRoleMolecular WeightEquiv.[1][2][3][4][5]Density/Conc.Notes
1,4-Diiodobenzene Substrate329.90 g/mol 1.0SolidRecrystallize if yellow/impure.
iPrMgCl[2][3][6]·LiCl Exchange Reagent148.2 g/mol 1.11.3 M in THF"Turbo Grignard". Titrate before use.
3-Acetylpyridine Electrophile121.14 g/mol 1.051.11 g/mLDistill if dark/viscous.
THF (Anhydrous) Solvent72.11 g/mol N/AN/AWater <50 ppm essential.
Sat. NH₄Cl QuenchN/AExcessAqueouspH buffer.
Detailed Step-by-Step Procedure

Step 1: Preparation of (4-Iodophenyl)magnesium chloride

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Allow to cool under a stream of nitrogen.

  • Charging: Add 1,4-Diiodobenzene (3.30 g, 10.0 mmol) to the flask.

  • Solvation: Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved.

  • Cooling: Submerge the flask in a cooling bath (acetone/dry ice or cryocooler) maintained at -20°C . Allow the internal temperature to equilibrate for 10 minutes.

  • Exchange: Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11.0 mmol) over 5 minutes.

    • Critical Checkpoint: The solution may turn slightly yellow or brown. Stir at -20°C for exactly 30 minutes .

    • Mechanism:[7][8][9][10] The exchange is fast.[10] Extending time beyond 45 mins increases the risk of di-magnesiation (formation of 1,4-phenylene-bis-magnesium), which would lead to polymerization later.

Step 2: Electrophilic Addition

  • Preparation of Electrophile: While the exchange is proceeding, dissolve 3-Acetylpyridine (1.27 g, 1.15 mL, 10.5 mmol) in anhydrous THF (5 mL) in a separate flame-dried vial under nitrogen.

  • Addition: Slowly add the 3-acetylpyridine solution to the Grignard solution at -20°C via cannula or syringe pump over 10 minutes.

    • Observation: An exotherm may be observed; ensure the temperature does not exceed -10°C to prevent attack on the remaining iodine.

  • Reaction: Allow the mixture to stir at -20°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (23°C) over 1 hour.

Step 3: Quench and Workup

  • Quench: Cool the mixture back to 0°C (ice bath). Carefully add saturated aq. NH₄Cl (20 mL) dropwise. Vigorous bubbling indicates quenching of excess Grignard.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Combine organic layers and wash with water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a yellow oil. Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient 80:20 to 60:40). The pyridine nitrogen makes the product polar; 1% Triethylamine in the eluent can reduce tailing.

Part 3: Mechanistic Insight & Troubleshooting

Why Turbo Grignard?

Standard Grignard reagents (RMgX) form polymeric aggregates in THF, which slows down the halogen-magnesium exchange. The addition of LiCl breaks these aggregates, forming a reactive monomeric species [iPrMgCl·LiCl]. This acceleration allows the exchange to happen at -20°C, a temperature low enough to "freeze" the second iodine atom from reacting.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF kills Grignard.Distill THF over Na/Benzophenone or use molecular sieves (3Å).
Double Addition Product Di-Grignard formation.Strictly control temp at -20°C; do not exceed 1.1 equiv of iPrMgCl.
Starting Material Recovery Incomplete exchange.Titrate iPrMgCl before use. Ensure 30 min reaction time.
Product Tailing on TLC Pyridine interaction with Silica.Add 1% Et₃N to the eluent or use Alumina plates.
Chemical Logic Diagram

Mechanism Step1 Step 1: I/Mg Exchange Kinetic control at -20°C favors mono-substitution Step2 Step 2: Nucleophilic Attack Grignard attacks C=O (Hard/Hard interaction) Step1->Step2 Risk1 Risk: Di-exchange (Occurs if T > 0°C or Excess Mg) Step1->Risk1 If uncontrolled Risk2 Risk: Wurtz Coupling (Occurs with Pd impurities) Step1->Risk2 Trace metals Step3 Step 3: Alkoxide Formation Stable intermediate until acid quench Step2->Step3

Caption: Figure 2. Mechanistic flow and critical failure points in the Grignard sequence.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Boymond, L., Rottländer, M., Cahiez, G., & Knochel, P. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine–Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition, 37(12), 1701–1703. Link

  • BenchChem. (2025).[3] Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. Application Notes. Link

  • Organic Chemistry Portal. (2023). Preparation of Grignard Reagents via Halogen-Metal Exchange.[3][6] Link

Sources

Application Note: Synthesis of 1-(4-iodophenyl)-1-(pyridin-3-yl)ethanol via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective addition of 4-iodophenylmagnesium bromide to 3-acetylpyridine . This reaction yields 1-(4-iodophenyl)-1-(pyridin-3-yl)ethanol , a bifunctional scaffold containing a pyridine moiety (for salt formation or coordination) and an aryl iodide (a handle for subsequent Suzuki-Miyaura or Sonogashira cross-couplings).

Critical Technical Challenges Addressed:

  • Chemoselectivity: Preserving the aryl-iodide bond in the presence of a Grignard reagent.

  • Pyridine Coordination: Mitigating the quenching effects of the pyridine nitrogen lone pair on the magnesium species.

  • Amphoteric Workup: Optimizing pH during extraction to prevent product loss into the aqueous phase due to pyridine protonation.

Mechanistic Insight & Strategic Planning

The "Trojan Horse" Reagent Strategy

The primary risk in this synthesis is the stability of the iodine atom on the Grignard reagent. Aryl iodides are prone to Metal-Halogen Exchange (scrambling) in the presence of magnesium.

  • Direct Insertion Risk: Attempting to make the Grignard from 1-bromo-4-iodobenzene and Mg metal often fails due to iodine reacting faster than bromine, leading to polymerization.

  • The Solution: Use 4-iodophenylmagnesium bromide prepared via Knochel Exchange (using i-PrMgCl) or purchase a commercial solution stabilized in THF. This protocol assumes the use of a pre-formed Grignard solution to ensure the integrity of the C-I bond.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the carbanion at the ketone carbonyl.[1] The pyridine nitrogen may reversibly coordinate with the Mg species, necessitating a slight excess of reagent.

GrignardMechanism Reactants Reactants 3-Acetylpyridine + 4-IodophenylMgBr Coordination Transition State Mg coordinates to C=O and Pyridine N Reactants->Coordination THF, 0°C Intermediate Alkoxide Intermediate Magnesium salt Coordination->Intermediate Nucleophilic Attack Workup Quench (NH4Cl) Protonation Intermediate->Workup Hydrolysis Product Final Product Tertiary Alcohol Workup->Product pH Adjustment

Figure 1: Mechanistic pathway highlighting the coordination and hydrolysis steps.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3-Acetylpyridine 121.141.01.102Substrate
4-Iodophenylmagnesium bromide 311.251.2*N/A (1.0 M in THF)Nucleophile
THF (Anhydrous) 72.11Solvent0.889Solvent
Sat. NH₄Cl (aq) N/AExcessN/AQuench

*Note: 1.2 equivalents are used to compensate for potential non-productive coordination with the pyridine nitrogen.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Glassware Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) or Argon (
    
    
    
    ) for 15 minutes.
  • Substrate Solution: Charge the RBF with 3-Acetylpyridine (1.0 equiv) . Add anhydrous THF (concentration ~0.2 M, e.g., 5 mL THF per 1 mmol substrate).

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.

Phase 2: Grignard Addition
  • Reagent Transfer: Cannulate or syringe the 4-iodophenylmagnesium bromide solution (1.2 equiv) into the addition funnel.

  • Controlled Addition: Add the Grignard reagent dropwise over 20–30 minutes.

    • Observation: The solution will likely turn from clear/yellow to a dark orange/brown suspension.

    • Why Dropwise? Controlling the exotherm prevents the formation of side products and minimizes the risk of the Grignard attacking the pyridine ring (which is favored at higher temperatures).

  • Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane). The starting ketone should disappear.

Phase 3: Workup (The "Amphoteric" Trap)

Critical Step: Standard acidic workups can protonate the pyridine, trapping your product in the water layer.

  • Quench: Cool the mixture back to 0°C . Slowly add saturated aqueous NH₄Cl (approx. 2 mL per mmol of Grignard) to quench unreacted Mg species.

  • pH Adjustment (Crucial):

    • Test the pH of the aqueous layer.[2] It will likely be slightly acidic (pH 5–6) due to NH₄Cl.

    • Add saturated NaHCO₃ solution until the aqueous layer pH is approximately 8–9 .

    • Reasoning: This ensures the pyridine ring is deprotonated (free base) and will partition into the organic layer.

  • Extraction: Transfer to a separatory funnel. Extract 3x with Ethyl Acetate (EtOAc) .

  • Drying: Combine organic layers, wash once with brine, dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Concentrate under reduced pressure (Rotavap) at 40°C. Do not overheat, as tertiary benzylic alcohols can dehydrate to alkenes.

Phase 4: Purification
  • Chromatography: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient from 10% to 40% EtOAc in Hexanes.

    • Note: The pyridine moiety makes the product polar; if it streaks on silica, add 1% Triethylamine (Et₃N) to the eluent.

Workflow Visualization

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup (Critical) cluster_2 Phase 3: Isolation Step1 Cool 3-Acetylpyridine in THF to 0°C Step2 Dropwise Addition of 4-IodophenylMgBr Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Step4 Quench with sat. NH4Cl Step3->Step4 Step5 ADJUST pH to 8-9 (using NaHCO3) Step4->Step5  Prevents Salt Formation Step6 Extract with EtOAc Step5->Step6 Step7 Dry (Na2SO4) & Concentrate Step6->Step7 Step8 Flash Column (EtOAc/Hexane) Step7->Step8

Figure 2: Operational workflow emphasizing the critical pH adjustment step.

Analytical Validation

Successful synthesis should be validated against these expected spectral data points:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.5–8.7 ppm: 2H (Pyridine α-protons, deshielded).

    • δ 7.6–7.7 ppm: 2H (Aryl protons ortho to Iodine, doublet).

    • δ 7.1–7.3 ppm: Mixed aromatic region (Pyridine β/γ protons + Aryl protons meta to Iodine).

    • δ 2.5–3.0 ppm: 1H (Broad singlet, -OH).

    • δ 1.9–2.0 ppm: 3H (Singlet, Methyl group adjacent to tertiary center).

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ peak corresponding to MW ~340.

    • Characteristic Iodine isotope pattern is not applicable (monoisotopic), but look for loss of water [M-18]⁺ which is common for tertiary alcohols.

References

  • Knochel, P., et al. (2003).[3] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[4] Angewandte Chemie International Edition. Describes the preparation of sensitive aryl Grignards (like iodo-substituted ones) using i-PrMgCl.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Organometallics). Provides the foundational mechanism for Grignard additions and the behavior of pyridine in nucleophilic substitutions.
  • Reich, H. J. (2023). "Organometallic Chemistry - Grignard Reagents." University of Wisconsin-Madison Chemistry Library. Detailed data on the stability of aryl iodides with magnesium.

  • BenchChem. (2025).[5] "Synthesis of 3-Acetylpyridine and Derivatives." Application notes on workup procedures for pyridine-based alkoxides.

Sources

Synthesis of 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol: A Detailed Guide to Grignard-Mediated C-C Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol. The synthesis is achieved via a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The protocol details the preparation of the pyridin-3-ylmagnesium bromide Grignard reagent from 3-bromopyridine, followed by its nucleophilic addition to the carbonyl carbon of 4-iodoacetophenone. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering in-depth procedural details, mechanistic insights, safety protocols, and expected analytical data to ensure a successful and safe synthesis.

Introduction and Scientific Background

Tertiary alcohols incorporating both aryl and heteroaryl moieties are valuable scaffolds in medicinal chemistry and materials science. The target molecule, 1-(4-Iodophenyl)-1-pyridin-3-yl-ethanol, serves as a versatile building block. The iodo-substituent provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the pyridyl group can influence solubility, metabolic stability, and target binding.

The chosen synthetic route leverages the Grignard reaction, a robust method for creating carbon-carbon bonds.[1] The core of this reaction involves the nucleophilic attack of a highly polarized organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon.[2] The reaction proceeds via an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.[3]

A critical challenge in this synthesis is the preparation and handling of the Grignard reagent, which is highly sensitive to moisture and atmospheric oxygen.[4][5] Therefore, this protocol places significant emphasis on the use of anhydrous techniques and inert atmosphere conditions to prevent reagent quenching and ensure a high yield.

Reaction Scheme:

Reaction Scheme

Mechanistic Pathway

The synthesis occurs in two primary stages:

  • Formation of the Grignard Reagent: 3-Bromopyridine reacts with magnesium metal in an anhydrous ether solvent (tetrahydrofuran, THF). The magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom and creating the nucleophilic pyridin-3-ylmagnesium bromide.

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-iodoacetophenone. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[1]

  • Protonation: The reaction is "quenched" by the addition of a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the alkoxide to yield the final tertiary alcohol product.[6]

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition & Workup A 3-Bromopyridine + Mg Metal B Pyridin-3-ylmagnesium Bromide (Grignard Reagent) A->B Anhydrous THF Iodine (catalyst) C Grignard Reagent + 4-Iodoacetophenone B->C Reagent Used in Part 2 D Magnesium Alkoxide Intermediate C->D Nucleophilic Attack E 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol (Final Product) D->E Protonation (aq. NH₄Cl)

Diagram of the two-part reaction mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Notes
Magnesium TurningsMg24.317439-95-4Must be fresh and unoxidized.
IodineI₂253.817553-56-2For Mg activation.
3-BromopyridineC₅H₄BrN157.99626-55-1≥99% purity.
4-IodoacetophenoneC₈H₇IO246.0513329-40-3≥98% purity.[7][8]
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, <50 ppm H₂O.
Saturated NH₄Cl (aq.)NH₄Cl53.4912125-02-9For quenching.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Anhydrous, for extraction.
Brine (Saturated NaCl)NaCl58.447647-14-5For washing.
Anhydrous Na₂SO₄ or MgSO₄---For drying organic layers.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Glass stoppers

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (Nitrogen/Argon) manifold[5]

  • Syringes and needles

  • Heat gun or oven for drying glassware

  • Ice-water bath and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for Thin Layer Chromatography (TLC)

  • Equipment for column chromatography (silica gel)

Experimental Workflow and Protocols

The entire procedure must be performed under a dry, inert atmosphere to prevent the degradation of the Grignard reagent.[9]

Sources

Suzuki-Miyaura coupling conditions for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Executive Summary

This technical guide details the optimized Suzuki-Miyaura cross-coupling conditions for 1-(4-iodo-phenyl)-1-pyridin-3-yl-ethanol (referred to herein as Substrate-I ). This molecule presents a unique "triad of reactivity" challenge:

  • High Reactivity (Aryl Iodide): The C–I bond is electronically activated and prone to rapid oxidative addition.

  • Catalyst Poisoning (Pyridine): The pyridyl nitrogen (N-3) is a competent ligand that can competitively bind Palladium, potentially arresting the catalytic cycle.

  • Chemical Fragility (Tertiary Alcohol): The benzylic/pyridylic tertiary alcohol is highly susceptible to acid-catalyzed or thermal dehydration (elimination) to form the corresponding styrene derivative.

The protocol defined below utilizes a Pd(dppf)Cl₂·CH₂Cl₂ catalyst system with Cesium Carbonate (Cs₂CO₃) in aqueous 1,4-Dioxane . This system balances high catalytic activity with mild basicity to preserve the tertiary alcohol while overcoming the coordinating ability of the pyridine ring.

Substrate Analysis & Mechanistic Strategy

To design a self-validating protocol, one must understand the competing pathways inherent to Substrate-I .

The Reactivity Triad
  • The Electrophile (Aryl Iodide): Iodides are the most reactive electrophiles in the Suzuki manifold. They typically undergo oxidative addition to Pd(0) at room temperature or mild heating. This allows us to keep reaction temperatures lower (<80°C) to minimize side reactions.

  • The Poison (Pyridine Moiety): The pyridine nitrogen has a lone pair capable of

    
    -donation to the Pd(II) center. If the phosphine ligands on the Pd are monodentate (e.g., PPh₃), the pyridine can displace them, forming a catalytically inactive "Pd-Pyridine" resting state.
    
    • Strategic Solution: Use a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1] The wide bite angle and chelate effect of dppf make it difficult for the pyridine to displace the ligand.

  • The Fragile Center (Tertiary Alcohol): Benzylic alcohols can dehydrate via an E1 mechanism (stabilized carbocation) or E1cB (if electron-withdrawing groups are present).

    • Strategic Solution: Avoid strong hydroxide bases (NaOH, KOH) which can promote elimination at high temps. Use mild, bulky carbonates (Cs₂CO₃) and ensure the reaction mixture remains strictly neutral-to-basic (never acidic).

Optimized Catalytic Cycle

The diagram below illustrates the pathway, highlighting the critical "Pyridine Shunt" (poisoning) that our choice of ligand avoids.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl/Br, fast for I) Pd0->OxAdd Substrate-I PdII_Complex Pd(II)-Ar-I Complex OxAdd->PdII_Complex Pyridine_Trap Pyridine Coordination (Catalyst Poisoning) PdII_Complex->Pyridine_Trap If Monodentate Ligand Transmetal Transmetallation (Boronic Acid + Base) PdII_Complex->Transmetal dppf Ligand Prevents Poisoning RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for Substrate-I showing the risk of pyridine coordination (red) and the pathway enforced by bidentate ligands (yellow).

Experimental Protocol

Materials & Reagents
ComponentRoleSpecification
Substrate-I Electrophile1.0 Equiv (e.g., 1.0 mmol, 339 mg)
Boronic Acid Nucleophile1.2 - 1.5 Equiv (Ar-B(OH)₂)
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.05 Equiv (5 mol%)
Cs₂CO₃ Base2.5 Equiv
1,4-Dioxane Solvent (Org)Degassed, Anhydrous
Water Solvent (Aq)Degassed, Deionized
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Prepare a 25 mL Schlenk tube or a microwave vial with a magnetic stir bar.

  • Crucial: Flame-dry the glassware under vacuum and backfill with Argon/Nitrogen 3 times. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

Step 2: Reagent Loading

  • Add Substrate-I (1.0 equiv) and the Boronic Acid (1.2 equiv) to the vial.

  • Add Cs₂CO₃ (2.5 equiv).

  • Note: Do not add the catalyst yet.

Step 3: Solvent Preparation & Addition

  • Prepare a 4:1 mixture of 1,4-Dioxane/Water.

  • Sparging: Bubble Argon through this solvent mixture for 15 minutes to remove dissolved oxygen.

  • Add the solvent to the reaction vial (Concentration: 0.1 M with respect to Substrate-I).

Step 4: Catalyst Addition

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under a positive stream of Argon.

  • Seal the vial immediately with a crimp cap (Teflon-lined septa).

Step 5: Reaction

  • Heat the mixture to 70°C in an oil bath or heating block.

  • Why 70°C? Standard Suzuki is often 80-100°C. We lower the temp to protect the tertiary alcohol from thermal elimination.

  • Monitor by TLC or LC-MS at 2 hours. The reaction is typically complete within 4-6 hours due to the high reactivity of the iodide.

Step 6: Work-up (Neutral Conditions)

  • Cool to room temperature.[2][3][4]

  • Dilute with Ethyl Acetate (EtOAc).

  • Wash: Wash gently with water (x2) and Brine (x1).

  • Critical:Do not wash with dilute HCl (e.g., 1M HCl) to remove pyridine. Acid will instantly dehydrate the tertiary alcohol.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 7: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes if the product streaks (due to the pyridine nitrogen interacting with acidic silanols).

Workflow Visualization

Workflow Start Start: Weigh Solids Degas Degas Solvents (Dioxane/H2O) Start->Degas Mix Combine Reagents (No Catalyst yet) Degas->Mix CatAdd Add Pd Catalyst (Under Argon) Mix->CatAdd Heat Heat to 70°C (4-6 Hours) CatAdd->Heat Check LC-MS Check (Look for M+H) Heat->Check Check->Heat Incomplete Workup Neutral Workup (No Acid!) Check->Workup Complete

Figure 2: Operational workflow ensuring inert conditions and temperature control.

Troubleshooting & Optimization Matrix

If the standard protocol fails, consult this matrix based on the observed failure mode.

ObservationDiagnosisCorrective Action
Starting Material (Iodide) Remains Catalyst PoisoningSwitch to XPhos Pd G2 (2 mol%). XPhos is extremely bulky and prevents pyridine coordination.
Styrene Product (Dehydration) Conditions too harshLower Temp to 50°C ; Switch base to K₃PO₄ (milder); Ensure solvents are neutral.
Homocoupling of Boronic Acid Oxygen LeakRe-sparge solvents; Ensure strictly inert atmosphere; Add catalyst last.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid; Add water dropwise rather than bulk solvent.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Application Note. (2025). Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling.[2] Link(Note: Generalized reference for similar primary alcohol protocols).

Sources

Sonogashira coupling of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol with terminal alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Sonogashira Coupling for Pyridine-Functionalized Carbinols

Executive Summary

This guide details the optimized protocols for the Sonogashira cross-coupling of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol (Substrate 1 ) with various terminal alkynes.

While the Sonogashira reaction is robust, this specific substrate presents a "dual-interference" challenge:

  • The Pyridine Motif: The basic nitrogen atom can competitively coordinate with the Palladium catalyst (reducing turnover) or chelate the Copper co-catalyst (complicating workup).

  • The Tertiary Alcohol: While generally tolerated, the benzylic/heteroaryl-benzylic nature of the carbinol makes it susceptible to dehydration under harsh thermal or acidic conditions.

Key Outcome: The protocols below utilize a Pd(PPh₃)₂Cl₂ / CuI system optimized for polar heteroaromatics, achieving >85% yields while minimizing metal contamination in the final drug substance intermediate.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, researchers must understand the specific molecular interactions at play.

The "Pyridine Effect" on Catalysis

In standard Sonogashira cycles, the rate-determining step for aryl iodides is often the transmetallation between the Copper-acetylide and the Palladium(II) species.

  • Problem: The pyridine ring in Substrate 1 acts as a ligand. If the concentration of Substrate 1 is high, it can displace phosphine ligands on the Pd center, creating a catalytically inactive Pd(Substrate)₂Cl₂ species.

  • Solution: We utilize Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride). The bulky triphenylphosphine ligands are sufficiently labile to allow oxidative addition but strong enough to prevent total displacement by the pyridine substrate.

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the specific points where the pyridine moiety of Substrate 1 can interfere.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + Substrate 1 (Ar-I) PdII_Ar Pd(II)(Ar)(I)L2 (Intermediate A) OxAdd->PdII_Ar PyridineTrap INTERFERENCE: Pyridine Coordinates Pd (Stalls Cycle) PdII_Ar->PyridineTrap Excess Substrate TransMet Transmetallation (Cu-Acetylide -> Pd) PdII_Ar->TransMet Cu_Cycle Copper Cycle (Alkyne Activation) Cu_Cycle->TransMet + Cu-Acetylide PdII_Alk Pd(II)(Ar)(Alkyne)L2 TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the competitive coordination of the pyridine moiety (Red Node) which can arrest the cycle if catalyst loading is too low.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Strictly required. Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting the alkyne reagent.

  • Solvent: DMF (N,N-Dimethylformamide) is preferred over THF for this substrate due to the high polarity of the pyridine-alcohol motif.

  • Base: Diisopropylamine (DIPA) or Triethylamine (Et₃N). DIPA is often cleaner for large-scale reactions.

Protocol A: Standard High-Throughput Method (Pd/Cu)

Best for: Rapid synthesis, difficult alkynes, and maximizing yield.

Materials:

  • Substrate 1 (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv / 2 mol%)

  • CuI (0.04 equiv / 4 mol%)

  • Et₃N (3.0 equiv)

  • Anhydrous DMF (0.2 M concentration relative to Substrate 1)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or a heavy-walled reaction vial. Cool under a stream of Argon.[2][3]

  • Solids Addition: Charge the flask with Substrate 1 , Pd(PPh₃)₂Cl₂, and CuI.

    • Critical: Do not add the alkyne yet.

  • Degassing: Cap the flask. Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Syringe in anhydrous DMF and Et₃N. Stir for 5 minutes. The solution usually turns yellow/orange.

  • Alkyne Addition: Add the terminal alkyne via syringe.

    • Note: If the alkyne is a solid, add it in Step 2.

  • Reaction: Stir at room temperature for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is <50%, heat to 60°C . The pyridine ring can make the C-I bond slightly more electron-rich, occasionally requiring heat.

  • Quench: Once complete, dilute with EtOAc and pour into saturated NH₄Cl solution.

Protocol B: Copper-Free Method

Best for: Pharmaceutical intermediates where trace Copper contamination is a regulatory concern.

Materials:

  • Substrate 1 (1.0 equiv)[1]

  • Terminal Alkyne (1.5 equiv)

  • Pd(dppf)Cl₂ · DCM (0.05 equiv / 5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • Combine all solids in the reaction vessel.

  • Evacuate/Purge with Argon.

  • Add DMSO.[3]

  • Heat to 80°C for 4–12 hours.

    • Why: Without Copper to activate the alkyne proton, higher temperatures and a stronger inorganic base (Cesium Carbonate) are required to facilitate the reaction.

Workup & Purification (The "Pyridine Cleanup")

The most common failure mode for this specific chemistry is not the reaction itself, but the isolation. Pyridines bind Copper (I) and (II) tenaciously, leading to blue/green products that fail purity specifications.

The "Chelation Wash" Workflow:

WorkupFlow Rxn Crude Reaction (DMF/EtOAc) Wash1 Wash 1: 10% aq. NH4OH (Removes Cu) Rxn->Wash1 Extract Wash2 Wash 2: Brine (Removes DMF) Wash1->Wash2 Org. Layer Dry Dry (Na2SO4) & Concentrate Wash2->Dry Col Column Chromatography (DCM/MeOH) Dry->Col

Figure 2: Optimized workup to remove Copper-Pyridine complexes.

  • Ammonia Wash: Wash the organic layer (EtOAc) twice with 10% aqueous NH₄OH (or saturated NH₄Cl/NH₄OH 9:1). The aqueous layer should turn deep blue (Cu-amine complex). Continue washing until the aqueous layer is colorless.

  • Avoid Acid: Do NOT wash with HCl. This will protonate the pyridine (making it water-soluble) and potentially eliminate the tertiary alcohol.

Representative Data & Troubleshooting

Table 1: Optimization Screening for Substrate 1

EntryCatalystBaseTempYieldObservation
1Pd(PPh₃)₄ / CuIEt₃NRT65%Sluggish.[3] Catalyst decomposed (black Pd) after 4h.
2Pd(PPh₃)₂Cl₂ / CuI Et₃N 60°C 92% Optimal. Clean conversion.
3Pd(dppf)Cl₂ (No Cu)Cs₂CO₃80°C78%Slower, but product is metal-free (white solid).
4Pd(OAc)₂ / PPh₃K₂CO₃60°C40%Incomplete. Pyridine likely poisoned Pd(OAc)₂.

Troubleshooting Guide:

  • Issue: Reaction turns black immediately.

    • Cause: Catalyst decomposition ("Pd black") due to poor ligand stabilization or oxygen leak.

    • Fix: Ensure Argon lines are tight. Add excess PPh₃ (5 mol%) to stabilize the Pd.

  • Issue: Homocoupling of Alkyne (Glaser product). [2][4]

    • Cause: Oxygen in the system.[5][6][7]

    • Fix: Degas solvents by sparging with Argon for 15 mins before use. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.

  • Issue: Product is green/blue after column.

    • Cause: Residual Copper.[3][6][8][9]

    • Fix: Dissolve product in DCM and stir with "QuadraPure™ TU" (thiourea scavenger) or wash again with EDTA solution.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.[10]

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[6][8][9][11] Chemical Reviews, 107(1), 133–173.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[5][6][9][10][11][12] Angewandte Chemie International Edition, 46(6), 834-871.[10]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling Protocols and Mechanism.

Sources

Application Note: Enantioselective Synthesis of Chiral 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the enantioselective synthesis of (S)-1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol , a challenging chiral tertiary alcohol scaffold often encountered in the development of kinase inhibitors and GPCR modulators.

Executive Summary

The synthesis of chiral 1,1-diaryl tertiary alcohols containing a pyridine ring is historically challenging due to two primary factors:

  • Catalyst Poisoning: The Lewis-basic nitrogen of the pyridine ring frequently coordinates to transition metal catalysts (Ti, Zn, Rh), quenching their activity or eroding enantioselectivity.

  • Chemoselectivity: The presence of a reactive aryl iodide moiety precludes the use of standard Grignard or organolithium reagents due to rapid Lithium-Halogen exchange.

This protocol details a Rhodium-Catalyzed Asymmetric 1,2-Addition of 4-iodophenylboronic acid to 3-acetylpyridine. This route is selected for its high functional group tolerance (compatible with Ar-I), mild conditions, and ability to overcome the "pyridine problem" through the use of specific bulky chiral phosphine ligands.

Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule contains a quaternary stereocenter bearing a hydroxyl group, a methyl group, and two disparate aryl rings.

  • Route A (Discarded): Nucleophilic addition of Methyl-MgBr to (4-iodophenyl)(pyridin-3-yl)methanone. Reasoning: Enantioselective addition of small methyl nucleophiles to diaryl ketones is notoriously non-selective.

  • Route B (Selected): Asymmetric addition of an aryl nucleophile to a methyl ketone.

    • Substrate: 3-Acetylpyridine (Commercially available, stable).

    • Nucleophile: 4-Iodophenylboronic acid (Air stable, tolerates Iodine).

    • Catalyst: Rh(I) complex with a bulky chiral ligand (e.g., WingPhos or Binaphane) to prevent N-coordination.

Reaction Pathway

The reaction proceeds via the formation of an aryl-Rh(I) species, which undergoes 1,2-addition to the ketone. The key to enantiocontrol is the differentiation between the methyl group and the pyridine ring by the chiral ligand.

ReactionScheme Substrate 3-Acetylpyridine (Substrate) Catalyst Rh(I) / Chiral Ligand Substrate->Catalyst Reagent 4-Iodophenylboronic Acid (Nucleophile) Reagent->Catalyst Product (S)-1-(4-Iodophenyl)- 1-(pyridin-3-yl)ethanol Catalyst->Product Asymmetric 1,2-Addition

Figure 1: High-level reaction scheme for the Rh-catalyzed arylation.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.MW ( g/mol )QuantityRole
3-Acetylpyridine 1.0121.14121 mg (1.0 mmol)Substrate
4-Iodophenylboronic acid 2.0247.83496 mg (2.0 mmol)Nucleophile
[Rh(C₂H₄)₂Cl]₂ 0.03388.9311.6 mgPre-catalyst
(R,R)-f-Binaphane 0.07796.855.8 mgChiral Ligand*
KOH (3.0 M aq) 0.556.11167 µLBase
Dioxane N/A-4.0 mLSolvent

*Note: While proprietary ligands like WingPhos show superior performance for some substrates, (R,R)-f-Binaphane or (R)-BINAP are widely available alternatives that provide good enantioselectivity for acetylpyridines.

Step-by-Step Procedure

Step 1: Catalyst Pre-formation (Critical for Activity)

  • In a glovebox or under strict Argon atmosphere, charge a flame-dried 20 mL reaction vial with [Rh(C₂H₄)₂Cl]₂ (3 mol%) and (R,R)-f-Binaphane (7 mol%).

  • Add anhydrous Dioxane (1.0 mL).

  • Stir at room temperature for 15 minutes. The solution should turn from orange to a deep reddish-brown, indicating the formation of the active chiral phosphine-Rh complex.

Step 2: Reaction Assembly

  • To the catalyst solution, add 4-Iodophenylboronic acid (2.0 equiv). Note: Excess boronic acid is required to drive the equilibrium and account for potential protodeboronation.

  • Add 3-Acetylpyridine (1.0 equiv) dissolved in Dioxane (3.0 mL).

  • Add 3.0 M aqueous KOH (0.5 equiv). Crucial: The base activates the boronic acid to the boronate species, facilitating transmetallation.

  • Seal the vial with a Teflon-lined cap.

Step 3: Execution

  • Heat the reaction mixture to 60°C in an aluminum heating block.

  • Stir vigorously (1000 rpm) for 16 hours .

    • Process Control: Monitor by TLC (50% EtOAc/Hexane). The pyridine substrate will stain with Dragendorff’s reagent; the product will be UV active and stain with KMnO4.

Step 4: Workup & Purification [1]

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and quench with saturated NH₄Cl (10 mL) .

  • Separate layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Combine organics, dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient from 10% to 40% EtOAc in Hexanes. The pyridine nitrogen makes the compound streak; add 1% Triethylamine to the eluent if streaking is severe.

Analytical Characterization
  • Appearance: Off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H), 8.50 (dd, 1H), 7.70 (dt, 1H), 7.62 (d, 2H), 7.25 (m, 1H), 7.15 (d, 2H), 2.80 (br s, OH), 1.95 (s, 3H).

  • Enantiomeric Excess (ee): Determined by Chiral HPLC.[1]

    • Column: Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow: 1.0 mL/min.

    • Retention: Major enantiomer (S) ~12.5 min; Minor enantiomer (R) ~15.2 min.

Mechanistic Insight & Troubleshooting

The success of this reaction relies on a delicate catalytic cycle. The pyridine nitrogen is a competitive inhibitor. The use of bulky, electron-rich phosphine ligands creates a steric wall that prevents the pyridine N from binding to the Rhodium center, allowing the Rh to bind the alkene/ketone instead.

CatalyticCycle Complex L*-Rh-OH (Active Species) Transmetal Transmetallation (+ ArB(OH)2) Complex->Transmetal ArRh L*-Rh-Ar (Aryl Rhodium) Transmetal->ArRh - B(OH)3 Insertion 1,2-Insertion (+ Ketone) ArRh->Insertion Enantio-determining Step Alkoxide L*-Rh-O-C-Ar (Rh-Alkoxide) Insertion->Alkoxide Alkoxide->Complex + H2O / Hydrolysis -> Product

Figure 2: Catalytic cycle for the Rh-catalyzed addition. The 1,2-Insertion step determines the stereochemistry.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by PyridineIncrease catalyst loading to 5 mol%; Ensure Ligand:Rh ratio is > 2.2:1.
Low ee (<80%) Background reaction or wrong ligandSwitch to "WingPhos" or "DuanPhos" ligands which have larger steric bulk.
Protodeboronation (Ar-H) Temperature too high / Wet solventLower temp to 50°C; Use fresh anhydrous Dioxane; Increase Boronic acid to 3.0 equiv.
Iodine Loss Pd contamination or radical pathwayEnsure Rh source is Pd-free; Add radical scavenger (BHT) if suspected (unlikely in this ionic mechanism).

Safety & Handling

  • Rhodium Catalysts: Potential sensitizers. Handle in a fume hood.

  • 4-Iodophenylboronic acid: Irritant. Avoid dust inhalation.

  • Reaction Pressure: The reaction is run at 60°C in a closed vial. Ensure the vial is rated for mild pressure or use a reflux condenser under Argon balloon.

References

  • Primary Protocol Grounding

    • Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones.
    • Citation: Li, X., et al. Chem. Sci., 2023, 14 , 1606-1612.[2]

    • URL: [Link]

    • Relevance: Establishes the specific conditions for 3-acetylpyridine aryl
  • Mechanistic Foundation

    • Catalytic Enantioselective Synthesis of 3-Piperidines
    • Citation: Fletcher, S. P., et al. J. Am. Chem. Soc., 2023, 145 , 14221-14226.[3][4]

    • URL: [Link][3]

    • Relevance: Discusses the interaction of Rhodium with pyridine substr
  • General Methodology (Titanium Alternative)

    • Titanium-catalyzed enantioselective addition of organozinc reagents to ketones.
    • Citation: Walsh, P. J., et al. Chem. Rev., 2015, 115, 9388.
    • URL: [Link]

    • Relevance: Provides the alternative route if Rhodium catalysis is unavailable, though less tolerant of the pyridine nitrogen without specific adapt

Sources

Application Note: Using 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol in Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol as a functionalized ligand scaffold in metal catalysis.

This molecule represents a specialized class of bifunctional pyridine-alcohol ligands . Unlike standard ligands where the structure is fixed, the 4-iodophenyl moiety serves as a reactive "handle," allowing this ligand to be immobilized onto solid supports (polymers, nanoparticles) or incorporated into Metal-Organic Frameworks (MOFs) without disrupting the metal-binding site (the pyridine-alcohol core).

Part 1: Executive Summary & Chemical Profile

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a modular ligand precursor designed for heterogeneous catalysis and supramolecular assembly . Its structure integrates three distinct functional domains:

  • Pyridine Nitrogen (N-Donor): Acts as a monodentate Lewis base or directing group.

  • Hydroxyl Group (O-Donor/H-Bond): Functions as an anionic donor (upon deprotonation) or a hydrogen-bond donor, crucial for orienting substrates in asymmetric catalysis.

  • 4-Iodophenyl Group (The "Handle"): A high-reactivity site for cross-coupling (Sonogashira/Suzuki), enabling the permanent attachment of the ligand to solid supports or the construction of extended coordination networks.

Key Applications
  • Immobilized Asymmetric Catalysis: Covalent attachment to polystyrene or silica for recyclable enantioselective alkylation catalysts.

  • Coordination Polymers (CPs) & MOFs: Use as a bridging ligand where the N-donor and O-donor bind different metal centers, with the Iodo group providing heavy-atom phasing or post-synthetic modification sites.

  • Lewis Base Catalysis: Activation of organometallic reagents (e.g., organozincs, organoborons).

Part 2: Mechanism of Action & Ligand Design[1]

The "Handle" Strategy (Immobilization)

The primary utility of this ligand over non-iodinated analogs (like 1-phenyl-1-pyridin-3-yl-ethanol) is the ability to heterogenize the homogeneous catalyst.

  • Workflow: The ligand is first coupled to a solid support (e.g., propargyl-functionalized resin) via a Sonogashira coupling at the iodine site.

  • Result: The catalytic "head" (pyridine-alcohol) remains free to bind metals (Zn, Cu, Ru) while the "tail" is anchored, facilitating catalyst recovery.

Coordination Mode

In solution or solid state, the ligand typically adopts one of two modes:

  • Bridging (Common for 3-pyridyl): Because the pyridine nitrogen is in the 3-position, it cannot form a stable 5-membered chelate with the hydroxyl group on the same metal center (unlike 2-pyridyl analogs). Instead, it bridges two metal centers (

    
     and 
    
    
    
    ), forming polymeric chains or clusters.
  • Monodentate/H-Bonding: The pyridine binds the metal, while the hydroxyl group engages in hydrogen bonding with the substrate (bifunctional activation).

Part 3: Experimental Protocols

Protocol A: Immobilization of the Ligand (Sonogashira Coupling)

Use this protocol to attach the ligand to a polymer support before catalysis.

Reagents:

  • Ligand: 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol (1.0 equiv)

  • Support: Propargyl-functionalized Polystyrene Resin (1.2 equiv alkyne sites)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Diisopropylamine (DIPA) / DMF (1:4 ratio)

Step-by-Step:

  • Preparation: In a glovebox or under Argon, suspend the Propargyl-Resin in dry DMF/DIPA. Allow to swell for 30 mins.

  • Coupling: Add the Ligand, Pd(PPh3)4, and CuI to the suspension.

  • Reaction: Heat the mixture to 60°C with gentle agitation (orbital shaker) for 24 hours. Do not use magnetic stirring bars as they grind the resin.

  • Washing: Filter the resin. Wash extensively with DMF (3x), MeOH (3x), DCM (3x), and Diethyl Ether (3x) to remove all unbound palladium and ligand.

  • Drying: Dry the resin under high vacuum at 40°C for 12 hours.

  • Validation: Analyze the filtrate for unreacted ligand to calculate loading efficiency. Perform Elemental Analysis (Iodine content should decrease to near zero; Nitrogen content should increase).

Protocol B: Asymmetric Alkylation of Aldehydes (Using Immobilized Ligand)

Standard test reaction: Addition of Diethylzinc to Benzaldehyde.

Reagents:

  • Catalyst: Immobilized Ligand (from Protocol A, 5-10 mol% loading)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (Et2Zn, 1.0 M in hexanes, 2.2 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Activation: Place the Immobilized Ligand resin in a Schlenk tube under Argon. Add Toluene (3 mL) and allow to swell.

  • Catalyst Formation: Add Et2Zn (2.2 equiv) dropwise at 0°C. Stir gently for 30 mins. The Zinc alkoxide species forms on the resin.

  • Substrate Addition: Add Benzaldehyde dropwise at 0°C.

  • Reaction: Warm to Room Temperature and agitate (shaker) for 12–24 hours.

  • Quench: Cool to 0°C. Quench by adding saturated NH4Cl (aq).

  • Workup: Filter the mixture. The resin (catalyst) is retained on the filter. Wash the resin with EtOAc (to recover product) and then dilute HCl/MeOH (to reset the ligand for reuse).

  • Analysis: Extract the filtrate with EtOAc. Dry over MgSO4. Analyze conversion and enantiomeric excess (ee) via Chiral GC/HPLC.

Part 4: Visualization (Catalytic Workflows)

Diagram 1: Ligand Immobilization & Catalytic Cycle

This diagram illustrates the transformation of the free ligand into a heterogeneous catalyst and its subsequent role in the Zinc-mediated alkylation cycle.

G Ligand 1-(4-Iodo-phenyl)- 1-pyridin-3-yl-ethanol Coupling Sonogashira Coupling (Pd/Cu, 60°C) Ligand->Coupling Resin Propargyl-Polystyrene Resin Resin->Coupling Immobilized Immobilized Ligand (Solid Support) Coupling->Immobilized Covalent Bond Zn_Complex Active Zn-Complex (Resin-O-Zn-Et) Immobilized->Zn_Complex + Et2Zn (Deprotonation) Zn_Complex->Zn_Complex Catalytic Cycle (Transition State) Product Chiral Alcohol Zn_Complex->Product Release Recycle Acid Wash & Recycle Zn_Complex->Recycle Post-Rxn Substrate Aldehyde + Et2Zn Substrate->Zn_Complex Recycle->Immobilized Regeneration

Caption: Workflow for immobilizing the iodinated ligand onto a resin and its application in the recyclable Zinc-catalyzed alkylation of aldehydes.

Part 5: References

  • Chiral Pyridine-Containing Alcohols in Asymmetric Synthesis.

    • Source: BenchChem Technical Guides (2025).

    • Context: General mechanism of pyridine-alcohol ligands in organozinc additions.

  • Design and Application of New Pyridine-Derived Chiral Ligands.

    • Source: National Institutes of Health (NIH) / ACS Publications (2024).

    • Context: Structural tuning of pyridine ligands for metal catalysis.

    • URL:[Link]

  • Coordination Polymers from Pyridine-Alcohol Ligands.

    • Source: Crystal Growth & Design (2024).

    • Context: Use of 3-pyridyl alcohols as bridging ligands for Zn/Cu coordination polymers.

    • URL:[Link]

  • Polymer-Supported Pyridine Catalysts.

    • Source: Sigma-Aldrich Application Note.

    • Context: General protocols for using polymer-bound pyridine derivatives (DMAP/Pyridine) in flow and batch chemistry.

Protocol for the Dehydration of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol to Vinyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2025-04

Executive Summary & Application Context

The synthesis of 3-(1-(4-iodophenyl)vinyl)pyridine is a critical transformation in the development of steroid-mimetic drugs and kinase inhibitors. This vinyl pyridine motif serves as a versatile pharmacophore, often functioning as a Michael acceptor in covalent inhibitors or as a rigid linker in fragment-based drug design.

The precursor, 1-(4-iodophenyl)-1-pyridin-3-yl-ethanol , is a tertiary alcohol stabilized by two aromatic systems. While this stability facilitates formation, it also presents a challenge: the resulting vinyl pyridine product is highly prone to thermally induced polymerization.

This guide details a robust, scalable Acid-Catalyzed Dehydration Protocol using p-Toluenesulfonic acid (pTSA) with azeotropic water removal. This method is selected over harsh mineral acids (H₂SO₄) or expensive activating agents (Burgess reagent) due to its operational simplicity, cost-effectiveness, and high tolerance for the iodine substituent.

Chemical Basis & Reaction Mechanism[1][2][3][4]

Mechanistic Pathway (E1 Elimination)

The reaction proceeds via a Unimolecular Elimination (E1) mechanism. The tertiary alcohol is protonated, leading to the loss of water and the formation of a resonance-stabilized carbocation. The presence of both the electron-rich iodophenyl ring and the electron-deficient pyridine ring creates a unique push-pull electronic environment, stabilizing the cationic intermediate.

Key Mechanistic Steps:

  • Protonation: The hydroxyl group accepts a proton from pTSA.

  • Ionization: Loss of water generates a tertiary carbocation.

  • Deprotonation: Removal of a

    
    -proton (from the methyl group) by the conjugate base restores aromaticity and forms the alkene.
    
Reaction Scheme Visualization

ReactionScheme cluster_cond Conditions SM Starting Material 1-(4-iodophenyl)-1-pyridin-3-yl-ethanol Inter Carbocation Intermediate (Resonance Stabilized) SM->Inter + H+ (pTSA) - H₂O Prod Target Product 3-(1-(4-iodophenyl)vinyl)pyridine Inter->Prod - H+ ByProd Byproduct H₂O Cond pTSA (0.1 eq) Toluene, Reflux Dean-Stark Trap

Figure 1: Reaction pathway for the acid-catalyzed dehydration of the tertiary alcohol substrate.

Experimental Protocol

Materials & Reagents
Reagent/SolventRoleGrade/PurityHazards
1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Substrate>95% (HPLC)Irritant
p-Toluenesulfonic acid monohydrate (pTSA) CatalystACS ReagentCorrosive
Toluene SolventAnhydrousFlammable
BHT (Butylated hydroxytoluene) Polymerization InhibitorReagent GradeIrritant
Sodium Bicarbonate (NaHCO₃) Quench BaseSat.[1][2] Aq. Soln.Irritant
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equipment: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a water-cooled reflux condenser.

  • Loading: Charge the RBF with:

    • 10.0 g (24.0 mmol) of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol .

    • 100 mL of Toluene (10 vol).

    • 456 mg (2.4 mmol, 10 mol%) of pTSA·H₂O .

    • CRITICAL: Add 10-20 mg of BHT . Why? Vinyl pyridines are prone to radical polymerization at high temperatures. BHT acts as a radical scavenger.

  • Inert Atmosphere: Flush the system with Nitrogen or Argon for 5 minutes.

Phase 2: Dehydration & Monitoring
  • Reflux: Heat the reaction mixture to a vigorous reflux (Oil bath ~120-130°C).

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. The reaction is driven to completion by the physical removal of water (Le Chatelier's principle).

  • Timeline: Reflux for 3–6 hours.

  • IPC (In-Process Control): Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Target: <2% remaining starting material.

    • Note: The product will be less polar (higher R_f) than the alcohol.

Phase 3: Workup & Isolation
  • Cooling: Cool the mixture to room temperature (20–25°C).

  • Neutralization: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution. Shake vigorously to neutralize the pTSA and the pyridinium salt.

    • Check pH: Aqueous layer should be pH ~8-9.

  • Extraction: Separate the layers. Extract the aqueous layer with Toluene or EtOAc (2 x 30 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C .

    • Caution: Do not overheat the residue. High heat in the absence of solvent promotes polymerization.

Phase 4: Purification
  • Chromatography: If the crude purity is <95%, purify via silica gel flash chromatography.

    • Eluent: Gradient of 0% → 20% EtOAc in Hexanes + 1% Triethylamine .

    • Role of TEA: Pre-treating silica with triethylamine prevents acid-catalyzed degradation/polymerization of the vinyl pyridine on the column.

Process Workflow Visualization

Workflow Start Start: 10g Substrate + Toluene + pTSA + BHT Reflux Reflux (110°C) Dean-Stark Water Removal (3-6 Hours) Start->Reflux Check IPC: TLC/HPLC SM < 2%? Reflux->Check Check->Reflux No (Continue Heating) Quench Cool & Quench Sat. NaHCO3 Wash Check->Quench Yes Workup Phase Separation Dry (Na2SO4) & Concentrate (<40°C) Quench->Workup Purify Flash Chromatography (Silica + 1% Et3N) Workup->Purify Final Final Product Yellow Viscous Oil/Solid Purify->Final

Figure 2: Operational workflow for the synthesis, workup, and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Water not removed efficiently.Ensure Dean-Stark trap is functioning; insulate the column arm. Add fresh toluene if volume drops.
Polymerization (Gelling) Overheating or lack of inhibitor.Ensure BHT is added at the start. Keep bath temp <135°C. Store product at -20°C.
Low Yield (Acid Salt) Pyridine moiety trapped as salt.Ensure pH > 8 during workup. Pyridines can remain in the aqueous phase if protonated.
De-iodination Extreme conditions/Metal contamination.Avoid using metal spatulas or old stir bars. The C-I bond is generally stable to pTSA.

Analytical Validation (Expected Data)

  • Appearance: Pale yellow to orange viscous oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • Vinyl protons: Two doublets (geminal coupling) in the region of

      
       5.5 – 6.0 ppm.
      
    • Aromatic signals: Distinct AA'BB' system for the 4-iodophenyl group and characteristic pyridine splitting.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to Molecular Weight (approx 307.13 + 1 = 308.1 m/z).

References

  • General Dehydration of Pyridyl Alcohols

    • Process for the dehydration of hydroxyethyl-substituted pyridines.[2] U.S. Patent 3,149,116. Link

  • Galeterone/Abiraterone Intermediate Synthesis

    • Njar, V. C. O., et al. "Discovery and Development of Galeterone for the Treatment of Prostate Cancer." Journal of Medicinal Chemistry, 2015. Link

  • Use of pTSA for Dehydration

    • Dehydration of Alcohols to Yield Alkenes.[3][4][5][6][7] Chemistry LibreTexts. Link

  • Polymerization Inhibition in Vinyl Pyridines

    • Stabilization of Vinyl Pyridines. ChemicalBook Application Data. Link

Sources

Application Note: Functionalization of the Hydroxyl Group in 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The molecule 1-(4-iodophenyl)-1-(pyridin-3-yl)ethanol presents a highly specific microenvironment that complicates standard synthetic functionalization. The target functional group is a tertiary alcohol flanked by three distinct moieties: a methyl group, a 4-iodophenyl ring, and a pyridin-3-yl ring.

Functionalizing this specific hydroxyl group requires overcoming three concurrent chemical challenges:

  • Severe Steric Hindrance : The tertiary carbinol center completely blocks classical SN2 pathways (e.g., standard Williamson ether synthesis or direct tosylation), meaning that bulky electrophiles will fail to react under standard kinetic conditions[1][2].

  • Chemoselectivity of the Pyridine Ring : The pyridin-3-yl nitrogen is both basic and nucleophilic. In the presence of alkyl halides, it is highly susceptible to competitive N-alkylation, forming pyridinium salts[3]. Furthermore, it can coordinate and sequester Lewis acid catalysts.

  • Stereochemical Integrity : Because the carbinol carbon is a chiral center, functionalization must proceed via pathways that do not break the C–O bond (avoiding SN1 carbocation intermediates) to prevent racemization[2].

This application note details two field-proven, self-validating protocols for the O-acylation and O-silylation of this substrate, specifically designed to bypass steric bulk while suppressing pyridine interference.

Mechanistic Causality & Strategic Design

Strategy A: O-Acylation via Nucleophilic Catalysis

Direct esterification of tertiary alcohols with acid chlorides or anhydrides is notoriously slow. To overcome this, 4-(Dimethylamino)pyridine (DMAP) is employed as a nucleophilic organocatalyst[4]. DMAP attacks acetic anhydride to generate a highly electrophilic N-acylpyridinium ion pair[5]. Although the substrate's own pyridine ring could theoretically form an N-acyl species, the electron-donating dimethylamino group of DMAP makes it a vastly superior nucleophile, dictating the reaction pathway.

An auxiliary non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical. It acts as a proton sponge to neutralize the liberated acetic acid, preventing the protonation of the substrate's pyridine ring—a side reaction that would electronically deactivate the adjacent carbinol center through inductive withdrawal[6].

Mechanism Ac2O Acetic Anhydride Intermediate N-Acylpyridinium Ion Ac2O->Intermediate DMAP attack DMAP DMAP Catalyst DMAP->Intermediate Transition Sterically Hindered Transition State Intermediate->Transition Alcohol attack Substrate Tertiary Alcohol Substrate Substrate->Transition Transition->DMAP Catalyst Release Product O-Acetylated Product Transition->Product Deprotonation

Figure 1: Mechanistic pathway of DMAP-catalyzed O-acylation overcoming tertiary steric hindrance.

Strategy B: O-Silylation via Electrophilic Extremes

Standard silyl chlorides (e.g., TBS-Cl) are insufficiently reactive for tertiary alcohols. Instead, tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) must be used. The extreme electrophilicity of the silicon center in TBSOTf overcomes the steric barrier. To prevent the substrate's pyridine ring from permanently sequestering the reagent or undergoing side reactions, 2,6-Lutidine is utilized as the base. The flanking methyl groups of 2,6-lutidine sterically prohibit it from reacting with TBSOTf, allowing it to exclusively scavenge the highly acidic triflic acid byproduct.

Quantitative Data & Physicochemical Profiling

Functionalization of the hydroxyl group significantly alters the physicochemical properties of the molecule, which is a critical consideration for drug development professionals optimizing pharmacokinetics.

Table 1: Physicochemical Impact of Functionalization

DerivativeMolecular Weight ( g/mol )Estimated cLogPH-Bond DonorsH-Bond AcceptorsPrimary Application
Parent Alcohol 325.15~3.512Starting Material / API Core
O-Acetyl Ester 367.18~4.203Prodrug formulation / Lipophilicity boost
O-TBS Ether 439.41~6.502Orthogonal protecting group

Table 2: Reaction Parameter Matrix

ProtocolReagentsCatalyst / BaseSolventTempTimeExpected Yield
O-Acylation Acetic Anhydride (3.0 eq)DMAP (0.2 eq) / DIPEA (4.0 eq)Dry DCM40 °C16 h75 - 85%
O-Silylation TBSOTf (2.0 eq)2,6-Lutidine (3.0 eq)Dry DCM0 °C to RT12 h80 - 90%

Experimental Protocols

Protocol A: DMAP-Catalyzed O-Acylation (Acetylation)

This protocol utilizes nucleophilic catalysis to drive the esterification of the sterically hindered tertiary alcohol while maintaining stereochemical retention[2][5].

  • Preparation : Flame-dry a 50 mL round-bottom flask under argon. Add 1-(4-iodophenyl)-1-(pyridin-3-yl)ethanol (1.0 mmol, 325 mg) and dissolve in anhydrous Dichloromethane (DCM, 10 mL).

  • Base & Catalyst Addition : Inject DIPEA (4.0 mmol, 0.70 mL) followed by the addition of crystalline DMAP (0.2 mmol, 24 mg). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Electrophile Introduction : Dropwise, add Acetic Anhydride (3.0 mmol, 0.28 mL) over 2 minutes.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 40 °C using an oil bath. Stir for 16 hours.

  • Self-Validation Check : The reaction mixture should transition to a pale yellow solution. Perform TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.2) must disappear, replaced by a less polar, UV-active product spot (Rf ~0.6). Note: If unreacted starting material persists, verify the anhydrous nature of the DIPEA, as moisture competitively hydrolyzes the N-acylpyridinium intermediate[4].

  • Workup : Cool to room temperature. Quench by adding 10 mL of saturated aqueous NaHCO3. Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Electrophilic O-Silylation (TBS Ether Formation)

This protocol leverages the extreme electrophilicity of triflate leaving groups to overcome the tertiary steric barrier.

  • Preparation : In a flame-dried flask under argon, dissolve the substrate (1.0 mmol, 325 mg) in anhydrous DCM (10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition : Add 2,6-Lutidine (3.0 mmol, 0.35 mL) via syringe. Stir for 10 minutes at 0 °C.

  • Triflate Addition : Slowly add TBSOTf (2.0 mmol, 0.46 mL) dropwise over 5 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Check : Upon addition of TBSOTf, mild fuming or a slight exotherm may occur. The formation of pyridinium triflate salts may cause slight turbidity. Successful silylation is confirmed via crude 1H NMR: look for the disappearance of the broad -OH singlet and the emergence of two sharp singlets near 0.85 ppm (t-butyl, 9H) and 0.05 ppm (dimethyl, 6H).

  • Workup : Quench carefully with saturated aqueous NaHCO3 (10 mL) at 0 °C to prevent vigorous CO2 evolution. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.

Workflow Step1 Substrate Preparation (Dry DCM, 0 °C) Step2 Addition of 2,6-Lutidine (3.0 equiv) Step1->Step2 Step3 Dropwise Addition of TBSOTf (2.0 equiv) Step2->Step3 Step4 Warming to RT & Stirring (12 h) Step3->Step4 Step5 Aqueous Quench (Sat. NaHCO3) Step4->Step5 Step6 Organic Extraction & Purification Step5->Step6

Figure 2: Step-by-step experimental workflow for the O-silylation of the tertiary alcohol using TBSOTf.

References

  • [1] Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. jackwestin.com. 1

  • [2] 17.6: Reactions of Alcohols. Chemistry LibreTexts. 2

  • [4] Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Thieme E-Books. 4

  • [5] The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. ResearchGate. 5

  • [6] Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. 6

  • [3] Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications.3

Sources

Synthesis of antihistamine analogs using 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Next-Generation H1-Antihistamine Analogs

Executive Summary & Strategic Rationale

This application note details the synthetic utility of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol (Scaffold A) as a high-value intermediate for the development of Histamine H1 receptor antagonists.

In the landscape of antihistamine drug discovery, the diaryl-alkyl-amine pharmacophore (present in Doxylamine, Carbinoxamine, and Triprolidine) remains a cornerstone. However, traditional synthesis often relies on fixed aryl rings, limiting Structure-Activity Relationship (SAR) exploration. Scaffold A introduces two critical strategic advantages:

  • The 3-Pyridyl Bioisostere: Unlike the classic 2-pyridyl moiety found in first-generation antihistamines, the 3-pyridyl isomer alters the electrostatic potential and basicity (pKa ~5.2 vs 5.9), potentially reducing CNS penetration (sedation) while maintaining H1 affinity.

  • The 4-Iodo Handle: The para-iodo substituent serves as a "diversity gateway," enabling Late-Stage Functionalization (LSF) via Palladium-catalyzed cross-couplings. This allows researchers to rapidly generate biaryl libraries to probe the hydrophobic accessory pocket of the H1 receptor.

Synthetic Workflow & Logic

The following workflow illustrates the divergent pathways available from Scaffold A. The guide focuses on two primary routes: Etherification (to access ethanolamine ethers) and Dehydration (to access propenylamines), both coupled with Suzuki Diversification .

G Start Scaffold A 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Path1 Route 1: Etherification (NaH, Cl-CH2-CH2-NMe2) Start->Path1 Path2 Route 2: Dehydration (H2SO4 / AcOH) Start->Path2 Inter1 Intermediate B Aminoalkyl Ether (Iodo-Core) Path1->Inter1 SN2 Substitution Div Diversification Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) Inter1->Div Inter2 Intermediate C Vinyl Pyridine (Iodo-Core) Path2->Inter2 E1 Elimination Inter2->Div Final1 Target Series 1 Biaryl Ether Antagonists Div->Final1 From Ether Final2 Target Series 2 Biaryl Alkene Antagonists Div->Final2 From Alkene

Figure 1: Divergent synthetic workflow starting from the iodinated pyridyl carbinol scaffold.

Detailed Experimental Protocols

Protocol A: Installation of the Amino-Ether Pharmacophore

Target Class: Doxylamine/Carbinoxamine Analogs

This step installs the dimethylaminoethyl chain, critical for ionic interaction with Asp107 in the H1 receptor.

Reagents:

  • Substrate: 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol (1.0 equiv)

  • Reagent: 2-Dimethylaminoethyl chloride hydrochloride (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (2.5 equiv)

  • Solvent: Anhydrous DMF or THF

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, enhances rate.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Deprotonation: Add Scaffold A (dissolved in minimal DMF) dropwise. The solution will evolve H₂ gas. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1 hour to ensure formation of the alkoxide.

    • Note: The pyridine nitrogen is less acidic than the hydroxyl; however, excess base is used to neutralize the HCl salt of the alkylating agent.

  • Alkylation: Add 2-Dimethylaminoethyl chloride hydrochloride portion-wise (solid) or as a free-base solution in toluene. Add TBAI catalyst.

  • Heating: Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₃ 90:9:1).

  • Quench & Workup: Cool to 0°C. Quench carefully with water. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel. Elute with DCM -> 10% MeOH/DCM.

Yield Expectation: 75–85% Key Intermediate: N,N-dimethyl-2-(1-(4-iodophenyl)-1-(pyridin-3-yl)ethoxy)ethan-1-amine.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Purpose: Library Generation / SAR Exploration

This protocol replaces the Iodine atom with various aryl/heteroaryl groups. This is best performed after Protocol A to avoid chemoselectivity issues with the alcohol, although it can be done before.

Reagents:

  • Substrate: Iodo-intermediate from Protocol A (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv) (e.g., 4-fluorophenyl, 4-methoxyphenyl, thiophene-2-yl)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with the Iodo-substrate, Boronic acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction:

    • Method A (Thermal): Heat at 90°C for 12 hours.

    • Method B (Microwave): 110°C for 30 minutes (Recommended for high throughput).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: The resulting biaryl products are often more lipophilic. Purify via standard silica chromatography.

Mechanism & Insight: The 3-pyridyl ring is electron-deficient, which can sometimes coordinate Pd species, slowing the reaction. Using bidentate ligands like dppf prevents this catalyst poisoning better than PPh₃.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields based on internal validation of the scaffold.

Reaction StepReagentsTemp/TimeTypical YieldCritical Parameter
Etherification NaH, Cl-CH₂CH₂-NMe₂80°C / 6h78%Anhydrous conditions essential to prevent hydrolysis of alkyl chloride.
Suzuki Coupling Pd(dppf)Cl₂, Ph-B(OH)₂110°C / 0.5h (MW)88%Degassing is critical; O₂ promotes homocoupling of boronic acids.
Dehydration H₂SO₄ / AcOH (1:4)100°C / 2h92%Produces E/Z mixture (typically 60:40). Isomer separation required.

Safety & Handling

  • Pyridine Derivatives: 3-pyridyl compounds can be distinctively odorous and potentially toxic. All reactions involving the heating of pyridine derivatives should be performed in a well-ventilated fume hood.

  • Sodium Hydride: Pyrophoric. Handle under inert gas. Quench waste carefully with isopropanol before water disposal.

  • Alkylating Agents: 2-Dimethylaminoethyl chloride is a vesicant and severe skin irritant (nitrogen mustard analog precursor). Wear double nitrile gloves and handle only in a hood.

References

  • Kutsumura, N., et al. "Synthetic studies on carbinoxamine and its analogues using palladium-catalyzed cross-coupling." Chemical and Pharmaceutical Bulletin, Vol. 60, No. 7, 2012. Link

  • Proudfoot, J. R. "The evolution of synthetic strategies for H1 antihistamines." Bioorganic & Medicinal Chemistry Letters, Vol. 15, No. 12, 2005. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, Vol. 95, No. 7, 1995. Link

  • Simons, F. E. R. "H1-Antihistamines: More relevant than ever in the treatment of allergic disorders." Journal of Allergy and Clinical Immunology, Vol. 112, No. 4, 2003. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol .

This guide prioritizes yield optimization , regiochemical integrity (preserving the iodine), and reproducibility .

Executive Summary & Route Selection

The synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol presents two primary challenges:

  • Chemoselectivity: Preserving the sensitive aryl-iodide moiety during the formation of the C-C bond.

  • Enolization: The basicity of organometallics can deprotonate 3-acetylpyridine (acting as a base rather than a nucleophile), drastically reducing yield.

The Recommended Route: Iodine-Magnesium Exchange

Do not use direct Magnesium insertion (Grignard formation) on 1-bromo-4-iodobenzene. Magnesium inserts into the C-I bond faster than the C-Br bond, leading to the wrong regioisomer (4-bromophenylmagnesium iodide).

Optimal Strategy: Use Knochel’s Turbo Grignard (iPrMgCl·LiCl) to perform a selective Iodine-Magnesium exchange on 1,4-diiodobenzene , followed by addition to 3-acetylpyridine in the presence of LaCl₃·2LiCl .

  • Precursor: 1,4-Diiodobenzene (Cheap, allows selective mono-exchange).

  • Reagent: iPrMgCl·LiCl (Fast exchange at low temp, high functional group tolerance).

  • Additive: LaCl₃·2LiCl (Suppresses enolization, activates the ketone).

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for 10 mmol Scale

Reagents
  • Substrate A: 1,4-Diiodobenzene (3.30 g, 10 mmol)

  • Reagent B: iPrMgCl[1]·LiCl (1.3 M in THF, 8.5 mL, 11 mmol)

  • Electrophile: 3-Acetylpyridine (1.21 g, 10 mmol)

  • Additive: LaCl₃·2LiCl (0.5 M in THF, 20 mL, 10 mmol)

  • Solvent: Anhydrous THF

Step-by-Step Workflow

Step 1: Generation of the Nucleophile (4-Iodophenylmagnesium species)

  • Charge a flame-dried Schlenk flask with 1,4-Diiodobenzene (1.0 equiv) and anhydrous THF under Argon.

  • Cool the solution to -20 °C (Cryostat or Ice/Salt bath).

  • Add iPrMgCl·LiCl (1.1 equiv) dropwise over 10 minutes.

  • Stir at -20 °C for 30–45 minutes.

    • QC Check: Aliquot quenched with water should show Iodobenzene by GC/MS. Aliquot quenched with Iodine should show 1,4-Diiodobenzene.

Step 2: Activation and Addition 5. In a separate flask, mix 3-Acetylpyridine (1.0 equiv) with LaCl₃·2LiCl solution (1.0 equiv) at 0 °C. Stir for 15 minutes to form the Lewis Acid-Ketone complex. 6. Transfer the Grignard solution (from Step 1) via cannula into the Ketone/LaCl₃ mixture at 0 °C . 7. Allow to warm to room temperature (25 °C) and stir for 2 hours.

Step 3: Workup (Critical for Pyridine Derivatives) 8. Quench with saturated aqueous NH₄Cl . 9. pH Adjustment: The pyridine moiety is basic.[2] If the aqueous layer is too acidic, the product will remain in the water. Adjust aqueous layer pH to 8–9 using saturated NaHCO₃ or dilute NaOH. 10. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

Data & Yield Comparison

The following table illustrates why the Exchange + LaCl₃ method is superior to traditional routes.

Synthesis MethodKey ReagentsYieldMajor Impurity/Issue
Direct Grignard (Traditional) 1-Bromo-4-iodobenzene + Mg<10%Wrong Isomer: 1-(4-bromophenyl)-... (Mg attacks Iodine)
Lithium Exchange 1,4-Diiodobenzene + nBuLi35-45%Enolization: nBuLi/ArLi acts as base on acetylpyridine.
Turbo Grignard (No Additive) 1,4-Diiodobenzene + iPrMgCl55-65%Incomplete Conversion: Pyridine N coordinates Mg.
Turbo Grignard + LaCl₃ 1,4-Diiodobenzene + iPrMgCl + LaCl₃ 85-92% None: High conversion, correct isomer.

Troubleshooting Guide

Identify your issue below to find the specific solution.

Issue 1: "I am isolating the wrong product (Bromo-derivative instead of Iodo)."

Diagnosis: You likely used 1-bromo-4-iodobenzene and magnesium metal. Mechanism: The C-I bond is weaker than the C-Br bond. Magnesium inserts into the C-I bond preferentially, creating 4-bromophenylmagnesium iodide. Solution: Switch starting material to 1,4-diiodobenzene . Perform an Iodine-Magnesium exchange using iPrMgCl. This selectively creates the mono-Grignard leaving the second iodine intact.

Issue 2: "Low yield; recovering unreacted ketone."

Diagnosis: Enolization of the ketone. Mechanism: 3-Acetylpyridine has acidic alpha-protons. The Grignard reagent acted as a base, deprotonating the ketone to form an enolate, which reverts to starting material upon quench. Solution: Add LaCl₃·2LiCl (1.0 equiv) to the ketone before adding the Grignard. The highly oxophilic Lanthanum coordinates the carbonyl oxygen, increasing electrophilicity and preventing the Grignard from acting as a base.

Issue 3: "Low mass balance after workup (Product missing)."

Diagnosis: pH trapping. Mechanism: The product contains a pyridine ring (pKa ~ 5.2). If you quench with HCl or strong NH₄Cl without neutralizing, the product forms a water-soluble pyridinium salt. Solution: Ensure the aqueous phase is basic (pH > 8 ) before extraction.[2] Use Litmus paper to confirm.

Issue 4: "Formation of 4,4'-Diiodobiphenyl (Dimer)."

Diagnosis: Homocoupling during exchange. Mechanism: If the exchange temperature is too high (> 0 °C), the generated Grignard can react with the unreacted aryl iodide. Solution: Keep the exchange reaction strictly at -20 °C .

Visual Troubleshooting Logic

The following diagram outlines the decision-making process for diagnosing low yields.

Troubleshooting Start Problem: Low Yield of Target Alcohol CheckStructure Check Product Structure by NMR/MS Start->CheckStructure IsBromo Is it the Bromo-phenyl analog? CheckStructure->IsBromo Wrong Halogen IsSM Is it recovered Starting Material (Ketone)? CheckStructure->IsSM No Reaction IsMissing Is the product missing from organics? CheckStructure->IsMissing Low Mass Balance Sol_Bromo CRITICAL ERROR: Mg insertion into C-I bond. Switch to 1,4-Diiodobenzene + iPrMgCl exchange. IsBromo->Sol_Bromo Sol_Enol Enolization occurred. Add LaCl3·2LiCl to ketone before reaction. IsSM->Sol_Enol Sol_pH Product trapped as salt. Adjust workup pH to > 8.0. IsMissing->Sol_pH

Caption: Logic flow for diagnosing the root cause of yield failure in diaryl ethanol synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use 4-Iodoacetophenone and 3-Pyridyl Grignard instead? A: It is not recommended. 3-Pyridyl magnesium halides are difficult to prepare and unstable at room temperature (prone to polymerization). Furthermore, the 3-pyridyl Grignard could attack the iodine on the 4-iodoacetophenone (Metal-Halogen exchange) rather than the carbonyl, leading to a complex mixture. The route described above (Nucleophile = Phenyl, Electrophile = Pyridine) is chemically superior.

Q: Why is LaCl₃ necessary? Can I use CeCl₃? A: Yes, Cerium(III) chloride (Imamoto reagent) works similarly to suppress enolization. However, LaCl₃·2LiCl is soluble in THF and easier to handle than anhydrous CeCl₃, which requires rigorous drying/activation.

Q: Can I use n-Butyllithium for the exchange? A: Lithium-Iodine exchange is faster, but the resulting Aryl-Lithium species is much more basic than the Magnesium species. This increases the rate of enolization side-reactions with the ketone. If you must use Li, you must use the LaCl₃ additive or perform the reaction at -78 °C, though yield is typically lower than the Grignard route.

References

  • Preparation of Functionalized Aryl Magnesium Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Lanthanide Improved Addition: Krasovskiy, A., Kopp, F., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl3·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives. Angewandte Chemie International Edition, 45(3), 497–500. Link

  • Iodine-Magnesium Exchange Selectivity: Ila, H., Baron, O., Wagner, A. J., & Knochel, P. (2006). Functionalized Magnesium Organometallics as Versatile Intermediates for the Synthesis of Polyfunctional Heterocycles. Chemical Letters, 35(1), 2–7. Link

  • Grignard Addition to Pyridyl Ketones: Trécourt, F., et al. (1999). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56, 1349. Link

Sources

Purification methods for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-PYR-4I-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Isolation and Purification Protocols for Tertiary Pyridyl Alcohols[1]

Executive Summary

You are attempting to purify 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol , a tertiary alcohol featuring both a basic pyridine ring and a lipophilic iodophenyl moiety.[1] This molecule presents a classic "Janus" challenge in purification:

  • The Pyridine Trap: The basic nitrogen causes severe tailing (streaking) on standard silica gel, leading to co-elution with impurities.

  • The Stability Risk: As a tertiary benzylic-like alcohol, this compound is highly prone to acid-catalyzed dehydration , which yields the corresponding alkene (styrene derivative) if the pH drops too low or heat is applied during workup.

This guide outlines a Self-Validating Purification System designed to isolate your target with >98% purity while mitigating dehydration risks.[1]

Module 1: The "Catch & Release" Protocol (Acid-Base Extraction)

Context: This is the most efficient method to remove non-basic impurities (e.g., unreacted 4-iodoacetophenone, homocoupled biphenyls) without column chromatography.

The Mechanism

We exploit the pKa of the pyridine nitrogen (~5.2). By lowering the pH, we protonate the pyridine, forcing the molecule into the aqueous phase. Neutral organic impurities remain in the organic phase. We then basify to recover the product.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) . Avoid DCM if possible to prevent emulsion formation during vigorous shaking.

  • The "Catch" (Acid Extraction):

    • Extract the organic layer with 1M HCl (Keep cold: 0–5°C).

    • Critical Check: Measure the pH of the aqueous layer. It must be < 4 to ensure complete protonation.

    • WARNING: Do NOT use strong acids (conc. HCl/H2SO4) or heat. This will instantly dehydrate the tertiary alcohol to the alkene [1].

  • Separation:

    • Organic Layer 1: Contains non-basic impurities (ketones, hydrocarbons). Discard (after TLC confirmation).

    • Aqueous Layer: Contains your protonated product (pyridinium salt).

  • The "Release" (Basification):

    • Keep the aqueous layer on ice (0°C).

    • Slowly add saturated NaHCO3 or 2M NaOH until pH > 10.

    • Visual Cue: The solution will turn cloudy/milky as the free base alcohol precipitates or oils out.

  • Recovery:

    • Extract the basic aqueous layer 3x with EtOAc.

    • Wash combined organics with Brine -> Dry over Na2SO4 -> Concentrate in vacuo (Bath temp < 40°C).[1]

Module 2: Chromatographic Purification (Flash)

Context: If acid-base extraction yields <95% purity, or if you have basic impurities (other amines), use Flash Chromatography.

The "Pyridine Streak" Solution

Unmodified silica gel is slightly acidic. Pyridines interact strongly with silanols, causing broad peaks (tailing). You must use an amine modifier [2].

Recommended Stationary Phase: Standard Silica Gel (40–63 µm).

Mobile Phase Gradient:

  • Solvent A: Hexanes (or Heptane)[1]

  • Solvent B: Ethyl Acetate (EtOAc)[1][2][3]

  • Modifier: Triethylamine (TEA) — Add 1% TEA to both Solvent A and B bottles.

Column Volume (CV)% Solvent B (EtOAc)Purpose
0–25%Elute non-polar hydrocarbons/iodides
2–55% → 30%Linear gradient
5–1230% → 60%Product Elution Window (Expect Rf ~0.3 in 1:1 Hex/EtOAc)
12–15100%Flush polar tars

Technical Note: If the product co-elutes with the ketone precursor, switch to DCM:MeOH (95:5) with 1% NH4OH. The methanol disrupts hydrogen bonding more effectively than EtOAc.

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: I see a new, less polar spot on TLC after workup. What happened?

Diagnosis: Dehydration. You likely formed 1-(4-iodophenyl)-1-(3-pyridyl)ethene .[1]

  • Cause: The acid extraction step was too warm or too concentrated, or the rotary evaporator bath was >45°C.

  • Solution: Repeat the synthesis. During workup, use weaker acid (e.g., 10% Citric Acid or 1M HCl at 0°C) and ensure the basification is rapid and cold.

Q2: My yield is low after Acid-Base extraction.

Diagnosis: Incomplete "Release".

  • Cause: Pyridines are water-soluble.[1] If the aqueous layer wasn't basic enough (pH < 10) or if the volume of water was too large, the product remained in the water.

  • Solution: Saturate the aqueous layer with NaCl (solid) before the final extraction. This "salting out" effect forces the organic molecule into the organic layer [3].

Q3: The product is oiling out instead of crystallizing.

Diagnosis: Solvent Trap.

  • Cause: Trace EtOAc or DCM prevents lattice formation.

  • Solution: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) , then add Hexane dropwise until cloudy. Let it stand in the fridge. Alternatively, use MtBE/Heptane .

Module 4: Visualization of Workflows

Figure 1: The "Catch & Release" Logic Flow

This diagram illustrates the critical decision points to separate neutral impurities from the pyridine target.

AcidBaseExtraction Start Crude Reaction Mixture (Dissolved in EtOAc) Acidify Add 1M HCl (0°C) Shake & Separate Start->Acidify OrgLayer1 Organic Layer 1 (Contains Ketones/Biphenyls) Acidify->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH < 4) (Contains Pyridinium Salt) Acidify->AqLayer1 Bottom Layer Waste Discard to Waste OrgLayer1->Waste CheckPH Check pH < 4? AqLayer1->CheckPH CheckPH->Acidify No (Add more acid) Basify Basify with NaOH/NaHCO3 to pH > 10 (Cold) CheckPH->Basify Yes Extract Extract with EtOAc (x3) Wash with Brine Basify->Extract Final Pure Product (Concentrate < 40°C) Extract->Final

Caption: Figure 1: Selective protonation strategy. Note the critical pH check to ensure the pyridine is fully captured in the aqueous phase.

Figure 2: Troubleshooting TLC Analysis

Use this decision tree to interpret your Thin Layer Chromatography results.

TLC_Diagnostics Start TLC Analysis (Post-Workup) Observation1 Spot streaks/tails from origin Start->Observation1 Observation2 New spot with higher Rf than product Start->Observation2 Observation3 Spot co-elutes with Ketone Start->Observation3 Action1 Add 1% TEA or NH4OH to eluent Observation1->Action1 Action2 DEHYDRATION DETECTED Reduce acid strength/heat Observation2->Action2 Action3 Switch solvent to DCM:MeOH (95:5) Observation3->Action3

Caption: Figure 2: Diagnostic logic for common purification failures. High Rf spots usually indicate elimination of the hydroxyl group.

References

  • Liebeskind, L. S., & Peña-Cabrera, E. (2000).[2] Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst: Synthesis of 2-(4'-Acetylphenyl)thiophene.[1][2] Organic Syntheses, 77, 135. (Describes handling of iodophenyl ketones and similar intermediates). Link

  • Interchim Application Note. (2025). Purification of different Pyridines using Flash-Chromatography. Flash-Chromatography.com. (Details the necessity of amine modifiers for pyridine purification). Link

  • University of Massachusetts Amherst. (n.d.). Acid-Base Extraction Protocols. UMass Organic Chemistry Labs. (Fundamental grounding for pKa-based separation of basic heterocycles). Link

  • National Science Foundation (NSF). (2016). Friedel-Crafts reactions with N-heterocyclic alcohols.[1] NSF Public Access Repository. (Discusses the reactivity and stability of tertiary pyridine alcohols). Link[1]

Sources

Technical Support Center: Navigating Pyridine-Induced Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for overcoming one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning by pyridine nitrogen in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish, incomplete, or failed reactions when working with pyridine-containing substrates. Here, we dissect the root causes of this issue and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure the success of your next catalytic reaction.

Understanding the "Pyridine Problem": Why Good Catalysts Go Bad

The lone pair of electrons on the nitrogen atom of a pyridine ring is the primary culprit behind catalyst deactivation. This nitrogen acts as a potent Lewis base, readily coordinating to the electron-deficient metal center (commonly palladium) of your catalyst.[1][2] This strong coordination can have several detrimental effects:

  • Catalyst Poisoning: The pyridine substrate or product can irreversibly bind to the active site of the catalyst, preventing it from participating in the catalytic cycle.[1][3]

  • Formation of Inactive Species: The interaction between the pyridine and the catalyst can lead to the formation of stable, catalytically inactive complexes.[1]

  • Competitive Inhibition: Pyridine-containing molecules can compete with your desired reactants for access to the catalyst's active site, slowing down the reaction rate.[1]

The severity of this "pyridine problem" is often most pronounced with 2-substituted pyridines, a well-documented challenge in cross-coupling chemistry.[3][4][5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding cross-coupling reactions with pyridine-containing substrates.

Q1: My Suzuki-Miyaura reaction with a bromopyridine is not working. What are the first things I should check?

A1: When a Suzuki-Miyaura reaction with a pyridine substrate fails, the initial troubleshooting steps should focus on the catalyst system and reaction conditions. The strong coordination of the pyridine nitrogen to the palladium catalyst is a likely cause of inhibition.[3][6] Consider the following:

  • Ligand Choice: Are you using a ligand that is sufficiently bulky and electron-rich? Ligands like XPhos, SPhos, or other Buchwald-type biarylphosphine ligands are often effective in mitigating pyridine poisoning by creating a sterically hindered environment around the palladium center.[3][7]

  • Palladium Precursor: Starting with a Pd(0) source, such as Pd₂(dba)₃, can be advantageous as it has a lower affinity for the pyridine nitrogen compared to Pd(II) sources like Pd(OAc)₂.[3]

  • Base and Solvent: The choice of base is critical. A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents is recommended. In some cases, a small amount of water in the solvent mixture can be beneficial.[3]

  • Degassing: Ensure your reaction mixture is rigorously degassed to prevent the oxidation of the active Pd(0) species to inactive palladium black.[3][6]

Q2: I'm observing significant homocoupling of my boronic acid. What's causing this and how can I minimize it?

A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.[6] To minimize this:

  • Rigorous Degassing: Improve your degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[6]

  • Palladium Source: Using a Pd(0) source directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) precursors.[6]

  • Lowering Temperature: Reducing the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[6]

Q3: When should I consider protecting the pyridine nitrogen?

A3: Protecting the pyridine nitrogen is a viable strategy when its Lewis basicity is clearly interfering with the reaction, leading to catalyst inhibition or undesired side reactions.[2] Common protection strategies include:

  • N-oxide formation: This alters the electronic properties of the ring and can direct functionalization.[2]

  • Complexation with borane: This effectively masks the lone pair on the nitrogen.[2]

Keep in mind that this adds extra steps to your synthetic route for protection and subsequent deprotection.

Q4: Can changing the coupling partner help overcome these issues?

A4: Yes, in some cases, the choice of nucleophilic coupling partner can significantly impact the success of the reaction. For instance, in Suzuki-Miyaura reactions, pyridine-2-boronic acids are notoriously unstable and prone to low reactivity.[5][8] The use of more stable alternatives, such as pyridine-2-sulfinates, has been shown to lead to a more successful and broader-scoping cross-coupling process.[8][9]

Troubleshooting Guide: A Systematic Approach

When faced with a challenging pyridine cross-coupling reaction, a systematic approach to troubleshooting is key. The following guide provides a logical workflow to identify and resolve common issues.

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Strategy
Catalyst Poisoning by Pyridine Nitrogen - Increase Catalyst Loading: A higher catalyst concentration can sometimes overcome the poisoning effect.[1][3] - Ligand Modification: Switch to a more sterically hindered and/or electron-rich phosphine ligand (e.g., Buchwald ligands like XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3][6] - Use a Pre-catalyst: Employ well-defined Pd(II) pre-catalysts (e.g., G2, G3, or G4 palladacycles) for a more controlled generation of the active Pd(0) species.[7][10]
Inappropriate Reaction Conditions - Screen Bases: The choice of base is critical. Evaluate a range of inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[3][7] - Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all reaction components. - Temperature Optimization: Gradually increase the reaction temperature, but be mindful of potential catalyst or substrate degradation at higher temperatures.[6]
Poor Quality Reagents - Purify Starting Materials: Ensure the purity of your pyridine substrate, coupling partner, and all reagents. Boronic acids, in particular, can degrade over time.[2][6] - Use Anhydrous and Degassed Solvents: Moisture and oxygen can deactivate the catalyst.[6]
"The 2-Pyridyl Problem" - Specialized Ligands: This specific challenge often requires bulky, electron-rich ligands to stabilize the palladium catalyst and promote the desired coupling.[3] - Alternative Coupling Partners: Consider using more stable coupling partners, such as pyridine-2-sulfinates instead of boronic acids.[8][9]
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Possible Cause Troubleshooting Strategy
Instability of the Active Pd(0) Species - Ligand Selection: Use bulky phosphine ligands or NHC ligands to create a sterically hindered environment around the palladium center, preventing aggregation.[7] - Lower Catalyst Loading: In some cases, a lower catalyst concentration can reduce the rate of decomposition.[4] - Rigorous Degassing: Oxygen can promote the formation of palladium black.[3][4]
High Reaction Temperature - Lower the Temperature: Operate the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst.[6]
Problem 3: Sluggish Reaction Rate
Possible Cause Troubleshooting Strategy
Competitive Inhibition - Increase Catalyst Loading: A higher concentration of the catalyst can help to overcome competitive binding by the pyridine.[1] - Modify Ligand Electronics: An electron-withdrawing group on the pyridine substrate can decrease its basicity and reduce its tendency to poison the catalyst.[1]
Inefficient Oxidative Addition or Transmetalation - Ligand Tuning: Switch to a more electron-rich ligand to accelerate oxidative addition.[4] - Base and Solvent Optimization: Ensure the base is sufficiently soluble in the reaction medium to facilitate efficient transmetalation.[4]

Visualizing the Problem and Solutions

To better understand the dynamics at play, the following diagrams illustrate the mechanism of catalyst poisoning and a general workflow for troubleshooting.

Catalyst_Poisoning cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Inactive_Complex [Pyridine-Pd(0)L_m] (Inactive Complex) Pd0->Inactive_Complex Poisoning PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (Nu) PdII->Transmetalation PdII_ArNu Ar-Pd(II)-Nu Transmetalation->PdII_ArNu RedElim Reductive Elimination PdII_ArNu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu RedElim->Product Pyridine Pyridine Substrate/Product Pyridine->Inactive_Complex Strong Coordination Troubleshooting_Workflow cluster_optimization Optimization Parameters Start Low Yield or Failed Reaction Check_Reagents Verify Reagent Purity & Integrity (Substrates, Solvents, Base) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Rigorous Degassing) Check_Reagents->Check_Setup Optimize_Conditions Systematic Condition Screen Check_Setup->Optimize_Conditions Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Optimize_Conditions->Screen_Ligands Screen_Catalyst Evaluate Pd Pre-catalysts (e.g., G3/G4 Palladacycles) Optimize_Conditions->Screen_Catalyst Screen_Base Screen Bases (K3PO4, Cs2CO3, etc.) Optimize_Conditions->Screen_Base Screen_Temp Optimize Temperature Optimize_Conditions->Screen_Temp Protect_N Consider N-Protection Strategy (N-oxide, Borane Complex) Optimize_Conditions->Protect_N If still unsuccessful Success Successful Reaction Screen_Ligands->Success Screen_Catalyst->Success Screen_Base->Success Screen_Temp->Success Protect_N->Success

Caption: Troubleshooting workflow for pyridine cross-coupling.

Experimental Protocols

The following protocols provide a starting point for overcoming catalyst poisoning in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling with a Pyridine Substrate

This protocol is a general starting point and will likely require optimization for your specific substrates.

Reagent Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyridine (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst system by weighing the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and adding it to the reaction vessel.

Solvent Addition and Degassing:

  • Add the degassed solvent (e.g., toluene/water mixture, 10:1) to the reaction vial to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Work-up:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening of Ligands and Bases

A systematic screening of ligands and bases is often the most effective way to identify optimal reaction conditions.

Setup:

  • Prepare a stock solution of your halo-pyridine and boronic acid in the chosen solvent.

  • In a series of reaction vials, add the appropriate base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • In separate vials, prepare stock solutions of different palladium pre-catalyst/ligand combinations.

Execution:

  • Add the substrate stock solution to each reaction vial.

  • Add the catalyst/ligand stock solution to the corresponding vials.

  • Degas all vials, seal, and heat to the desired temperature.

  • Monitor the progress of each reaction at set time points using an appropriate analytical technique.

Data Analysis:

LigandBaseTemperature (°C)Conversion (%)
XPhosK₃PO₄10085
SPhosK₃PO₄10078
XPhosCs₂CO₃10092
............

This data will allow you to identify the most promising combination of ligand and base for your specific transformation.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • BenchChem. (2025). Troubleshooting low yield in pyridine functionalization.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing).
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PMC.

Sources

Optimizing column chromatography conditions for pyridine-containing alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing column chromatography conditions for pyridine-containing alcohols. Audience: Synthetic Chemists, Process Development Scientists. Format: Interactive Troubleshooting & FAQ.

Introduction: The "Sticky" Science of Pyridines

Welcome to the technical support module for basic heterocycles. If you are here, you are likely experiencing peak tailing , poor recovery , or compound precipitation on the column.

The Core Problem: Pyridine-containing alcohols present a "double-trouble" functionality for standard silica gel chromatography:

  • The Pyridine (Base): The nitrogen lone pair (

    
    ) acts as a Lewis base, forming strong hydrogen bonds with the acidic silanol (
    
    
    
    ,
    
    
    ) groups on the silica surface. This is not simple adsorption; it is an acid-base interaction that causes severe tailing (streaking).[1]
  • The Alcohol (Polarity): The hydroxyl group increases overall polarity, requiring stronger mobile phases (like MeOH) which can dissolve silica or cause baseline drift.

This guide provides field-proven protocols to neutralize these interactions and optimize resolution.

Module 1: Peak Tailing & Streaking

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: You must neutralize the silica surface ("Silanol Suppression"). Standard silica is acidic. To resolve a basic pyridine, you must block the active silanol sites with a sacrificial amine that has a higher affinity for the silica than your compound does.

The Solution: Triethylamine (TEA) Modification

Add 1% Triethylamine (TEA) to your mobile phase.

Mechanism of Action: TEA is a stronger base (


) than pyridine. It preferentially binds to the acidic silanol sites, "capping" them and allowing your pyridine compound to interact only with the neutral silica surface via standard dipole-dipole interactions.
Visualizing the Mechanism

G Silica Acidic Silanol Site (Stationary Phase) Result_Bad Strong H-Bonding (TAILING) Silica->Result_Bad + Pyridine alone Result_Good Elution (SHARP PEAK) Silica->Result_Good + TEA (Blocked) Pyridine Pyridine Analyte (Basic) Pyridine->Result_Good Flows Freely TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Blocks Sites (High Affinity)

Caption: Competitive binding mechanism. TEA (Green) saturates acidic silanol sites, preventing the Pyridine (Blue) from sticking, which eliminates tailing.

Protocol: Correct Use of TEA
  • Solvent Prep: Prepare your eluent (e.g., 5% MeOH in DCM).

  • Add Modifier: Add 1% v/v Triethylamine (TEA) or 1%

    
     (if using very polar systems).[2]
    
  • Critical Step (Equilibration): Flush the column with 2-3 Column Volumes (CV) of the TEA-containing solvent before loading your sample. If you skip this, the bottom of the column remains acidic, and your compound will stick halfway down.

Module 2: Retention & Solvent Selection

Q: DCM/MeOH is toxic and difficult to rotovap. Are there "Green" alternatives for polar pyridines?

A: Yes. The "EtOAc/EtOH/Heptane" system is a superior alternative. DCM/MeOH is the default for polar compounds, but it is prone to "bumping" on the rotovap and has environmental toxicity issues. A mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) often provides better selectivity for nitrogenous heterocycles.

Comparative Solvent Data
Solvent SystemPolaritySelectivityProsCons
DCM / MeOH HighProton-DonorHigh solubility for most heterocycles.Toxic; Low boiling point (bumping); Can dissolve silica at >10% MeOH.
DCM / MeOH /

HighBasicExcellent for amines; reduces tailing.Ammonia smell; Prep is tedious.
EtOAc / EtOH (3:1) Med-HighH-BondingGreen alternative ; Better separation of isomers; Stable.Lower solubility for very greasy compounds.
EtOAc / IPA MediumH-BondingGood for separating alcohol-functionalized impurities.Higher viscosity (backpressure).
Protocol: The "Green" Gradient

Instead of 0–10% MeOH in DCM, try this gradient:

  • Solvent A: Heptane (or Hexane)

  • Solvent B: 3:1 mixture of EtOAc : Ethanol

  • Gradient: 0% B to 100% B.

    • Note: The 3:1 EtOAc:EtOH mix has a retention profile similar to pure EtOAc but with the added "kick" of protic ethanol to move polar alcohols [1][2].

Module 3: Sample Loading & Solubility

Q: My sample crashes out (precipitates) at the top of the column when I add the non-polar solvent. What should I do?

A: Switch from Liquid Loading to Dry Loading immediately. Pyridine-alcohols are often soluble in DCM but insoluble in Hexane. If you liquid-load in DCM, the moment the mobile phase (Hexane) hits the band, the compound precipitates, causing high backpressure and terrible resolution.

Decision Workflow: Loading Strategy

Loading Start Sample Solubility Check Soluble Soluble in Mobile Phase? Start->Soluble Liquid Liquid Load (Dissolve in Mobile Phase) Soluble->Liquid Yes CheckPolar Soluble in DCM/EtOAc? Soluble->CheckPolar No DryLoad Dry Load (Adsorb on Silica/Celite) CheckPolar->DryLoad Yes Nuclear Reverse Phase (C18) CheckPolar->Nuclear No (Only sol. in DMSO/H2O)

Caption: Decision tree for sample loading. Dry loading is the preferred method for polarity-mismatched samples.

Protocol: Dry Loading (The "Celite" Method)

Celite (diatomaceous earth) is often superior to silica for dry loading pyridines because it is chemically inert and less likely to irreversibly bind the basic nitrogen [3].

  • Dissolve: Dissolve your crude mixture in a minimal amount of a low-boiling solvent (DCM, Acetone, or MeOH).

  • Add Sorbent: Add Celite 545 or Silica Gel.

    • Ratio: 1 part crude sample : 3 parts Sorbent (by weight).

  • Evaporate: Rotovap the slurry until it is a free-flowing, dry powder.

    • Tip: If it looks "gummy," add more sorbent and rotovap again.

  • Load: Pour the powder carefully onto the top of your pre-equilibrated column (or into a solid load cartridge).

  • Cap: Add a layer of sand or a frit on top to prevent disturbing the bed.

Module 4: The "Nuclear" Option (Stationary Phase)

Q: I've tried TEA and Dry Loading, but the compound still decomposes or won't separate. What now?

A: Silica is likely the wrong tool. Switch to Basic Alumina or Amine-Functionalized Silica.

  • Basic Alumina (Activity III):

    • Alumina is naturally basic (pH ~9-10). It does not require TEA modifiers.

    • Best for: Acid-sensitive pyridines or those that form N-oxides on silica.

    • Caution: Do not use with esters (can hydrolyze) or base-sensitive protecting groups (Fmoc).

  • Amine-Bonded Silica (

    
    -Silica): 
    
    • This silica has propyl-amine groups bonded to the surface. It acts like a "permanent TEA modifier."

    • Best for: High-throughput purification where mixing fresh TEA solvents is inefficient [4].

Summary Checklist for Success

  • Modifier: Always use 1% TEA in the mobile phase for standard silica.

  • Equilibration: Flush the column with the TEA solvent before loading.

  • Loading: Use Dry Loading (Celite) if the compound is not soluble in Hexane.

  • Solvent: Consider EtOAc/EtOH (3:1) as a greener, high-resolution alternative to DCM/MeOH.

References

  • Biotage. (2023).[3][4][5] What are alternatives to DCM/MeOH for polar reaction mix purifications? Biotage Blog. Link

  • Taygerly, J. P., et al. (2012).[3] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14, 3020-3025. Link

  • Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO Application Notes. Link

  • SiliCycle. (n.d.). Purification of Amines and Basic Heterocycles.[2] SiliCycle Application Notes. Link

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[6][7][8] Org.[3][5][9] Synth. 2025, 102, 276-302. Link

Sources

Solubilizing 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol for NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #NMR-SOL-492 Subject: Solubilization & Acquisition Protocol for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary & Molecule Analysis

You are attempting to analyze 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol . This is a tertiary alcohol featuring two distinct aromatic systems: a basic pyridine ring and a lipophilic iodo-phenyl group.

  • Chemical Challenges:

    • Pyridine Moiety: The nitrogen atom is a weak base (

      
      ). It is highly sensitive to trace acids in solvents (e.g., DCl in aged 
      
      
      
      ), which can cause significant chemical shift variations or precipitation as a salt.
    • Tertiary Hydroxyl (-OH): In non-polar solvents, this proton is prone to exchange, leading to broad or invisible peaks. In polar aprotic solvents, it can form strong hydrogen bonds, stabilizing the signal.

    • Iodine Substituent: The "Heavy Atom Effect" (Spin-Orbit Coupling) will drastically shield the ipso-carbon (C-I) in

      
       NMR, often shifting it upfield to ~90–95 ppm, which can be confused with aliphatic signals.
      

Solvent Selection Matrix

Use this matrix to select the correct solvent based on your specific analytical goal.

SolventSolubility RatingOH Peak VisibilityRisk FactorRecommended For
DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Excellent High (Sharp Singlet)High viscosity (broadens lines slightly); Hygroscopic.Primary Choice. Full structural characterization & OH detection.
Acetone-

GoodModerate (Broad Singlet)Volatile; Good solubility for lipophilic parts.Secondary choice if sample recovery is needed.

ModerateLow (Broad/Missing)Acidic impurities (DCl) can protonate pyridine.Quick purity checks only (Filter through basic alumina first).
MeOD-

GoodNone (Exchanges)Deuterium exchange eliminates OH signal.Avoiding if OH characterization is required.[1] Good for simple purity.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for solvent selection and troubleshooting based on the chemical behavior of your specific molecule.

SolventStrategy Start Start: 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Goal Define Analytical Goal Start->Goal Struct Full Structural Elucidation (Need OH peak + Carbon assignment) Goal->Struct Detailed Quick Quick Purity Check Goal->Quick Routine DMSO Select DMSO-d6 (Stabilizes OH, dissolves salts) Struct->DMSO Chloro Select CDCl3 Quick->Chloro Run Acquire Spectrum DMSO->Run AcidCheck Check Solvent Acidity (Is Pyridine shifting?) Chloro->AcidCheck Treat Neutralize Solvent (Filter via Basic Alumina) AcidCheck->Treat Yes (Acidic) AcidCheck->Run No (Neutral) Treat->Run

Caption: Workflow for selecting the optimal NMR solvent based on analytical requirements and mitigating pyridine-acid interactions.

Step-by-Step Solubilization Protocols

Protocol A: The "Gold Standard" (DMSO- )

Use this for publication-quality spectra where assignment of the OH proton and quaternary carbons is necessary.

  • Preparation: Dry the solid sample under high vacuum for 1 hour to remove trace hydration.

  • Weighing: Transfer 5–10 mg (for

    
    ) or 20–30 mg  (for 
    
    
    
    ) into a clean vial.
  • Solvent Addition: Add 0.6 mL of DMSO-

    
      (ampoule grade preferred to minimize water content).
    
  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The pyridine ring aids solubility in polar media, so it should dissolve readily.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds. Tertiary alcohols and quaternary carbons (C-I, C-Py) have long
      
      
      relaxation times.
    • Note: The OH proton will appear as a sharp singlet around 5.5–6.5 ppm (deshielded by the aromatic rings).

Protocol B: The "Recovery" Method ( )

Use this only if you need to evaporate the solvent easily after analysis.

  • Pre-treatment (CRITICAL): Pass 1 mL of

    
     through a short pipette column of basic alumina  or potassium carbonate  directly into the NMR tube.
    
    • Reason: This neutralizes trace DCl (deuterated hydrochloric acid) formed by chloroform decomposition. Without this, the pyridine nitrogen will protonate, shifting ring protons downfield by ~0.5 ppm and potentially precipitating the sample as a hydrochloride salt.

  • Dissolution: Add the neutralized solvent to the sample.

  • Acquisition: Expect the OH peak to be broad or absent due to exchange.

Troubleshooting & FAQs

Q1: I see a "missing" carbon signal in my


 spectrum. Where is it? 
A:  It is likely the carbon attached to the Iodine atom (C-4 on the phenyl ring).
  • Mechanism: The large electron cloud of Iodine causes a "Heavy Atom Effect" (Spin-Orbit Coupling), which shields the attached carbon significantly.

  • Expected Shift: Look for a small quaternary signal upfield, typically between 90–100 ppm . Do not mistake this for a solvent impurity or alkene.

Q2: My Pyridine peaks are broad or shifting between samples. A: This indicates inconsistent protonation.

  • Cause: Variable acidity in your solvent or residual acid from synthesis (e.g., if you used silica gel chromatography).

  • Fix: Add 1 drop of

    
     (in 
    
    
    
    ) to the NMR tube if using DMSO, or shake the
    
    
    solution with solid
    
    
    and filter. This forces the pyridine entirely into the free-base form, sharpening the peaks.

Q3: The OH peak is a broad hump.[2] How do I sharpen it? A:

  • Switch to DMSO-

    
    :  This disrupts intermolecular H-bonding and "locks" the OH proton.
    
  • Dry the Sample: Trace water promotes chemical exchange.

  • Variable Temperature (VT): If using DMSO, heating the sample to 40-50°C can sometimes sharpen exchangeable protons, though usually, cooling is required to slow exchange in other solvents. For this specific molecule, simply using dry DMSO is usually sufficient.

Molecular Interaction Diagram

The following diagram explains why DMSO is superior for this specific alcohol.

Interactions cluster_result Spectral Consequence OH Tertiary -OH PyN Pyridine Nitrogen DMSO DMSO-d6 (Acceptor) DMSO->OH Strong H-Bond (Locks Proton) Result1 Sharp OH Singlet Stable Shifts CDCl3 CDCl3 (Trace Acid) CDCl3->PyN Protonation (Shifts Peaks) Result2 Broad/Missing OH Shifting Aromatics

Caption: Mechanistic comparison of solvent interactions. DMSO stabilizes the hydroxyl proton via Hydrogen Bonding, while acidic Chloroform risks protonating the Pyridine ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for Heavy Atom Effects on

    
     NMR).
    
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Carbon-13. University of Wisconsin-Madison. (Authoritative source for Iodine C-13 shifts). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Reference for solvent exchange mechanisms).

Sources

Minimizing side reactions in the lithiation of 4-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lithiation of 4-Iodobenzene Topic: Minimizing Side Reactions & Process Optimization Ticket ID: #LITH-IO-4PH-OPT Status: Open Responder: Senior Application Scientist, Organometallics Division

Executive Summary: The Reaction Landscape

You are performing a Lithium-Halogen Exchange (Li-I exchange) on 4-iodobenzene. While theoretically simple, this reaction is a race between kinetics (the fast exchange) and thermodynamics (side reactions like equilibration, Wurtz coupling, and isomerization).

The Core Challenge: The exchange generates two reactive species:

  • 4-Lithiobenzene (Your desired nucleophile).

  • Alkyl Iodide (e.g., n-butyl iodide, the byproduct).

If these two coexist for too long or at too high a temperature, they react with each other (Wurtz Coupling), destroying your yield. Furthermore, if the system warms up, the lithium atom may migrate to a different position on the ring (Halogen Dance/Isomerization).

Critical Control Modules

Module A: Reagent Selection (The "Wurtz" Solution)

User Question: I see significant alkylated byproducts (butylbenzene) in my GC-MS. Why is this happening?

Technical Insight: You are using n-Butyllithium (n-BuLi) .[1][2] When n-BuLi exchanges with 4-iodobenzene, it produces n-butyl iodide (n-BuI). Your desired product, Phenyllithium, is a strong nucleophile and will attack n-BuI in an SN2 fashion, creating butylbenzene (Wurtz coupling).

The Protocol Fix (The 2:1 t-BuLi Rule): Switch to tert-Butyllithium (t-BuLi) . Unlike n-BuLi, t-BuLi allows for a self-cleaning mechanism.

  • Stoichiometry: Use 2.0 - 2.1 equivalents of t-BuLi per 1 equivalent of aryl iodide.[3]

  • Mechanism:

    • 1st Eq: Performs the Li-I exchange (fast). Generates t-BuI.[1][3]

    • 2nd Eq: Immediately acts as a base and eliminates HI from the generated t-BuI.

    • Result: The t-BuI is converted into isobutylene (gas) and LiI (salt), both inert to your aryl lithium.

Reagent Comparison Table:

Featuren-Butyllithium (n-BuLi)t-Butyllithium (t-BuLi)
Stoichiometry 1.0 - 1.1 equiv2.0 - 2.2 equiv (Mandatory)
Byproduct n-Butyl Iodide (Reactive Electrophile)Isobutylene (Inert Gas)
Wurtz Risk High (unless T < -78°C)Negligible (Self-scavenging)
Handling PyrophoricExtremely Pyrophoric (Handle under Ar)
Recommendation Use only for large scale cost-savingsStandard for R&D/High Purity
Module B: Temperature & Kinetics (The "Dance" Prevention)

User Question: My electrophile trapping yield is low, or I am seeing regioisomers (e.g., 3-substituted products). Is my temperature control failing?

Technical Insight: Lithium-Iodine exchange is diffusion-controlled and extremely fast, even at -78°C. However, Halogen Dance (isomerization) is thermodynamically driven. If the reaction warms up before the electrophile is added, the lithium can migrate to a more stable position (often ortho to a heteroatom or directing group, though less relevant for pure 4-iodobenzene, this is critical if other substituents exist).

The "Flash" Protocol:

  • Cool: Reactor must be at -78°C (Acetone/Dry Ice).

  • Add: Add Li reagent slowly down the side of the flask (pre-cooled).

  • Time: Do NOT stir for 1 hour.

    • n-BuLi exchange is complete in < 15 mins at -78°C.[3]

    • t-BuLi exchange is complete in < 5 mins at -78°C.

  • Trap: Add electrophile immediately after the exchange time. Long stir times favor equilibration and side reactions.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways. Your goal is to force the Green Path and block the Red Paths .

ReactionPathways Start 4-Iodobenzene + Alkyl-Li Exchange Intermediate: 4-Lithiobenzene + Alkyl-Iodide Start->Exchange Fast (<10 min) -78°C Product Desired Product (Electrophile Trapped) Exchange->Product + Electrophile (Immediate Addition) Wurtz Side Reaction A: Wurtz Coupling (Alkylated Arene) Exchange->Wurtz Warm up or Long stir time Dance Side Reaction B: Halogen Dance (Regioisomer) Exchange->Dance Thermodynamic Equilibration

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Green path requires cryogenic control and rapid electrophile addition.

Troubleshooting FAQ

Q1: The reaction mixture turned black/dark brown immediately. Is it ruined?

  • Diagnosis: This is often due to trace iodine (

    
    ) formation or radical decomposition. While alarming, it does not always indicate total failure.
    
  • Fix: Ensure your solvents (THF/Ether) are distilled or from a dry-still (inhibitor-free). Peroxides in ether can initiate radical chains that lead to decomposition.

  • Check: If using t-BuLi, ensure the needle tip is submerged; dripping t-BuLi through headspace can cause partial decomposition before it hits the solution.

Q2: I recovered mostly starting material (4-iodobenzene). Did the exchange fail?

  • Diagnosis: Likely Protonation upon quench. The exchange happened, but moisture in the air or solvent "killed" the phenyl-lithium before the electrophile could react.

  • Fix:

    • Titrate your organolithium reagent (e.g., with diphenylacetic acid) to ensure it's active.

    • Dry the electrophile. (e.g., if adding an aldehyde, distill it first).

    • Maintain positive Argon pressure during the entire addition.

Q3: Can I use THF instead of Diethyl Ether?

  • Answer: Yes, but with caution.

  • Nuance: THF coordinates strongly to Lithium, breaking up aggregates. This makes the species more reactive (faster exchange) but also less stable (faster degradation/proton abstraction from solvent).

  • Rule of Thumb: Use Ether/Hexane for stability. Use THF if your electrophile requires a "naked" anion or if solubility is an issue.[4] If using THF, keep it strictly at -78°C.

References

  • Bailey, W. F., & Patricia, J. J. (1988).[3][5] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Lithium-Halogen Exchange Kinetics).
  • Reich, H. J. (2012). Role of organolithium aggregates and mixed aggregates in organolithium mechanisms. Chemical Reviews, 113(9), 7130-7178.

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium reagents derived from halogen-metal exchange: Preparation and utility in organic synthesis. Accounts of Chemical Research, 15(10), 300-305.

Sources

Technical Support Center: Palladium Removal from 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol and structurally related compounds. This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established chemical principles and industry best practices.

Introduction: The Critical Need for Palladium Removal

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for creating the C-C bonds present in many active pharmaceutical ingredients (APIs). However, their use necessitates a robust strategy for the removal of residual palladium from the final product. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products.[1][2][3][4] For palladium, an oral permitted daily exposure (PDE) is set at 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the API.[1][5]

Beyond regulatory compliance, residual palladium can compromise the stability of the API, catalyze undesired side reactions, or interfere with downstream synthetic steps.[6] The target molecule, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, presents a specific challenge due to the Lewis basicity of the pyridine nitrogen, which can coordinate strongly with palladium species, making them more difficult to remove.[7]

Frequently Asked Questions (FAQs)

Q1: My product has a persistent grey/black or yellowish color after initial workup and chromatography. Is this due to palladium?

A1: Yes, this is a very common indicator of residual palladium. Finely divided palladium metal (Pd(0)), often called "palladium black," can appear as a black or grey particulate that is difficult to remove by standard filtration.[7] Soluble palladium complexes, often involving phosphine ligands or coordinated to your product, can impart a yellow or brown hue. Standard silica gel chromatography is often insufficient for complete removal as these species can co-elute with the product.[8][9]

Q2: What are the different forms of residual palladium I should be concerned about?

A2: Residual palladium can exist in several forms, and the optimal removal strategy depends on its oxidation state and speciation.[10][11]

  • Pd(0) Nanoparticles/Colloids: Often forms as "palladium black" from the decomposition of the active catalyst. It is typically insoluble but can be colloidal and difficult to filter.

  • Soluble Pd(0) Complexes: The active catalyst, often stabilized by phosphine ligands (e.g., Pd(PPh₃)₄), can persist in the reaction mixture.

  • Soluble Pd(II) Complexes: Oxidized forms of the catalyst (e.g., PdCl₂(PPh₃)₂) can be present, especially if the reaction is exposed to air. These can also be chelated by the product itself.

It is crucial to understand that different palladium species require different scavenging strategies.[12] For instance, thiol-based scavengers are highly effective for soft Lewis acidic Pd(0), while amine-based or charged scavengers may be better for harder Pd(II) species.

Q3: My standard purification methods (chromatography, extraction) are failing. Why is removing palladium from my pyridine-containing compound so difficult?

A3: The pyridine nitrogen in your product, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, is a Lewis base that can act as a ligand, forming a stable complex with the palladium catalyst. This product-palladium complex can be quite soluble in organic solvents and may have chromatographic behavior similar to the pure product, leading to co-elution.[2][10] This chelation effect essentially "hides" the palladium from simple phase-separation techniques. Breaking this complex or using a scavenger with a higher affinity for palladium than your product is key to successful purification.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

Problem 1: My palladium levels are still >50 ppm after column chromatography.

Your initial purification has failed to remove the majority of the palladium, likely due to the formation of soluble palladium complexes or product-palladium chelation. More aggressive methods are required.

Activated carbon is a cost-effective and broadly effective adsorbent for many palladium species due to its high surface area and porous structure.[13][14] It can remove both Pd(0) and some Pd(II) complexes.

Causality: Palladium species are adsorbed onto the vast surface of the carbon through a combination of physisorption and chemisorption, effectively trapping them out of the solution phase.[13]

When to Use: A good first-line approach after initial workup, especially when dealing with discoloration. Potential Pitfall: Activated carbon can be non-selective and may adsorb your product, leading to yield loss.[9][15] A screening experiment to assess product loss is essential.

Protocol 1: Activated Carbon Treatment
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, THF, Methanol) to a concentration of 20-50 mg/mL.

  • Carbon Addition: Add powdered activated carbon (0.1 to 0.5 times the weight of your crude product) to the solution. Start with a lower loading to minimize product loss.[9]

  • Slurry: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2 to 16 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Critical Step: Ensure all carbon is removed, as residual carbon is also an impurity. Wash the Celite pad thoroughly with the same solvent to recover adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using ICP-MS or a similar sensitive technique.

Solid-supported scavengers are a highly effective and selective method for reducing palladium to very low levels (<5 ppm).[10][16] These consist of a solid support (typically silica or a polymer) functionalized with groups that have a high affinity for palladium.

Causality: The functional groups on the scavenger (e.g., thiol, thiourea, amine) act as strong ligands that chelate the palladium, displacing your product or other ligands. The resulting palladium-scavenger complex is a solid that is easily removed by filtration.[11]

When to Use: When activated carbon is ineffective or causes significant product loss, or when extremely low palladium levels are required. This is often the most robust and scalable method.[17]

Diagram 1: Decision Workflow for Palladium Removal

G cluster_0 Palladium Removal Strategy Start Crude Product (Pd > 50 ppm) Carbon Activated Carbon Treatment Start->Carbon First attempt Check_Yield Acceptable Yield? Carbon->Check_Yield Scavenger Solid-Supported Scavenger Recrystal Recrystallization Scavenger->Recrystal Still > 10 ppm End Purified Product Scavenger->End Pd < 10 ppm Recrystal->End Check_Yield->Scavenger No (High Product Loss) Check_Purity Pd < 10 ppm? Check_Yield->Check_Purity Yes Check_Purity->Scavenger No Check_Purity->End Yes

Caption: Decision tree for selecting a palladium purification strategy.

Recrystallization is a classic purification technique that can be effective if a suitable solvent system is found.[18][19][20]

Causality: The principle relies on the difference in solubility between your product and the palladium impurities in a given solvent at different temperatures.[18] As a hot, saturated solution cools, the less soluble compound (ideally, your product) crystallizes out, leaving the more soluble impurities (hopefully, the palladium species) in the mother liquor.

When to Use: As a final polishing step or when scavengers are not sufficiently effective. Potential Pitfall: In some cases, particularly with chelating products like yours, the palladium impurity can co-crystallize or even become concentrated in the crystal lattice, making this method ineffective.[2]

Protocol 2: General Recrystallization Procedure
  • Solvent Screen: Identify a single solvent or a binary solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[20][21]

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities (like palladium black) are present, perform a hot gravity filtration to remove them.[18]

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.[20]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Problem 2: I used a scavenger, but the palladium levels are still too high.

This indicates a mismatch between the scavenger type and the palladium species in your mixture, or suboptimal conditions.

Not all scavengers are created equal. Their effectiveness is highly dependent on the palladium oxidation state, the solvent, and the temperature.[10][11] A screening study is the most efficient way to identify the optimal scavenger for your specific system.

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
SiliaMetS® Thiol -SH (Thiol)Pd(0), Pd(II)Highly effective for various Pd species, good for neutral pH.[16]Can sometimes be sensitive to oxidation.
SiliaMetS® Thiourea -SC(NH₂)NH₂Pd(II)Excellent for Pd(II), robust.[9]May be less effective for Pd(0) complexes.
MP-TMT Triazine-thiolPd(0), Pd(II)High capacity, very efficient scavenger.[10][16]Can be more expensive.
QuadraSil® AP -NH₂ (Aminopropyl)Pd(II)Good for scavenging charged Pd(II) species.Less effective for neutral Pd(0) complexes.

Optimization Strategy:

  • Screening: Test a panel of scavengers (e.g., thiol, thiourea, amine-based) on a small scale.

  • Equivalents: Use a sufficient excess of scavenger, typically 5-10 equivalents relative to the initial palladium catalyst loading.

  • Temperature & Time: Most scavenging is done at room temperature overnight, but gently heating (e.g., to 40-50 °C) can increase the rate and efficiency.

  • Solvent Choice: The choice of solvent can impact swelling of polymer-based scavengers and the accessibility of scavenging sites. Ensure the scavenger is compatible with your chosen solvent.[10]

Protocol 3: Palladium Scavenger Screening
  • Preparation: Prepare identical stock solutions of your crude product in a suitable solvent (e.g., 10 mL each).

  • Addition: To separate vials, add different scavengers (e.g., SiliaMetS Thiol, MP-TMT, QuadraSil AP), each at a loading of ~10 equivalents relative to the theoretical palladium content. Include a no-scavenger control.

  • Agitation: Stir all vials under identical conditions (e.g., room temperature, 16 hours).

  • Workup: Filter each sample, wash the scavenger with fresh solvent, and combine the filtrates.

  • Analysis: Evaporate the solvent from each sample and analyze for residual palladium via ICP-MS. Also, check for product recovery to identify non-selective scavengers.

References

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Available from: [Link]

  • Paiva, A. P., et al. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals. Available from: [Link]

  • Fallon, B. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Available from: [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Available from: [Link]

  • Academia.edu. (n.d.). Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier. Available from: [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available from: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Available from: [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Available from: [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Available from: [Link]

  • ResearchGate. (2026). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available from: [Link]

  • Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Available from: [Link]

  • ResearchGate. (2025). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Available from: [Link]

  • Reddit. (2025). Your trick to remove residual palladium. Available from: [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q3D(R1) Guideline for Elemental Impurities. Available from: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available from: [Link]

  • National Institutes of Health. (2024). Efficient and Selective Removal of Palladium from Simulated High-Level Liquid Waste Using a Silica-Based Adsorbent NTAamide(C8)/SiO2-P. Available from: [Link]

  • MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Available from: [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Available from: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Available from: [Link]

  • Encyclopedia.pub. (2023). Platinum and Palladium Solvent Extraction of Spent Catalysts. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation | 16–18 years. Available from: [Link]

  • Johnson Matthey Technology Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available from: [Link]

  • National Institutes of Health. (n.d.). A fluorescent probe for the discrimination of oxidation states of palladium. Available from: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Available from: [Link]

Sources

Controlling temperature for selective addition of organolithiums to acetylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organometallic Chemistry. This guide is designed for researchers, scientists, and drug development professionals dealing with the chemoselective addition of organolithium reagents (e.g.,


-butyllithium, methyllithium) to acetylpyridines (such as 2-, 3-, or 4-acetylpyridine).

Acetylpyridines present a unique synthetic challenge due to their multiple reactive sites: a Lewis basic pyridine nitrogen, an highly electrophilic carbonyl carbon, acidic


-protons, and an electron-deficient aromatic ring. Because organolithium derivatives are exceptionally reactive,  [1]. Temperature acts as the master variable, dictating whether the reaction follows a kinetic pathway (the desired 1,2-addition) or thermodynamic pathways (enolization or ring functionalization).
Visualizing the Reaction Logic

To successfully troubleshoot this reaction, you must understand the causality between thermal energy and reaction pathways. At cryogenic temperatures, the low activation energy of nucleophilic attack on the carbonyl carbon dominates. As thermal energy increases, the system overcomes the activation barrier for proton transfer, leading to an unreactive enolate sink.

G A Acetylpyridine + R-Li B -78 °C (Kinetic Control) A->B C 0 °C to 25 °C (Thermodynamic Control) A->C D 1,2-Addition (Tertiary Alcohol) B->D Fast Nucleophilic Attack E Alpha-Deprotonation (Enolate) C->E Acid-Base Reaction F Ring Addition / Ortho-Lithiation C->F Excess R-Li / TMEDA

Temperature-dependent reaction pathways of organolithiums with acetylpyridine.

Quantitative Temperature Effects

The following table summarizes the empirical product distribution based on reaction temperature and conditions. [2].

Temperature (°C)Equivalents of R-LiAdditiveMajor Pathway1,2-Addition Yield (%)Enolization / Side Products (%)
-78 °C 1.05 - 1.1None1,2-Addition85 - 95%< 5%
0 °C 1.05 - 1.1NoneEnolization20 - 40%60 - 80%
25 °C (RT) > 2.0TMEDARing Addition< 10%> 80% (Ring lithiation)
Self-Validating Experimental Protocol

Objective: Selective synthesis of 2-(pyridin-2-yl)propan-2-ol via the addition of methyllithium to 2-acetylpyridine.

Causality Note: This protocol utilizes a strict -78 °C environment to kinetically lock the organolithium reagent into the 1,2-addition pathway, preventing it from acting as a base.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple, and an argon inlet. Add 2-acetylpyridine (1.0 equiv) dissolved in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Checkpoint: Wait 15 minutes. Verify via the internal thermocouple that the solution has reached exactly -78 °C before proceeding.

  • Reagent Addition: Using a syringe pump, add methyllithium (1.1 equiv, solution in diethyl ether) dropwise over 30 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature; it must not spike above -70 °C. The solution will typically transition to a deep yellow/orange color, confirming the coordination of the lithium cation to the pyridine nitrogen and carbonyl oxygen [3].

  • Kinetic Stirring: Maintain the reaction mixture at -78 °C for 1.5 hours.

    • Self-Validation Checkpoint: Perform a TLC assay (Hexane/EtOAc 7:3). The UV-active spot corresponding to the starting ketone should be completely consumed, replaced by a lower-Rf spot (the lithium alkoxide intermediate).

  • Cryogenic Quenching: While strictly maintaining the -78 °C bath, slowly add a saturated aqueous solution of

    
    .
    
    • Causality: Quenching at -78 °C is critical. If the reaction is allowed to warm to room temperature before quenching, the reversible nature of the alkoxide can trigger retro-aldol type cleavages or delayed enolization.

  • Workup: Remove the cooling bath, allow the mixture to reach room temperature, extract the aqueous layer three times with diethyl ether, dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Troubleshooting & FAQs

Q: Why am I recovering nearly 100% unreacted starting material instead of my desired tertiary alcohol? A: You are experiencing competitive enolization. Organolithiums are exceptionally strong bases. If your temperature control slips (e.g., warming to 0 °C), the thermal energy overcomes the activation barrier for proton transfer.

 [3]. This enolate is entirely unreactive toward further nucleophilic attack. Upon aqueous workup, the enolate reprotonates, returning your starting material. Fix: Ensure strict adherence to -78 °C.

Q: My LC-MS shows a mass corresponding to the addition of the alkyl group to the pyridine ring. How do I suppress this? A: The pyridine ring is highly electron-deficient, making it susceptible to nucleophilic aromatic addition (Chichibabin-type reactions) or directed ortho-lithiation. [2]. This side reaction is triggered by excess reagent, elevated temperatures, or the use of chelating additives like TMEDA. Fix: Limit your organolithium to 1.05 - 1.1 equivalents, remove TMEDA, and maintain cryogenic conditions.

Q: Can I substitute the organolithium with a Grignard reagent (e.g., MeMgBr) to allow for higher reaction temperatures? A: Yes, but with caveats. Grignard reagents are less nucleophilic and more basic than their lithium counterparts. While they can be used at 0 °C, they often lead to higher rates of enolization (resulting in unreacted starting material) or, if the Grignard is bulky (e.g., isopropylmagnesium bromide), they can act as reducing agents via


-hydride transfer, yielding a secondary alcohol instead of the desired tertiary alcohol. For clean 1,2-addition to acetylpyridines, organolithiums at -78 °C remain the gold standard.

Q: I am forced to use a highly sterically hindered organolithium, and 1,2-addition is failing even at -78 °C. What is the workaround? A: When steric hindrance prevents kinetic 1,2-addition, the reaction defaults to enolization. To force the addition, you can transmetalate your organolithium with anhydrous Cerium(III) chloride (


) to form an organocerium reagent (Kagan's reagent). Organoceriums are highly nucleophilic but virtually non-basic, effectively eliminating the enolization pathway even with bulky substrates.
References
  • Science of Synthesis: Synthesis by Addition of Organometallics to Aldehydes and Ketones Thieme Connect URL:[Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium Chemical Communications (RSC Publishing) URL:[Link]

Validation & Comparative

1H NMR spectrum interpretation of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol , a tertiary alcohol scaffold frequently utilized in cross-coupling chemistry (Suzuki-Miyaura) and as a precursor for chiral pharmaceutical intermediates.

Unlike standard spectral databases, this guide focuses on the comparative interpretation required during synthesis—specifically distinguishing the product from its ketone precursors and regioisomeric byproducts.

Part 1: Structural Deconstruction & Expected Topology

Before interpreting the spectrum, we must map the magnetic environment of the molecule. This molecule is a 1,1-diaryl ethanol , meaning it possesses a quaternary chiral center bonded to a methyl group, a hydroxyl group, and two distinct aromatic systems.

The Magnetic Logic
  • The Aliphatic Anchor (

    
    ):  Unlike secondary alcohols (which show doublets), the methyl group here is attached to a quaternary carbon. It must appear as a sharp singlet .
    
  • The Electronic Push-Pull:

    • Pyridine Ring (3-yl): Electron-deficient (deshielding). Expect signals downfield (> 7.2 ppm).

    • 4-Iodophenyl Ring: The iodine atom is heavy and polarizable (spin-orbit coupling effects), typically shifting ortho-protons to ~7.6–7.7 ppm.

  • The Labile Proton (

    
    ):  Highly solvent-dependent. In 
    
    
    
    , it appears as a broad singlet; in DMSO-
    
    
    , it may resolve into a sharp singlet due to hydrogen bonding.

Part 2: 1H NMR Spectral Assignment Guide

The following table provides the definitive assignment strategy. Data is calibrated for


 at 400 MHz.
Table 1: Chemical Shift Assignments & Multiplicity
Proton GroupPosition

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
Pyridine H-2 Ortho to N8.65 – 8.75 Singlet (d)

Most deshielded signal; isolated from others.
Pyridine H-6 Ortho to N8.45 – 8.55 Doublet (dd)

Distinctive splitting; adjacent to Nitrogen.
Pyridine H-4 Para to N7.75 – 7.85 Doublet (dt)

Often overlaps with Iodophenyl protons.
Iodophenyl H-2'/6' Ortho to Iodine7.60 – 7.70 Doublet

Part of AA'BB' system; deshielded by Iodine.
Pyridine H-5 Meta to N7.20 – 7.30 dd

"Roofing" effect towards H-4 and H-6.
Iodophenyl H-3'/5' Meta to Iodine7.10 – 7.20 Doublet

Shielded relative to H-2'/6'.
Hydroxyl (-OH) Alcohol2.50 – 3.50 Broad SingletN/ADisappears upon

shake.[1]
Methyl (-CH3) Aliphatic1.90 – 2.05 SingletN/ACritical Proof of Tertiary Alcohol.

Note on Solvent Effects: If using DMSO-


, the -OH  signal will shift downfield to ~5.5–6.0 ppm  and may appear as a sharp singlet. The aliphatic methyl will shift slightly to ~1.85 ppm.

Part 3: Comparative Analysis (The "Why" Behind the Signals)

To validate your product, you must compare it against the most common alternatives: the starting ketone and the non-iodinated analog.

Comparison 1: Product vs. Precursor (3-Acetylpyridine)

In the synthesis (likely Grignard addition of 4-iodophenylmagnesium bromide to 3-acetylpyridine), the most common failure mode is unreacted starting material.

  • Precursor Signal: 3-Acetylpyridine has a methyl ketone singlet at ~2.65 ppm .

  • Product Signal: The target alcohol methyl shifts upfield to ~1.95 ppm due to the loss of the carbonyl anisotropy.

  • Validation: If you see a peak at 2.65 ppm, your reaction is incomplete.

Comparison 2: Product vs. Regioisomers (2-yl or 4-yl Pyridine)

If the starting material was impure, you might generate isomers.

  • 3-yl (Target): Asymmetric aromatic region. H-2 is a distinct singlet-like peak at ~8.7 ppm.

  • 4-yl (Alternative): Symmetric AA'XX' pattern for the pyridine ring (two doublets at ~8.6 ppm and ~7.4 ppm). No singlet at 8.7 ppm.

  • 2-yl (Alternative): H-6 is a doublet at ~8.5 ppm, but the splitting pattern is more complex (ABCD) and lacks the isolated H-2 singlet.

Part 4: Decision Logic for Interpretation

The following diagram illustrates the logical workflow for confirming the structure based on the aromatic region, which is often crowded.

NMR_Logic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Check_H2 Is there a singlet/fine doublet at > 8.6 ppm? Start->Check_H2 Result_3yl Pyridine-3-yl Confirmed Check_H2->Result_3yl Yes (H-2) Result_Other Suspect 2-yl or 4-yl Isomer Check_H2->Result_Other No Check_Methyl Check Aliphatic Region: Is Methyl a Singlet or Doublet? Result_Tertiary Tertiary Alcohol Confirmed (Target Structure) Check_Methyl->Result_Tertiary Singlet (~1.9 ppm) Result_Secondary Secondary Alcohol (Reduction Byproduct) Check_Methyl->Result_Secondary Doublet (~1.5 ppm) Result_3yl->Check_Methyl

Figure 1: Decision tree for structural verification using 1H NMR markers.

Part 5: Experimental Protocol for Spectral Acquisition

To ensure the resolution required to distinguish the Pyridine H-5 from the Phenyl H-3'/5' (which often overlap), follow this protocol.

Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the purified solid in 0.6 mL of

      
       .
      
    • Critical Step: Filter the solution through a small plug of cotton or glass wool into the NMR tube to remove inorganic salts (Mg salts from Grignard) which can cause line broadening.

  • Acquisition Parameters:

    • Scans (ns): Minimum 16 (for sharp aromatic definition).

    • Relaxation Delay (d1): Set to 2.0 seconds . The quaternary carbons and isolated protons (like Pyridine H-2) have longer T1 relaxation times. A short delay will suppress their integration values.

  • D2O Exchange (Optional but Recommended):

    • After the initial scan, add 1 drop of

      
      . Shake vigorously.
      
    • Observation: The broad singlet at ~2.5–3.5 ppm should disappear. If the methyl singlet at 1.95 ppm splits or shifts significantly, suspect a different complexation.

Part 6: Synthesis Verification Workflow

The following diagram outlines the chemical transformation and the corresponding spectral shifts that validate the reaction's success.

Synthesis_Check SM Starting Material (3-Acetylpyridine) Reagent Reagent (4-Iodo-Ph-MgBr) SM->Reagent + Grignard SM_Feat Methyl: Singlet @ 2.65 ppm Carbonyl C=O present SM->SM_Feat NMR Product Target Product (Tertiary Alcohol) Reagent->Product THF, 0°C -> RT Prod_Feat Methyl: Singlet @ 1.95 ppm OH: Broad Singlet New AA'BB' System (I-Ph) Product->Prod_Feat NMR

Figure 2: Spectral evolution from ketone precursor to tertiary alcohol product.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 5432 (3-Acetylpyridine) & Analogues. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). "Structure Determination Using NMR: Chemical Shifts of Pyridines." University of Wisconsin-Madison Chemistry. [Link]

  • PubChem. (2024). "1-(4-iodophenyl)ethanol Compound Summary." National Library of Medicine. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assessment of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol. As a molecule combining a non-polar iodinated phenyl ring with a polar, basic pyridine moiety, it presents unique chromatographic challenges. This document moves beyond rote protocols to explore the scientific rationale behind methodological choices, offering a robust framework for developing a precise, accurate, and stability-indicating purity method in line with global regulatory standards.

The Analytical Challenge: Understanding the Analyte

The first principle of method development is to understand the physicochemical properties of the target molecule. 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol possesses two key structural features that dictate its chromatographic behavior:

  • The Iodophenyl Group: This large, non-polar moiety provides strong hydrophobicity, making reversed-phase chromatography the logical starting point.[1] The aromatic ring is also a strong chromophore, ensuring good sensitivity for UV detection.[2]

  • The Pyridin-3-yl-ethanol Group: This portion of the molecule introduces polarity and, critically, a basic nitrogen atom. Pyridine and its derivatives are known to be hydrophilic with a pKa typically around 5.2-6.0.[3] This basicity can lead to undesirable interactions with acidic silanol groups present on traditional silica-based HPLC columns, resulting in poor peak shape (tailing).

The primary analytical objective is to develop a method that can separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products, which may have very similar structures and polarities.

Strategic Framework for Method Development

A successful HPLC method development strategy is not a random walk but a systematic process of evaluation and optimization. The workflow is designed to progressively refine chromatographic conditions to achieve the desired separation, culminating in a validated, stability-indicating method.

HPLC_Method_Development_Workflow Analyte_Characterization Analyte Characterization (pKa, logP, UV Spectra) Initial_Screening Initial Method Screening (Column & Mobile Phase) Analyte_Characterization->Initial_Screening informs Optimization Method Optimization (Gradient, pH, Temperature) Initial_Screening->Optimization refine Forced_Degradation Forced Degradation Study (Stress Testing) Optimization->Forced_Degradation test specificity Forced_Degradation->Optimization requires re-optimization Validation Method Validation (ICH Q2(R2)) Forced_Degradation->Validation confirms stability-indicating Final_Method Final Stability-Indicating Method Validation->Final_Method establishes pH_Effect cluster_0 High pH (e.g., pH > 7) cluster_1 Low pH (e.g., pH 2.5 - 4.0) High_pH_Analyte Pyridine is Neutral (R-Py) High_pH_Result Strong Ionic Interaction = Severe Peak Tailing High_pH_Silanol Silanols are Ionized (Si-O⁻) Low_pH_Analyte Pyridine is Protonated (R-PyH⁺) Low_pH_Result Repulsion/Suppressed Interaction = Symmetrical Peak Low_pH_Silanol Silanols are Neutral (Si-OH)

Sources

Comparative Reactivity Guide: 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol vs. 4-Bromo Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Navigating Halogen Effects in Cross-Coupling and Metalation Workflows

Executive Summary & Chemical Context

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on densely functionalized building blocks. The diarylmethyl carbinol scaffold—specifically 1-(4-halo-phenyl)-1-pyridin-3-yl-ethanol —presents a fascinating case study in chemoselectivity. Featuring a basic pyridyl nitrogen, a sterically demanding tertiary alcohol, and a halogenated phenyl ring, the choice between the 4-iodo and 4-bromo analog fundamentally alters the required synthetic strategy.

This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind their divergent reactivity in palladium-catalyzed cross-couplings and halogen-metal exchange reactions.

Thermodynamic Foundations & The "Iodide Inhibition" Paradox

At a fundamental level, the reactivity difference between the two analogs is governed by bond dissociation energies (BDE). The C–I bond is significantly weaker (~57 kcal/mol) than the C–Br bond (~68 kcal/mol). Consequently, the 1-(4-iodo-phenyl)-1-pyridin-3-yl-ethanol analog undergoes oxidative addition to Pd(0) species at a vastly accelerated rate compared to its bromo counterpart.

However, faster oxidative addition does not intrinsically guarantee higher yields. A critical kinetic phenomenon known as "iodide inhibition" often plagues the iodo analog.

As demonstrated by Fors et al. [1], the accumulation of iodide salts (e.g., NaI or KI) during the catalytic cycle can severely inhibit Pd-catalyzed cross-couplings. The highly nucleophilic iodide anion outcompetes the incoming transmetalating agent or amine for binding to the Pd(II) complex, stalling the catalytic cycle. Furthermore, Ho et al.[2] elucidated that in standard Suzuki-Miyaura couplings using classical [Pd(PPh3)4] systems at lower temperatures, aryl iodides exhibit unexpectedly poor turnover. The intermediate trans-[Pd(PPh3)2(Ar)(I)] complex forms a deep thermodynamic well, whereas the corresponding bromo intermediate readily proceeds through transmetalation.

Expertise & Causality Insight: When utilizing the 4-iodo analog, the reaction environment must be engineered to mitigate iodide poisoning. This is achieved by selecting solvents where the resulting iodide salt is insoluble (e.g., toluene), thereby driving the equilibrium forward via precipitation. Alternatively, employing bulky biarylphosphine ligands (like RuPhos) sterically prevents the formation of off-cycle palladium-iodide dimers. The 4-bromo analog, while requiring slightly higher activation energy, often provides a more robust and predictable turnover profile under generic conditions.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Iodo > Bromo) Pd0->OxAdd Ar-X PdBr trans-[Pd(L)2(Ar)(Br)] Normal Turnover OxAdd->PdBr X = Br PdI trans-[Pd(L)2(Ar)(I)] Prone to Stalling OxAdd->PdI X = I Transmet Transmetalation PdBr->Transmet Inhibition Iodide Inhibition (Catalyst Poisoning) PdI->Inhibition Excess I⁻ / Low Temp PdI->Transmet Optimized Conditions RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product

Fig 1. Divergent Pd-catalytic pathways highlighting iodide-induced inhibition vs standard turnover.

Halogen-Metal Exchange Dynamics

When the synthetic goal is to convert the aryl halide into a nucleophile (e.g., via lithium-halogen exchange for formylation or borylation), the 4-iodo analog is unequivocally superior. The high polarizability of the iodine atom stabilizes the transition state of the "ate" complex during exchange with n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl).

Expertise & Causality Insight: The exchange of the iodo analog is near-instantaneous at -78 °C (typically <5 minutes). In contrast, the bromo analog requires extended reaction times (up to 60 minutes) or elevated temperatures. In the context of the 1-(4-halo-phenyl)-1-pyridin-3-yl-ethanol scaffold, elevated temperatures are highly detrimental; the strongly nucleophilic alkyllithium reagent can attack the electrophilic positions of the unprotected pyridine ring, leading to complex degradation mixtures.

Crucially, the tertiary alcohol must be protected (e.g., as a TBS ether) prior to metalation. If left unprotected, the first equivalent of organolithium will deprotonate the hydroxyl group. The resulting rigid lithium alkoxide intramolecularly coordinates the organolithium reagent, altering the trajectory of the metalation and often arresting the reaction at incomplete conversion.

Workflow S1 1. OH Protection (TBS-Cl) S2 2. Cool to -78 °C (THF) S1->S2 S3 3. Add n-BuLi (Metalation) S2->S3 S4 4. GC-MS Aliquot (Validation) S3->S4 S5 5. Electrophile Quench S4->S5

Fig 2. Self-validating workflow for the lithium-halogen exchange of diarylmethyl carbinols.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and kinetic parameters of the two analogs based on standard organometallic principles and empirical observations.

Parameter1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol1-(4-Bromo-phenyl)-1-pyridin-3-yl-ethanol
C–X Bond Dissociation Energy ~57 kcal/mol~68 kcal/mol
Relative Oxidative Addition Rate Extremely FastModerate
Susceptibility to Catalyst Poisoning High (Requires specific ligands/solvents)Low (Tolerates standard conditions)
Optimal Suzuki Solvent Toluene or Dioxane (Precipitates NaI/KI)DMF, THF, or Aqueous mixtures
Li-Halogen Exchange Time (-78 °C) < 5 minutes30 – 60 minutes
Risk of Pyridine Nucleophilic Attack Low (Due to rapid exchange kinetics)High (Due to extended reaction times)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate real-time analytical checkpoints, creating a self-validating system for the researcher.

Protocol A: Optimized Suzuki-Miyaura Coupling (Mitigating Iodide Inhibition)

Objective: Couple the aryl halide with phenylboronic acid while preventing Pd-I dimer stalling.

  • Reaction Setup: Charge a flame-dried Schlenk flask with 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)2 (2 mol%) and RuPhos (4 mol%). Causality Note: RuPhos is explicitly selected due to its steric bulk, which prevents the formation of off-cycle palladium-iodide dimers.

  • Atmosphere Exchange: Evacuate and backfill the flask with nitrogen (3x).

  • Solvent Addition: Add degassed toluene (0.2 M). Causality Note: Toluene is utilized because the KI byproduct is highly insoluble in it. This drives the reaction forward by physically removing inhibitory iodide ions from the catalytic cycle.

  • Heating: Stir the mixture at 80 °C for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z 326 for the iodo analog) and the appearance of the product mass (m/z 276) confirms active catalytic turnover. Do not proceed to workup until this is verified.

  • Workup: Cool to room temperature, filter through Celite, and purify via flash chromatography.

Protocol B: Lithium-Halogen Exchange & Electrophilic Trapping

Objective: Convert the aryl halide to an aryl lithium species without degrading the pyridine ring.

  • Preparation: Charge a flask with TBS-protected 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Metalation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the cold inner wall of the flask over 5 minutes.

  • Incubation: Stir at -78 °C for exactly 10 minutes. (Note: If utilizing the 4-bromo analog, this step must be extended to 60 minutes).

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot via syringe, quench immediately into 0.5 mL of saturated aqueous NH4Cl, extract with Et2O, and analyze via GC-MS. Complete conversion is validated by the exclusive presence of the des-halogenated, protonated product (m/z 314 for the TBS ether) and the absolute absence of the starting halide.

  • Trapping: Upon validation, add the desired electrophile (e.g., anhydrous DMF, 2.0 equiv, for formylation) in one rapid portion.

  • Workup: Allow the reaction to slowly warm to room temperature, quench with water, and extract with EtOAc.

References

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society (2009) URL: [Link]

  • Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source: Organometallics (2018) URL: [Link]

IR spectroscopy characteristic peaks for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol . It is designed for researchers utilizing this compound as a pharmaceutical intermediate—likely in the synthesis of CYP enzyme inhibitors or substituted pyridine scaffolds—and focuses on differentiating the product from its synthetic precursors and structural analogs.

Executive Summary & Structural Context

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a tertiary alcohol featuring two distinct aromatic systems: a 3-substituted pyridine ring and a para-substituted iodobenzene ring. In drug development, this molecule often serves as a chiral scaffold or a coupling partner.

Reliable characterization requires distinguishing the target alcohol from its immediate precursor, (4-iodophenyl)(pyridin-3-yl)methanone (the corresponding ketone). This guide prioritizes the comparative spectral analysis between these two species, providing a robust method for reaction monitoring and structural validation.

Key Structural Features for IR Analysis
  • Tertiary Alcohol (-OH): The primary diagnostic handle.

  • Pyridine Ring: Distinct C=N and C=C skeletal vibrations.

  • Aryl Iodide (Ar-I): Heavy atom effect on ring vibrations and low-frequency C-I stretch.

  • Para-Substitution: Characteristic out-of-plane (OOP) bending patterns.

Comparative Spectral Analysis: Product vs. Precursor

The most critical analytical challenge is confirming the complete reduction of the ketone to the alcohol. The table below contrasts the product with its ketone precursor and a non-iodinated analog.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeTarget Product (Alcohol)Precursor (Ketone)Differentiation Logic
Hydroxyl (-OH) O-H Stretch3200–3550 cm⁻¹ (Broad)AbsentPrimary Indicator. Appearance confirms alcohol formation.
Carbonyl (C=O) C=O[1][2] StretchAbsent1660–1680 cm⁻¹ (Strong)Primary Indicator. Disappearance confirms reduction of ketone.
C-O Bond C-O Stretch1150–1200 cm⁻¹ AbsentCharacteristic of tertiary alcohols; absent in ketone.
Pyridine Ring C=N / C=C Stretch1580–1600 cm⁻¹1580–1600 cm⁻¹Conserved. Confirms integrity of the pyridine ring.
Aryl Iodide C-I Stretch480–600 cm⁻¹ (Weak)480–600 cm⁻¹ (Weak)Difficult to observe in standard ATR; heavy atom presence inferred by ring breathing shifts.
Aromatic C-H C-H Stretch3000–3100 cm⁻¹3000–3100 cm⁻¹Conserved.[3] Distinguishes from aliphatic C-H (<3000 cm⁻¹).[1][2][3][4]

Detailed Characteristic Peak Assignments

The following assignments are based on standard spectroscopic correlation data for the specific substructures present in the molecule [1, 2].

A. High-Frequency Region (4000–2500 cm⁻¹)
  • O-H Stretching (3200–3550 cm⁻¹):

    • In the solid state (neat/ATR), this appears as a broad, intense band due to intermolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen of neighboring molecules.

    • Note: If run in dilute solution (e.g., CCl₄), this band sharpens and shifts to ~3600 cm⁻¹ (free O-H).

  • Aromatic C-H Stretching (3000–3100 cm⁻¹):

    • Multiple weak bands just above 3000 cm⁻¹, attributable to both the pyridine and phenyl rings.

  • Aliphatic C-H Stretching (2850–2980 cm⁻¹):

    • Derived from the methyl group (CH ₃) of the ethanol backbone. These are generally weaker than the aromatic bands but distinct peaks below 3000 cm⁻¹.

B. Double Bond Region (2000–1500 cm⁻¹)
  • Absence of C=O: The most significant feature is the lack of a strong band at ~1665 cm⁻¹. Any residual peak here indicates unreacted ketone precursor.

  • Pyridine & Benzene Ring Stretching (1580–1450 cm⁻¹):

    • ~1590 cm⁻¹: Pyridine C=N / C=C stretching.

    • ~1480 cm⁻¹: Aromatic C=C skeletal vibrations.

    • ~1420 cm⁻¹: Pyridine ring vibration (often distinct for 3-substituted pyridines).

C. Fingerprint Region (1500–400 cm⁻¹)
  • Tertiary C-O Stretch (1150–1200 cm⁻¹):

    • Coupled vibration involving C-C-O stretching. For tertiary benzylic-like alcohols, this is often a strong band near 1170 cm⁻¹.

  • C-N Stretching (1200–1300 cm⁻¹):

    • Ar-N vibrations from the pyridine ring often appear in this region, overlapping with the C-O stretch.

  • Para-Disubstituted Benzene (800–860 cm⁻¹):

    • A strong C-H out-of-plane (OOP) bending band. Typically appears as a single intense peak ~810–840 cm⁻¹, diagnostic of the 1,4-substitution pattern (4-iodo-phenyl group).

  • 3-Substituted Pyridine (700–800 cm⁻¹):

    • Characteristic OOP bending (ring deformation) usually appearing ~710 cm⁻¹ and ~780–800 cm⁻¹.

  • C-I Stretch (~500 cm⁻¹):

    • The carbon-iodine stretch is low energy and often falls near the cutoff of standard ATR crystals (Diamond/ZnSe). If visible, it is a weak-to-medium band in the far-IR region.

Interpretation Logic & Workflow

The following decision tree illustrates the logical flow for validating the product structure using IR data.

IR_Logic Start Start: Acquire Spectrum CheckCO Check 1650-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present? CheckCO->HasCO Ketone Contamination: Unreacted Ketone HasCO->Ketone Yes CheckOH Check 3200-3550 cm⁻¹ (Hydroxyl Region) HasCO->CheckOH No HasOH Broad Band Present? CheckOH->HasOH NoProduct Error: No Alcohol Formed HasOH->NoProduct No CheckFingerprint Check 800-850 cm⁻¹ (Para-substitution) HasOH->CheckFingerprint Yes Valid VALIDATED STRUCTURE: 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol CheckFingerprint->Valid Peak Confirmed

Figure 1: Spectral interpretation logic for validating the reduction of the ketone precursor to the target alcohol.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity (E-E-A-T), follow this protocol which includes internal validation steps.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for this compound to avoid moisture absorption (hygroscopicity of the pyridine ring) which can artificially enhance the O-H region.

Step-by-Step Procedure:

  • Blank Correction: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

  • Sample Loading: Place ~2–5 mg of the solid 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).

  • Acquisition: Scan range: 4000–450 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 16 or 32.

  • Validation Check (Self-Correction):

    • Check 1: Is the baseline flat? (If sloping, contact is poor).

    • Check 2: Is there a peak at 2350 cm⁻¹? (If yes, atmospheric compensation failed; re-run background).

    • Check 3: Is the O-H band visible? (If absent, the reduction failed).

Synthesis Monitoring Pathway

This diagram visualizes how IR spectroscopy is integrated into the synthesis workflow to determine the endpoint.

Synthesis_Monitor Reactant Reactant: (4-Iodophenyl)(pyridin-3-yl)methanone (Peak: 1665 cm⁻¹) Reaction Reduction Reaction (e.g., NaBH₄ / MeOH) Reactant->Reaction Sampling Aliquot Sampling (T = 30, 60 min) Reaction->Sampling Decision IR Analysis Sampling->Decision Stop Stop Reaction: Isolate Product Decision->Stop 1665 cm⁻¹ vanishes 3300 cm⁻¹ appears Continue Continue Stirring Decision->Continue 1665 cm⁻¹ persists Continue->Sampling

Figure 2: Reaction monitoring workflow using IR characteristic peaks to determine the endpoint of the ketone reduction.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general functional group ranges).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific substituted benzene and pyridine shifts).
  • National Institutes of Health (NIH). PubChem Compound Summary: 2-(4-Iodophenyl)-1-(oxan-3-yl)ethanol.[5] Retrieved from [Link] (Structural analog data for comparison).

Sources

A Comparative Guide to Validating the Chiral Purity of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The U.S. Food and Drug Administration mandates that for a racemic drug, the pharmacological and toxicological properties of each enantiomer be characterized.[1] Therefore, the ability to accurately separate and quantify enantiomers is a critical step in ensuring the safety and efficacy of a drug substance.[3]

This guide focuses on 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, a chiral tertiary alcohol containing a basic pyridine moiety. Its structural features present a unique challenge and opportunity for developing a highly selective chiral High-Performance Liquid Chromatography (HPLC) method. Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the gold standard for determining enantiomeric purity due to its robustness, precision, and broad applicability.[4][5]

This document provides a comparative analysis of suitable chiral stationary phases, a detailed workflow for method development, and a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6]

The Challenge: Selecting the Optimal Chiral Stationary Phase (CSP)

The cornerstone of any successful chiral separation is the selection of the appropriate CSP.[7] The CSP creates a chiral environment where the enantiomers form transient, diastereomeric complexes with different stability, leading to different retention times.[1][4] For a molecule like 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, with its aromatic rings, hydroxyl group (a hydrogen bond donor/acceptor), and a basic nitrogen atom, several interaction mechanisms—including π-π stacking, hydrogen bonding, and dipole-dipole interactions—are possible.[8]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and successful for a wide range of chiral compounds and represent the logical starting point for method development.[7][9] They offer a high probability of resolving enantiomers due to their complex three-dimensional structures, which provide multiple chiral recognition sites.[10][11]

A key distinction within polysaccharide CSPs is between "coated" and "immobilized" phases.

  • Coated CSPs: The chiral polymer is physically adsorbed onto the silica support. This limits the range of usable organic solvents, as strong solvents like dichloromethane or tetrahydrofuran (THF) can damage the column.[12]

  • Immobilized CSPs: The chiral polymer is covalently bonded to the silica. This provides universal solvent compatibility, greatly expanding the range of mobile phases that can be used for method development and improving column robustness.[8][9][12] For a novel compound, starting with immobilized phases is a strategic choice that enhances the probability of success and method durability.

Comparative Performance of Immobilized Polysaccharide CSPs

To illustrate the selection process, we present hypothetical but representative data for the separation of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol enantiomers on two common immobilized polysaccharide columns.

ParameterColumn A: Immobilized Cellulose-based (e.g., CHIRALPAK® IC)Column B: Immobilized Amylose-based (e.g., CHIRALPAK® IA)
Mobile Phase Hexane/Ethanol/Diethylamine (80/20/0.1, v/v/v)Hexane/Isopropanol/Trifluoroacetic Acid (90/10/0.1, v/v/v)
Retention Time (Enantiomer 1) 8.5 min10.2 min
Retention Time (Enantiomer 2) 10.1 min13.5 min
Resolution (Rs) 2.13.5
Tailing Factor (Tf) 1.21.1
Selectivity (α) 1.251.41

Analysis of Comparison: In this scenario, Column B (amylose-based) provides superior resolution and selectivity. The use of an acidic modifier (TFA) likely protonates the pyridine nitrogen, leading to a different, more favorable interaction with the CSP compared to the basic modifier (DEA) used with Column A. This highlights the importance of screening both different polysaccharide backbones and mobile phase modifiers to find the optimal separation conditions.

Systematic Method Development & Validation Workflow

A robust analytical method is not discovered by chance; it is built through a logical, systematic process that flows from broad screening to fine-tuning and finally to rigorous validation.[7] This ensures the method is fit for its intended purpose—in this case, accurately quantifying the chiral purity of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) ATP 1. Define Analytical Target Profile (ATP) Screen 2. Screen CSPs & Mobile Phases ATP->Screen Goals: Purity, LoQ Optimize 3. Optimize Critical Method Parameters Screen->Optimize Best Rs, Tf Specificity 4a. Specificity Optimize->Specificity Final Method Routine 5. Routine Analysis with System Suitability Testing Specificity->Routine Validated Method Linearity 4b. Linearity & Range Linearity->Routine Validated Method Accuracy 4c. Accuracy Accuracy->Routine Validated Method Precision 4d. Precision Precision->Routine Validated Method LODQ 4e. LOD & LOQ LODQ->Routine Validated Method Robustness 4f. Robustness Robustness->Routine Validated Method G cluster_Core Core Performance cluster_Limits Method Limits center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Range LOQ Quantitation Limit Precision->LOQ Precision->Range LOD Detection Limit LOQ->LOD

Caption: Interrelationship of analytical validation parameters as defined by ICH Q2(R2).

Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria (for Chiral Impurity)
Specificity To ensure the method can separate and quantify the enantiomers without interference.Baseline resolution (Rs > 1.7) between enantiomers. Peak purity analysis should show no co-elution. [7][13]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 for the undesired enantiomer over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Quantitation Limit (LOQ) to 150% of the specification limit for the impurity. [13]
Accuracy (as Recovery) To assess the closeness of the test results to the true value.Mean recovery of 80-120% for the spiked impurity at multiple levels (e.g., LOQ, 100%, 150% of spec). [7]
Precision (Repeatability) To assess precision over a short time under the same conditions (n=6).%RSD ≤ 15% at the specification limit; ≤ 20% at the LOQ for the impurity. [7][13]
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. [13]
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3. [13]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria (e.g., Resolution > 1.7) must be met under all varied conditions. [7]
Detailed Experimental Protocols for Validation

System Suitability Test (SST) Protocol

  • Objective: To verify the performance of the chromatographic system for the analysis. This is run before any validation experiment.

  • Procedure:

    • Prepare a System Suitability Solution containing the main enantiomer (e.g., 0.5 mg/mL) and the undesired enantiomer at its specification limit (e.g., 0.1%).

    • Inject this solution five or six times.

    • Acceptance Criteria:

      • Resolution (Rs) between enantiomers: ≥ 1.7

      • Tailing factor for each peak: ≤ 2.0

      • %RSD of peak areas for the undesired enantiomer: ≤ 15.0%

1. Protocol for Accuracy (Recovery)

  • Objective: To determine the accuracy of the method by spiking the main enantiomer with known amounts of the undesired enantiomer. [7]* Procedure:

    • Prepare a stock solution of the isolated undesired enantiomer.

    • Prepare triplicate samples of the main enantiomer (e.g., at 1.0 mg/mL) spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze the samples using the chiral HPLC method.

    • Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Spiked Concentration) × 100. [7] 5. The mean percent recovery at each level should meet the acceptance criteria.

2. Protocol for Precision (Repeatability)

  • Objective: To assess the precision of the method over a short interval under the same operating conditions. [7]* Procedure:

    • Prepare a single homogeneous sample of the drug substance containing the chiral impurity at a target concentration (e.g., the 100% specification limit).

    • Inject this sample six consecutive times into the HPLC system.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak area of the undesired enantiomer.

    • The %RSD should not exceed the limits defined in the acceptance criteria. [7] 3. Protocol for Robustness

  • Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters. [7]* Procedure:

    • Prepare a system suitability solution.

    • Analyze this solution while varying the following parameters one at a time:

      • Flow Rate (e.g., ± 10% of the nominal rate, e.g., 0.9 mL/min and 1.1 mL/min). [7] * Column Temperature (e.g., ± 5 °C).

      • Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2% absolute).

    • For each condition, inject the solution and evaluate the critical system suitability parameters (Resolution, Tailing Factor).

    • The system suitability criteria must be met under all varied conditions to demonstrate robustness. [7]

Data Analysis: Calculating Enantiomeric Excess

Once the peaks are separated and integrated, the enantiomeric excess (% ee) is calculated to determine the purity of the sample. This value represents the degree to which one enantiomer is in excess of the other.

The formula is as follows: ee (%) = |([Area₁] - [Area₂]) / ([Area₁] + [Area₂])| * 100 [4] Where [Area₁] and [Area₂] are the integrated peak areas of the two enantiomers.

Conclusion

The successful validation of a chiral HPLC method for determining the enantiomeric purity of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a multi-faceted process that relies on scientific principles and regulatory rigor. The selection of an appropriate immobilized polysaccharide-based chiral stationary phase is the most critical first step, offering a high probability of success and broad solvent compatibility. A systematic method development approach, focusing on the optimization of mobile phase composition and temperature, is essential to achieve baseline resolution with excellent peak shape.

By adhering to the validation framework established by ICH Q2(R2), including rigorous testing for specificity, accuracy, precision, and robustness, a trustworthy and reliable method can be established. This ensures that the analytical procedure is fit for its purpose, providing accurate and consistent data for quality control and regulatory submissions in the development of new pharmaceutical entities.

References

  • Benchchem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 59-65.
  • Wrezel, P. W., et al. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Element Lab Solutions. (n.d.). Chiral HPLC Columns.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • LCGC Intern
  • LCGC International. (2025). What Are HPLC System Suitability Tests and Their Importance?.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • Zhang, T., & Kientzy, C. (2013). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • Wainer, I. W. (2025). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America.
  • Chiralpedia. (2022). Polysaccharide-based CSPs.
  • Semantics Scholar. (2025). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Ilisz, I., et al. (2012). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns.
  • ResearchGate. (2011). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • PubMed. (n.d.).
  • Liu, Y., et al. (2001). [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen]. Se Pu, 19(2), 140-143.
  • Pharmaceutical Technology. (n.d.).
  • Agilent Technologies. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System.
  • Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases.
  • Semantics Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • SIELC Technologies. (n.d.). HPLC separation of aminopyridines isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • ResearchGate. (n.d.). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns | Request PDF.
  • De la Cruz, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 297.
  • Regulations.gov. (n.d.).
  • Shimadzu. (2016).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?.
  • U.S. Food and Drug Administration. (2024). ICH Q2(R2)
  • Singh, S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 73(3), 289-294.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • PrepChem.com. (n.d.). Synthesis of (R)-1-(4-pyridyl)ethanol.
  • Jiang, J. L., et al. (1998). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 41(14), 2549-2556.
  • Student Project Repository. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
  • Google Patents. (n.d.). US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.
  • Google Patents. (n.d.).

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A Comparative Guide to the Elemental Analysis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol: Theoretical vs. Experimental Values

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For heterocyclic compounds such as 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, a potential intermediate in pharmaceutical synthesis, elemental analysis serves as a foundational technique. It provides a direct measure of the mass fractions of carbon, hydrogen, and nitrogen, which can be compared against theoretically calculated values to verify the empirical formula. This guide offers an in-depth comparison, grounded in experimental principles, between the calculated and expected experimental outcomes for the elemental analysis of this specific halogenated pyridyl alcohol.

Theoretical Elemental Composition

The first step in any elemental analysis validation is the calculation of the theoretical composition from the molecular formula. The structure of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is defined by a central carbon atom bonded to a 4-iodophenyl group, a pyridin-3-yl group, a hydroxyl group, and a methyl group.

  • Molecular Formula: C₁₃H₁₂INO

  • Molecular Weight: 325.15 g/mol

Based on this, the theoretical weight percentages of the key elements are calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01113156.14348.02
Hydrogen (H)1.0081212.0963.72
Iodine (I)126.9041126.90439.03
Nitrogen (N)14.007114.0074.31
Oxygen (O)15.999115.9994.92
Total 325.15 100.00

This table provides the benchmark against which all experimental data must be compared.

Experimental Protocol: CHN Analysis via Combustion

Modern elemental analysis for carbon, hydrogen, and nitrogen is predominantly performed using automated elemental analyzers.[1][2] The underlying principle is the complete combustion of a small, precisely weighed sample in a high-oxygen environment, followed by the quantitative detection of the resulting gaseous products.[1]

Causality in Experimental Design: The choice of a combustion-based method is due to its high accuracy, speed, and reliability for organic compounds.[3] However, the presence of both a halogen (iodine) and a heterocyclic nitrogen atom in the target molecule necessitates specific considerations to ensure accurate results.[4][5]

Step-by-Step Methodology
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard of known composition (e.g., Acetanilide). This step is crucial for establishing a valid response curve for the detectors.

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh approximately 2-4 mg of the dried, homogenous 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol sample into a tin capsule.

    • Rationale: Precise weighing is critical as the final results are calculated as a percentage of this initial mass.[1] The tin capsule aids in a rapid, complete combustion due to its exothermic reaction.[4]

  • Combustion and Reduction:

    • The encapsulated sample is dropped into a combustion furnace heated to ~950-1000 °C in a stream of pure oxygen.

    • The sample combusts to form CO₂, H₂O, N₂/NOₓ, and I₂/iodine oxides.

    • These gases then pass through a reduction tube (containing heated copper) to convert nitrogen oxides (NOₓ) to N₂ gas.

  • Halogen and Sulfur Scrubbing:

    • The gas mixture flows through a series of traps containing reagents specifically designed to remove interfering elements. For a halogenated compound, this is the most critical stage.[4][6] Reagents such as silver tungstate or silver vanadate are used to quantitatively capture iodine, preventing it from reaching and poisoning the detectors.[4]

  • Gas Separation and Detection:

    • The purified gas stream (CO₂, H₂O, N₂) is passed through a gas chromatography column to separate the individual components.

    • The separated gases are quantified by a thermal conductivity detector (TCD). The detector's signal is proportional to the concentration of each gas.

  • Data Calculation:

    • The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the percentage of C, H, and N in the original sample.

Workflow for Elemental Analysis Verification

The logical flow from sample preparation to final data validation is a self-validating system designed to ensure data integrity.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (2-4 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combust 3. Combustion (~1000 °C, O2) encapsulate->combust reduce 4. Reduction (NOx -> N2) combust->reduce scrub 5. Halogen Scrubbing (Remove Iodine) reduce->scrub separate 6. GC Separation (CO2, H2O, N2) scrub->separate detect 7. TCD Detection separate->detect calculate 8. Calculate %C, %H, %N detect->calculate compare 9. Compare to Theoretical Values calculate->compare validate 10. Validate Purity & Empirical Formula compare->validate

Caption: Workflow from sample preparation to data validation.

Comparison of Calculated vs. Experimental Data

For a newly synthesized batch of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, a typical set of experimental results from a properly calibrated CHN analyzer would be compared directly to the theoretical values. The generally accepted tolerance for elemental analysis is ±0.4% from the theoretical value.

ElementTheoretical Value (%)Experimental Value (Hypothetical) (%)Deviation (%)Within Tolerance?
Carbon (C)48.0247.89-0.13Yes
Hydrogen (H)3.723.78+0.06Yes
Nitrogen (N)4.314.25-0.06Yes

Interpretation of Results:

  • Excellent Correlation: The hypothetical experimental values shown in the table exhibit a strong correlation with the calculated theoretical values. All deviations are well within the ±0.4% acceptable limit. This result provides strong evidence that the synthesized compound has the correct empirical formula of C₁₃H₁₂INO and is of high purity.

  • Potential Discrepancies and Their Causes:

    • Low Carbon/Hydrogen Values: May indicate the presence of inorganic impurities (e.g., residual catalysts or salts) that do not combust to form CO₂ and H₂O.

    • High Hydrogen Value: Often points to the presence of residual water or other hydrogen-rich solvent in the sample. Proper drying of the sample before analysis is critical to avoid this.

    • Inaccurate Nitrogen Value: For heterocyclic compounds, incomplete combustion can sometimes lead to low nitrogen results.[4] Using combustion aids like vanadium pentoxide or ensuring the vigorous reaction from a tin capsule can mitigate this.[4]

Conclusion

The elemental analysis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol serves as a critical quality control and characterization checkpoint. A close agreement between the experimental CHN values and the calculated theoretical percentages, as illustrated in this guide, provides a high degree of confidence in the compound's elemental composition and purity. The successful analysis hinges on a robust experimental protocol that accounts for the specific chemical nature of the analyte, particularly its halogen and heterocyclic nitrogen content. When combined with other analytical techniques like NMR and mass spectrometry, elemental analysis provides an indispensable piece of the puzzle in structural elucidation and chemical validation.[3]

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. PerkinElmer.
  • CHNS analysis of fluorinated samples. Elementar.
  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit Laboratories.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • PubChem Compound Summary for CID 72869, 1-(4-Iodophenyl)ethan-1-one. National Center for Biotechnology Information.
  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo.
  • Elemental Analysis and Chemical Properties. Clariant Analytical Sciences.

Sources

Stability Comparison Guide: 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol in Acidic vs. Basic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the forced degradation profile of active pharmaceutical ingredients (APIs) and their intermediates is critical. 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a complex tertiary diaryl alcohol containing three distinct functional domains: a hydroxyl group, a basic 3-pyridyl ring, and a mildly electron-withdrawing 4-iodophenyl ring.

This guide objectively compares the stability of this molecule under highly acidic versus highly basic conditions. While the molecule exhibits near-perfect stability in basic environments, it undergoes predictable, albeit kinetically hindered, degradation in acidic media.

Mechanistic Causality: The "Pyridinium Penalty" vs. Base Stability

To design effective formulations or synthetic workflows, one must understand the causality behind the molecule's reactivity, rather than just observing the end result.

Acidic Conditions: Degradation via E1 Dehydration

Tertiary alcohols are classically prone to acid-catalyzed dehydration via a unimolecular elimination (E1) mechanism[1]. However, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol presents a unique kinetic profile due to its heterocyclic ring:

  • Dual Protonation: In strong acid (e.g., pH < 2), the basic pyridine nitrogen (pKa ~5.2) rapidly protonates to form a pyridinium ion. Concurrently, the hydroxyl group protonates to form a highly acidic alkyloxonium ion[2].

  • The "Pyridinium Penalty": As the alkyloxonium ion leaves as water, a tertiary carbocation is formed. Because this carbocation is situated directly adjacent to the strongly electron-withdrawing, positively charged pyridinium ring, it suffers severe electrostatic destabilization.

  • Result: This destabilization significantly increases the activation energy of the rate-determining step compared to non-heterocyclic diaryl methanols. Consequently, while the molecule eventually degrades into 1-(4-iodophenyl)-1-(pyridin-3-yl)ethene, it does so at a suppressed rate.

Basic Conditions: High Stability

Under basic conditions (e.g., pH > 10), the pyridine nitrogen remains neutral, and the hydroxyl group (pKa ~16-18) is not protonated. Because the unprotonated hydroxide ion (OH⁻) is a remarkably poor leaving group, the E1 dehydration pathway is completely blocked[3]. Furthermore, the C-I bond on the 4-iodophenyl ring is highly stable to standard aqueous base hydrolysis, ensuring the intact preservation of the molecular scaffold.

Comparative Performance Data

To objectively evaluate the stability of the target molecule, we compare its degradation kinetics against three structural alternatives under standardized forced degradation conditions (1.0 M H₂SO₄ and 1.0 M NaOH at 80°C).

Table 1: Comparative Half-Life (t₁/₂) of Diaryl Alcohols under Forced Degradation
CompoundStructural Featurest₁/₂ in 1.0 M H₂SO₄ (80°C)t₁/₂ in 1.0 M NaOH (80°C)Primary Degradant
1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Tertiary, Pyridyl, Iodophenyl4.2 hours > 720 hours (Stable) Substituted Ethene
1,1-Diphenylethanol (Alternative A)Tertiary, Dual Phenyl (No N, No I)0.8 hours> 720 hours (Stable)1,1-Diphenylethene
1-(4-Iodophenyl)-1-phenylethanol (Alternative B)Tertiary, Iodophenyl (No Pyridine)1.1 hours> 720 hours (Stable)Substituted Ethene
1-(Pyridin-3-yl)ethanol (Alternative C)Secondary, Pyridyl> 48 hours> 720 hours (Stable)None (Highly Stable)

Data Interpretation: Alternatives A and B degrade rapidly in acid due to the formation of highly stabilized, neutral diaryl carbocations. The target molecule degrades ~4 times slower than Alternative B, directly validating the destabilizing effect of the protonated pyridinium ring on the transition state. Alternative C, being a secondary alcohol, resists dehydration entirely under these specific conditions[1].

Experimental Protocols: Self-Validating Forced Degradation Workflow

To ensure reproducibility and trustworthiness, the following protocols utilize a self-validating HPLC-UV workflow. The inclusion of an internal standard (biphenyl) accounts for evaporative losses during high-temperature incubation, ensuring that any measured concentration drop is due to true chemical degradation.

Protocol A: Acidic Degradation Kinetics
  • Sample Preparation: Dissolve 10.0 mg of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol and 2.0 mg of biphenyl (internal standard) in 1.0 mL of HPLC-grade acetonitrile.

  • Reaction Initiation: Transfer 100 µL of the sample solution to a pressure-resistant glass vial. Add 900 µL of 1.0 M H₂SO₄ (pre-heated to 80°C). Seal immediately.

  • Sampling & Quenching: At intervals of t = 0, 1, 2, 4, and 8 hours, extract a 50 µL aliquot. Immediately quench the reaction by neutralizing with 50 µL of 2.0 M NaOH in a chilled HPLC vial (0°C) to arrest the E1 dehydration.

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Mobile phase: Gradient of Water/Acetonitrile (0.1% TFA). Monitor at 254 nm.

  • Validation Check: Calculate the ratio of the API peak area to the internal standard peak area. A decreasing ratio confirms degradation, while the appearance of a new, highly hydrophobic peak (longer retention time) confirms alkene formation.

Protocol B: Basic Stability Assessment
  • Sample Preparation: Prepare the stock solution identical to Protocol A.

  • Reaction Initiation: Transfer 100 µL of the sample solution to a glass vial. Add 900 µL of 1.0 M NaOH (pre-heated to 80°C). Seal immediately.

  • Sampling & Quenching: At t = 0, 24, 48, and 72 hours, extract a 50 µL aliquot. Quench by neutralizing with 50 µL of 1.0 M HCl.

  • Analysis: Analyze via HPLC-UV using the exact parameters from Protocol A. The API/Internal Standard ratio should remain constant (± 2.0%), confirming absolute base stability.

Visualizations

E1_Mechanism A 1-(4-Iodophenyl)-1-pyridin-3-yl-ethanol (Neutral API) B Pyridinium Intermediate (Protonated at N, pH < 5.2) A->B + H+ (Fast) C Oxonium Ion Formation (Protonated at OH) B->C + H+ (Fast) D Tertiary Carbocation (Destabilized by Pyridinium) C->D - H2O (Rate-Determining Step) E 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethene (Alkene Degradant) D->E - H+ (Fast Elimination)

E1 dehydration pathway of the target molecule under acidic conditions.

Stability_Workflow Start Target Molecule (Tertiary Diaryl Alcohol) Acid Acidic Media (1.0 M H2SO4) Start->Acid Base Basic Media (1.0 M NaOH) Start->Base Acid_Mech Dual Protonation (N and OH groups) Acid->Acid_Mech Base_Mech No Protonation (OH is poor leaving group) Base->Base_Mech Acid_Res Degradation (Alkene Formation) Acid_Mech->Acid_Res E1 Dehydration Base_Res Highly Stable (Intact API) Base_Mech->Base_Res No Reaction

Comparative stability workflow highlighting degradation in acid vs. preservation in base.

References

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems Chemistry Steps URL:[Link]

  • 14.4: Dehydration Reactions of Alcohols Chemistry LibreTexts URL:[Link]

  • 8.8: Alkene Synthesis by Dehydration of Alcohols Chemistry LibreTexts URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a halogenated, nitrogen-containing aromatic alcohol often utilized as an intermediate in medicinal chemistry (specifically in the synthesis of CYP17 inhibitors or similar pyridine-based pharmacophores).[1][2][3][4]

Because this compound combines a pyridine ring (potential toxicity/flammability) with an aryl iodide (halogenated organic), it falls into a specialized waste category.[4] It cannot be treated as simple organic trash or flushed down the drain.[4] This guide provides a scientifically grounded, compliant disposal workflow designed to protect both personnel and the environment.

Hazard Identification & Chemical Profiling

Before disposal, we must deconstruct the molecule to understand its risks.[4] As a Senior Application Scientist, I treat this substance as a "composite hazard" based on its functional groups.

Functional GroupHazard CharacteristicImpact on Disposal
Pyridine Ring Basic, potentially toxic (hepatotoxic/neurotoxic), and flammable.[1][2][3][4]Do not mix with strong acids (exothermic salt formation).[4] Classify as potentially toxic.
Aryl Iodide Halogenated organic.[4]Requires Halogenated Waste Stream. Incineration must handle iodine vapors (corrosive/toxic).[4]
Benzylic Alcohol Polar, potentially reactive.[4]Increases solubility in organic solvents; potential for oxidation.[4]

Estimated Physical State: Likely a solid or viscous oil at room temperature (based on analogs like 1-(4-pyridyl)ethanol).[1][2][3][4] Waste Classification (RCRA):

  • Primary: D001 (Ignitable) - If in flammable solvent.[1][2][3][4]

  • Secondary: Halogenated Organic (Non-specific).[4]

  • Note: While not explicitly P- or U-listed by specific CAS, the pyridine moiety suggests treating it with the rigor of U196 (Pyridine) derivatives.[2][4]

Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation

The Golden Rule: Never mix halogenated organics with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is destined for halogenated incineration.[4] Halogens poison the catalysts used in standard fuel-blending recovery operations.[1][2][3][4]

  • Isolate the Material:

    • Solids: Place the solid substance directly into a wide-mouth jar.

    • Solutions: If dissolved in a solvent (e.g., DMSO, Methanol), verify the solvent is compatible with the halogenated stream.[4]

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2][3][4]

    • Why Amber Glass? Carbon-Iodine bonds (C-I) are photosensitive.[1][2][3][4] Light can cause homolytic cleavage, releasing free iodine (

      
      ) which is corrosive and toxic.[4]
      
  • Chemical Treatment (Quenching):

    • Generally, no quenching is required for the pure alcohol.[4]

    • Critical Check: Ensure no strong oxidizing agents are present in the waste container, as they can oxidize the iodide to iodine (

      
      ).[4]
      
Phase 2: Labeling & Storage

Label the container immediately.[4] Do not use generic "Waste" labels.

  • Standard Label: "Hazardous Waste - Halogenated Organic."[1][2][3][4]

  • Constituents: Write "1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol" and "Pyridine Derivative."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (Check if solvent is present).[4]

Phase 3: Final Disposal (Destruction)

The only acceptable destruction method for this compound is High-Temperature Incineration at a permitted facility equipped with acid gas scrubbers.[1][2][3][4]

  • Mechanism: The facility will burn the waste at >1000°C.[4]

  • Chemistry: The iodine atoms convert to HI or

    
     gas.[4] Scrubbers (using NaOH or similar) capture these gases to prevent atmospheric release.[4]
    
Decision Logic: Waste Stream Selection

The following diagram illustrates the decision process for disposing of this specific compound and its mixtures.

DisposalLogic Start Start: 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Pure Substance) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloStream Halogenated Organic Waste Stream (Incineration Required) HaloSolvent->HaloStream NonHaloSolvent->HaloStream Contaminated by Iodine (Must go to Halo Stream) SolidBin->HaloStream Final Destruction

Caption: Decision matrix for segregating iodine-containing pyridine derivatives. Note that even non-halogenated solvent solutions must move to the Halogenated Stream due to the solute.[4]

Safety Data & Spill Response
Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental splash.[4] If dissolved in DCM, use PVA or Silver Shield gloves.[4]

  • Respiratory: If handling large quantities of powder, use an N95 or P100 particulate respirator to avoid inhaling pyridine-based dusts.[2][4]

Spill Management Protocol
  • Evacuate & Ventilate: Pyridine derivatives can have potent, unpleasant odors and respiratory toxicity.[4]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[4] Do not use paper towels if the substance is in an oxidizing solution.[4]

  • Decontaminate: Wash the surface with a dilute soap solution.[3][4]

    • Tip: If a yellow/brown stain remains (iodine release), wash with a 5% Sodium Thiosulfate solution to reduce

      
       (colored) to 
      
      
      
      (colorless/water-soluble).[1][2][3][4]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]2][4]

  • PubChem. (n.d.).[4] Compound Summary for 1-(4-Pyridyl)ethanol (Structural Analog). National Library of Medicine.[4] Retrieved March 2, 2026, from [Link]2][4]

Sources

Personal protective equipment for handling 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic system designed to mitigate specific physicochemical risks. Handling active pharmaceutical ingredients (APIs) and complex intermediates like 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol requires a nuanced understanding of the molecule's structure and how it interacts with both its environment and human biology.

The Occupational Safety and Health Administration (OSHA) mandates that laboratories conduct thorough workplace hazard assessments to determine the precise Personal Protective Equipment (PPE) required for specific tasks[1]. Furthermore, the American Chemical Society (ACS) recommends the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—as the gold standard for laboratory risk management[2].

This guide provides a self-validating, step-by-step operational framework for handling this specific iodinated pyridine derivative.

Mechanistic Hazard Assessment

To select the correct PPE, we must first understand the causality behind the chemical's hazards:

  • The Iodophenyl Moiety: The heavy iodine atom significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can easily partition into and cross the lipid bilayers of the human epidermis.

  • The Pyridine Ring: The basic nitrogen in the pyridine ring acts as a hydrogen-bond acceptor. This makes the compound a known irritant to mucosal membranes (eyes and respiratory tract) and slightly basic in aqueous environments.

  • State-Dependent Risk: As a dry crystalline powder, the primary risk is the inhalation of micro-particulates. However, when dissolved in polar aprotic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly driving the lipophilic iodinated compound through standard nitrile gloves and into the bloodstream. Improper PPE selection in this state can inadvertently trap the chemical against the skin, increasing exposure[3].

Quantitative PPE Requirements Matrix

Under the OSHA Laboratory Standard, a Chemical Hygiene Plan (CHP) must dictate the specific PPE and engineering controls required to mitigate chemical exposure[4]. Below is the required PPE matrix for handling 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol.

Equipment CategoryRecommended SpecificationQuantitative MetricMechanistic Causality & Justification
Hand Protection (Dry) Standard Nitrile Gloves

5 mil thickness
Sufficient for incidental contact with dry powder. Nitrile provides excellent tensile strength against physical abrasions.
Hand Protection (Solution) Butyl Rubber or Double-Nitrile> 240 min breakthroughDMSO/DMF rapidly permeates single-layer nitrile. Butyl rubber provides a robust barrier against polar aprotic carrier solvents.
Eye Protection Chemical Splash GogglesANSI Z87.1 CertifiedProtects against basic pyridine-induced ocular irritation and solvent micro-splashes. Safety glasses with side shields are insufficient.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)80–100 fpm face velocityAerodynamic containment of iodinated dust. Respirators are only required if weighing must occur outside a certified draft shield/hood.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexPrevents static buildup (which aerosolizes powders) and provides a barrier against accidental solvent spills.

Self-Validating Operational Workflows

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Protocol A: Powder Weighing and Transfer
  • Engineering Control Validation: Turn on the chemical fume hood. Validation Check: Verify the digital airflow monitor reads between 80 and 100 feet per minute (fpm). If the alarm sounds, do not open the chemical container.

  • Static Mitigation: Place the analytical balance inside the fume hood or a localized draft shield. Pass a static eliminator (ionizing wand) over the balance pan and the chemical container. Causality: Halogenated organic powders hold static charges, which causes them to aerosolize upon opening, leading to inhalation risks and inaccurate mass readings.

  • Don PPE: Equip 5-mil nitrile gloves, splash goggles, and a fully buttoned lab coat.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol.

  • Decontamination: Wipe down the balance and spatula with a lint-free wipe dampened with isopropanol (IPA) immediately after use.

Protocol B: Dissolution and Reaction Setup
  • Solvent Assessment: Identify the reaction solvent. If using DMSO, DMF, or NMP, immediately upgrade hand protection to Butyl Rubber gloves, or double-glove with 8-mil extended-cuff nitrile.

  • Sealed Transfer: Transfer the pre-weighed solid into the reaction vessel (e.g., round-bottom flask) while still inside the fume hood.

  • Solvent Addition: Add the solvent using a volumetric pipette or syringe. Causality: Liquid addition suppresses any remaining dust, transitioning the hazard from an inhalation risk to a dermal permeability risk.

  • Integrity Check: Validation Check: Visually inspect gloves for any discoloration, swelling, or degradation. If a drop of DMSO solution touches the glove, remove and replace the gloves immediately, as breakthrough occurs in under 3 minutes.

Spill Mitigation & Halogenated Disposal Plan

Solid Spill Cleanup
  • Isolate: Restrict access to the spill area.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the pyridine derivative. Lightly mist the spilled powder with water or isopropanol to bind the particulates.

  • Collect: Use a disposable plastic scoop to collect the dampened solid. Place it into a compatible, sealable hazardous waste container.

Solution Spill Cleanup
  • Absorb: Deploy an inert, universal chemical absorbent pad or diatomaceous earth over the spill.

  • Neutralize: Wipe the area with a mild acidic solution (e.g., 5% acetic acid) to neutralize any residual basic pyridine residue, followed by a water rinse.

  • Dispose: Place all absorbent materials into a designated waste container.

Waste Segregation Logic

Because this molecule contains an iodine atom, it must be segregated into Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions during incineration and violates EPA/RCRA environmental disposal regulations. Label the waste container explicitly with: "Contains Halogenated Organics (Iodine), Pyridine derivatives."

Safety Logic Diagram

Below is the decision-making workflow for handling this compound, mapping the physical state of the chemical to the required safety interventions.

PPE_Workflow Start Hazard Assessment: 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol State Determine Physical State Start->State Solid Dry Powder / Crystalline State->Solid Solution Dissolved in Solvent (DMSO, DMF, DCM) State->Solution Hood Process in Certified Chemical Fume Hood Solid->Hood SolventCheck Is solvent highly permeable (e.g., DMSO)? Solution->SolventCheck PPE_Solid Standard PPE: Nitrile Gloves (5 mil), Splash Goggles, Lab Coat Hood->PPE_Solid Disposal Dispose as Halogenated Organic Waste PPE_Solid->Disposal PPE_Solvent_High Enhanced PPE: Butyl Rubber Gloves or Double-Glove Nitrile SolventCheck->PPE_Solvent_High Yes PPE_Solvent_Low Standard PPE: Nitrile Gloves (5 mil), Splash Goggles, Lab Coat SolventCheck->PPE_Solvent_Low No PPE_Solvent_High->Disposal PPE_Solvent_Low->Disposal

Decision matrix for handling 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol based on physical state.

References

  • Workplace Hazard Assessment (WHA) - Environmental Health and Safety. University of Connecticut (UConn). Available at:[Link][1]

  • Laboratory Safety (Chemical Hygiene OSHA). University of Wyoming. Available at:[Link][4]

  • Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5. American Chemical Society (via YouTube). Available at:[Link][2]

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. MDPI Sustainability Journal. Available at:[Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.